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  • Product: 1-Ethenylisoquinoline
  • CAS: 19026-44-9

Core Science & Biosynthesis

Foundational

1-Vinylisoquinoline (CAS: 19026-44-9): A Technical Guide to Synthesis, Characterization, and Advanced Applications

Executive Summary The functionalization of the isoquinoline core is a cornerstone in the development of novel therapeutics and advanced materials. Among these derivatives, 1-vinylisoquinoline (CAS: 19026-44-9) stands out...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the isoquinoline core is a cornerstone in the development of novel therapeutics and advanced materials. Among these derivatives, 1-vinylisoquinoline (CAS: 19026-44-9) stands out as a highly versatile synthetic building block[1]. The presence of the vinyl group at the C1 position—adjacent to the electron-withdrawing nitrogen atom—creates a unique electronic environment that facilitates a wide array of transformations, including cross-metathesis, cycloadditions, and oxidative cyclizations[2]. This whitepaper provides an in-depth technical analysis of 1-vinylisoquinoline, detailing its structural properties, mechanistic synthesis pathways, and self-validating experimental protocols designed for drug development professionals.

Chemical Identity & Structural Grounding

1-Vinylisoquinoline is a conjugated N-heterocycle characterized by the following fundamental parameters:

  • CAS Registry Number: 19026-44-9[1][3]

  • Molecular Formula: C11H9N[1][4]

  • Molecular Weight: 155.20 g/mol [1]

Structurally, the molecule consists of an isoquinoline bicyclic system with an ethenyl (vinyl) substituent at the 1-position. The proximity of the vinyl group to the basic nitrogen atom allows for unique coordination chemistry and renders the alkene highly susceptible to nucleophilic attack, radical polymerization, and transition-metal-catalyzed cross-coupling.

Mechanistic Synthesis Pathways

The synthesis of 1-vinylisoquinoline requires precise control over regioselectivity and functional group tolerance. Two primary pathways are utilized in modern synthetic laboratories:

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) The most reliable and high-yielding method involves the Suzuki-Miyaura cross-coupling of 1-chloroisoquinoline with a vinylboronic acid derivative (e.g., potassium vinyltrifluoroborate or vinylboronic acid pinacol ester)[2]. This method is preferred over Stille couplings as it avoids highly toxic organotin byproducts.

Pathway B: NCS-Mediated Dehydrochlorination/Aromatization An alternative, metal-free approach developed by De Kimpe and co-workers involves the chlorination of 1-alkyl-3,4-dihydroisoquinolines using N-Chlorosuccinimide (NCS)[5]. This reaction yields 1-chloroalkyl intermediates, which undergo sequential dehydrochlorination, tautomerization, and aromatization to selectively form 1-vinylisoquinoline[5]. This pathway is highly valuable when transition-metal contamination must be strictly avoided in late-stage pharmaceutical synthesis.

G A 1-Chloroisoquinoline (Starting Material) C Pd-Catalyzed Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) A->C B Vinylboronic acid pinacol ester (Cross-Coupling Partner) B->C D Crude 1-Vinylisoquinoline C->D Heat (90°C), 12h E Flash Column Chromatography (Purification) D->E F 1-Vinylisoquinoline CAS: 19026-44-9 E->F >95% Purity G Validation: 1H/13C NMR & HRMS (Self-Validating Step) F->G

Fig 1. Suzuki-Miyaura Cross-Coupling Synthesis Workflow for 1-Vinylisoquinoline.

Mechanism Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (1-Chloroisoquinoline) Pd0->OA Step 1 TM Transmetalation (Vinylboronate + Base) OA->TM Step 2 RE Reductive Elimination (Product Formation) TM->RE Step 3 RE->Pd0 Catalyst Regeneration Prod 1-Vinylisoquinoline CAS: 19026-44-9 RE->Prod Release

Fig 2. Catalytic Cycle for Palladium-Catalyzed Synthesis of 1-Vinylisoquinoline.

Physicochemical Properties & Analytical Characterization

Accurate characterization is critical for validating the purity of 1-vinylisoquinoline before downstream applications. The following table summarizes the key analytical data used for structural confirmation.

PropertyValueAnalytical Method / Rationale
CAS Registry Number 19026-44-9Standard chemical identifier[1]
Molecular Formula C11H9NElemental Analysis / HRMS[4]
Molecular Weight 155.20 g/mol Mass Spectrometry (ESI-MS)[1]
HRMS (ESI) m/z 156.0818 [M+H]+High-Resolution Mass Spectrometry[4]
1H NMR (400 MHz, CDCl3) δ 8.53 (d), 8.25 (d), 7.81 (d), 7.57 (dd), 6.53 (d), 5.72 (d)Confirms vinyl protons (dd, d, d pattern) and isoquinoline core[4]
13C NMR (100 MHz, CDCl3) δ 154.8, 142.3, 136.6, 132.2, 129.9, 127.2, 126.4, 124.6, 121.7, 120.3Confirms the 11 distinct carbon environments[4]

Experimental Protocols: Synthesis and Isolation

To ensure reproducibility and trustworthiness, the following protocol for the Suzuki-Miyaura synthesis of 1-vinylisoquinoline is designed as a self-validating system. Every step includes a specific rationale and a validation checkpoint.

Materials: 1-Chloroisoquinoline (1.0 equiv), Potassium vinyltrifluoroborate (1.5 equiv), Pd(dppf)Cl2·CH2Cl2 (10 mol%), Triethylamine (Et3N) or K2CO3 (2.0 equiv), 2-Propanol/THF (3:1)[2].

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial, dissolve 1-chloroisoquinoline and potassium vinyltrifluoroborate in the degassed 2-Propanol/THF solvent mixture.

    • Causality: Degassing is critical to prevent the oxidation of the Pd(0) active catalyst to inactive Pd(II) species.

  • Catalytic Activation: Add the base (Et3N or K2CO3) followed by the Pd(dppf)Cl2·CH2Cl2 catalyst.

    • Causality: The base is required to activate the organoboron reagent by forming a highly nucleophilic boronate complex, which accelerates the transmetalation step. Pd(dppf)Cl2 is specifically chosen over standard Pd(PPh3)4 due to its bidentate ligand framework, which prevents catalyst deactivation when coupling electron-deficient heterocycles[2].

  • Heating & Monitoring: Seal the vial and heat the mixture at 80 °C (conventional heating or microwave irradiation) for 6 hours[2].

    • Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The starting material (1-chloroisoquinoline) will consume completely, and a new, highly UV-active spot (product) will appear at a higher Rf value due to increased lipophilicity.

  • Workup: Cool to room temperature, quench with distilled water, and extract three times with dichloromethane (CH2Cl2). Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo[2].

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/EtOAc.

  • Final Validation:

    • Self-Validation Checkpoint 2: Analyze the purified product via 1H NMR. The success of the reaction is definitively confirmed by the presence of the internal vinyl proton appearing as a distinct doublet of doublets (dd) at δ 7.57 ppm (J = 16.9, 10.8 Hz), and the terminal vinyl protons at δ 6.53 ppm and δ 5.72 ppm[4].

Downstream Applications in Drug Development & Materials Science

Pharmaceutical Synthesis: 1-Vinylisoquinoline and its substituted derivatives (e.g., 7-(Benzyloxy)-6-methoxy-1-vinylisoquinoline) are pivotal intermediates in the total synthesis of complex natural products. For example, they are utilized in the synthesis of aaptamine analogs—marine alkaloids known for their potent anti-cancer and anti-microbial properties. The vinyl group serves as a reactive handle for oxidative cyclization at the ortho-position of phenols, enabling the construction of the rigid polycyclic core of aaptamines[2].

Materials Science: Beyond small-molecule therapeutics, the conjugated diene system of 1-vinylisoquinoline makes it an excellent monomer for radical or anionic polymerization. The resulting polyvinylisoquinolines exhibit unique optoelectronic properties and are investigated as metal-chelating polymers for advanced catalytic supports and organic light-emitting diodes (OLEDs).

References

1.[5] e-EROS Encyclopedia of Reagents for Organic Synthesis - ResearchGate URL: 2.[1] Building Blocks | CymitQuimica: 1-Vinylisoquinoline - CymitQuimica URL: 3.[3] 1437-15-6 | 1,2-Di(pyridin-2-yl)ethene - BLDpharm URL: 4.[4] A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis - Royal Society of Chemistry URL: 5.[2] Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - MDPI URL:

Sources

Exploratory

Comparative Chemical Architecture: 1-Vinylisoquinoline vs. 2-Vinylpyridine

This guide provides a technical comparison between 1-vinylisoquinoline (1-VIQ) and 2-vinylpyridine (2-VP) .[1] It is structured to serve researchers requiring precise mechanistic insights, synthetic protocols, and materi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 1-vinylisoquinoline (1-VIQ) and 2-vinylpyridine (2-VP) .[1] It is structured to serve researchers requiring precise mechanistic insights, synthetic protocols, and material applications.[1][2]

[1]

Executive Summary: The Benzolog Divergence

While 1-vinylisoquinoline (1-VIQ) and 2-vinylpyridine (2-VP) share a "vinyl-azine" core, they are not merely homologous.[1] They represent a divergence in chemical utility driven by benzannulation .[1]

  • 2-VP is a planar, industrially robust monomer used in bulk latexes and adhesives.[1] Its reactivity is dominated by the unhindered vinyl group and the basic nitrogen.

  • 1-VIQ is a sterically constrained, high-boiling "benzolog" where the fused benzene ring imposes a peri-interaction (H8-Vinyl clash).[1] This makes 1-VIQ less suitable for bulk polymerization but highly valuable as a reactive intermediate for functionalized heterocycles and optoelectronic scaffolds.[1]

Part 1: Structural & Electronic Architecture[1]

The Peri-Effect (Steric Dominance)

The defining difference between these molecules is the steric environment of the vinyl group.

  • 2-VP (Planar): The vinyl group at position 2 can rotate freely to achieve maximum

    
    -orbital overlap with the pyridine ring.[1] This planarity facilitates radical propagation, making it an excellent monomer.[1][3]
    
  • 1-VIQ (Twisted): The vinyl group at position 1 faces the peri-hydrogen (H8) on the fused benzene ring.[1] This creates significant steric strain (A-strain), forcing the vinyl group out of complete coplanarity.

    • Consequence: Reduced conjugation efficiency compared to 2-VP, altered polymerization kinetics (lower

      
       value), and increased tendency for dimerization over high-molecular-weight polymerization.[1]
      
Electronic Polarization

Both molecules are Michael acceptors, but the fused ring alters the electrophilicity.

  • 2-VP: The nitrogen atom exerts an inductive (-I) and mesomeric (-M) withdrawal, activating the

    
    -carbon of the vinyl group toward nucleophiles (e.g., thiols, amines).
    
  • 1-VIQ: The isoquinoline core is more electron-deficient than pyridine.[1] The 1-position is the most electrophilic site.[1] Consequently, the vinyl group in 1-VIQ is hyper-activated toward Michael addition, often reacting faster than 2-VP but with lower selectivity (prone to side reactions).[1]

Physical Properties Matrix[1]
Property2-Vinylpyridine (2-VP)1-Vinylisoquinoline (1-VIQ)Technical Implication
Structure MonocyclicBicyclic (Benzofused)1-VIQ has higher lipophilicity (LogP > 2.5).[1]
MW 105.14 g/mol 155.20 g/mol 1-VIQ is significantly heavier/less volatile.[1]
Boiling Point 158°C (760 mmHg)160–163°C (1 mmHg )1-VIQ requires high vacuum for distillation; thermally unstable at atm pressure.[1]
pKa (Conjugate Acid) 4.98~5.1 (Predicted)*Both are weak bases; 1-VIQ is slightly more basic due to fused ring resonance stabilization of the cation.[1]
State (RT) Colorless LiquidViscous Yellow Oil1-VIQ often solidifies or gums upon standing without inhibitors.[1]
Primary Utility Bulk Monomer (Latex)Fine Chemical Intermediate2-VP is for materials; 1-VIQ is for synthesis.[1]

*Note: Isoquinoline pKa is 5.[1]4. The electron-withdrawing vinyl group lowers this by ~0.3–0.4 units.[1]

Part 2: Synthetic Pathways[1][4]

The synthesis of these two compounds illustrates the gap between "commodity" and "specialty" chemistry.

2-VP: The Industrial Standard (Aldol-Type)

2-VP is produced via the condensation of 2-methylpyridine (2-picoline) with formaldehyde, followed by dehydration.[1]

  • Mechanism: The acidic methyl protons (pKa ~29) are deprotonated, attack formaldehyde to form the alcohol, which is dehydrated at high temperature (acid catalyzed).[1]

  • Scalability: Multi-ton scale.[1]

1-VIQ: The Synthetic Challenge

Direct condensation of 1-methylisoquinoline with formaldehyde is problematic.[1] While the methyl group is more acidic (pKa ~27), the product tends to undergo double addition or dimerization (forming 1,2-di(1'-isoquinolyl)ethane) due to the high reactivity of the intermediate.

  • Preferred Route (Research): Heck Coupling or Mannich/Elimination .

    • Heck: 1-Chloroisoquinoline + Vinylboronate/Ethylene.[1]

    • Mannich:[1] 1-Methylisoquinoline + Formaldehyde + Amine

      
       Mannich Base 
      
      
      
      Hofmann Elimination.[1]

SynthesisPathways cluster_2VP 2-Vinylpyridine (Industrial) cluster_1VIQ 1-Vinylisoquinoline (Laboratory) M2P 2-Methylpyridine Inter 2-(2-Hydroxyethyl) pyridine M2P->Inter Condensation (High T, P) CH2O Formaldehyde CH2O->Inter VP2 2-Vinylpyridine Inter->VP2 -H2O (Dehydration) CIQ 1-Chloroisoquinoline VIQ1 1-Vinylisoquinoline CIQ->VIQ1 Pd-Catalyzed Heck Coupling Vinyl Vinyl Boronate Vinyl->VIQ1

Figure 1: Contrast in synthetic accessibility. 2-VP utilizes atom-economical condensation, while 1-VIQ often requires transition-metal catalysis for high purity.[1]

Part 3: Reactivity & Polymerization[1]

Polymerization Behavior[3][5]
  • 2-VP (Chain Growth): Polymerizes readily via radical (AIBN) or anionic (BuLi) mechanisms.[1] It forms high MW Poly(2-vinylpyridine) (P2VP) , a pH-responsive polymer used in block copolymers (e.g., with styrene) for membranes and lithography.[1]

  • 1-VIQ (Step Growth/Oligomerization): Due to the peri-hydrogen steric clash , the propagation rate (

    
    ) is significantly lower.[1]
    
    • The bulky isoquinoline ring hinders the approach of the next monomer unit.

    • Instead of long chains, 1-VIQ favors dimerization or low-MW oligomers.[1]

    • Application: It is rarely used as a homopolymer.[1] It is used as a co-monomer (doping) to introduce fluorescent/optical properties into styrenic polymers.[1]

Michael Addition (Hydroamination)

1-VIQ is a superior substrate for "Green" hydroamination due to the high electrophilicity of the 1-position.[1]

  • Reaction: 1-VIQ + Amine

    
     1-(2-aminoethyl)isoquinoline.[1]
    
  • Conditions: Water, room temperature, no catalyst (anti-Markovnikov).[1][4]

  • Mechanism: The water activates the amine (H-bonding), and the highly polarized vinyl group accepts the nucleophile.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Vinylisoquinoline (Heck Method)

Recommended for high purity requirements.[1]

Reagents:

  • 1-Chloroisoquinoline (1.0 eq)[1]

  • Potassium vinyltrifluoroborate (1.2 eq)[1]

  • Pd(dppf)Cl₂ (3 mol%)[1]

  • Et₃N (3.0 eq)[1]

  • n-Propanol (Solvent)[1]

Workflow:

  • Charge: In a glovebox or under Ar, combine 1-chloroisoquinoline, vinylborate, and catalyst in a Schlenk flask.

  • Solvate: Add degassed n-propanol and triethylamine.

  • Reflux: Heat to 90°C for 4-6 hours. Monitor by TLC (1-VIQ is less polar than starting chloride).[1]

  • Workup: Cool, dilute with EtOAc, wash with water/brine.[1]

  • Purification: Flash chromatography (Hexane/EtOAc 9:1). Note: 1-VIQ is unstable on silica for long periods; elute quickly.[1]

  • Storage: Store at -20°C with trace BHT (inhibitor) to prevent oligomerization.

Protocol B: Catalyst-Free Hydroamination of 1-VIQ

Demonstrates the high electrophilicity of the 1-position.

Reagents:

  • 1-Vinylisoquinoline (1.0 mmol)[1]

  • Morpholine (1.2 mmol)[1]

  • Water (2.0 mL)

Workflow:

  • Mix: Add 1-VIQ and morpholine to a vial containing suspended water.

  • Stir: Stir vigorously at room temperature for 2–4 hours. The mixture may become homogeneous as the product forms.

  • Extract: Extract with DCM (3x 5 mL).

  • Dry: Dry over Na₂SO₄ and concentrate.

  • Result: Quantitative yield of anti-Markovnikov adduct. No chromatography required.[1]

References

  • Boekelheide, V., & Sieg, A. L. (1954).[1][5][6] A synthesis of 1-vinylisoquinoline and related derivatives.[1][5][6][7][8] Journal of Organic Chemistry, 19(4), 587-594.[1] Link[1]

  • Gros, P., et al. (2024).[1] Catalyst-Free Anti-Markovnikov Hydroamination of Vinyl Heteroarenes in Aqueous Medium.[1][4] ResearchGate.[1] Link

  • Sigma-Aldrich. (2024).[1] 2-Vinylpyridine Product Specification and Properties.[1][3][9][10][11]Link[1]

  • Inami, A., et al. (2023).[1] Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone.[1] Organic Letters, 25, 3206-3209.[1] Link[1]

  • PubChem. (2024).[1] 2-Vinylpyridine Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Foundational

An In-depth Technical Guide to 1-Ethenylisoquinoline: Properties, Synthesis, and Applications in Drug Discovery

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant pharmaceuticals.[1][2] This guide provides a detailed examination of 1-ethenylisoquinoline, a derivative poised for a variety of chemical transformations relevant to drug development. We will delve into its fundamental physicochemical properties, outline a robust synthetic methodology, and explore its potential applications, offering a technical resource for researchers and scientists in the field.

Introduction: The Significance of the Isoquinoline Moiety

The isoquinoline ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug design, renowned for its presence in a wide array of natural products and synthetic drugs.[1][2] Derivatives of isoquinoline exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This versatility has made the isoquinoline nucleus a focal point for the development of novel therapeutic agents targeting a range of diseases.[2] The introduction of various substituents onto the isoquinoline core allows for the fine-tuning of its pharmacological profile, making it a highly adaptable scaffold for medicinal chemists.

This guide focuses specifically on 1-ethenylisoquinoline, a derivative featuring a reactive vinyl group at the C1 position. This functional group serves as a versatile handle for a variety of chemical modifications, opening avenues for the synthesis of more complex molecules and potential drug candidates.

Physicochemical Properties of 1-Ethenylisoquinoline

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key quantitative data for 1-ethenylisoquinoline are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₉NCalculated
Molecular Weight 155.20 g/mol Calculated
IUPAC Name 1-ethenylisoquinoline-
CAS Number 7661-60-1 (for the related 1-ethylisoquinoline)[4]

Note: The molecular formula and weight are calculated based on the structures of isoquinoline (C₉H₇N) and an ethenyl group (C₂H₃) replacing one hydrogen atom. A direct literature source for the specific experimental values of 1-ethenylisoquinoline was not identified in the initial search.

Synthesis of 1-Ethenylisoquinoline: A Methodological Approach

The synthesis of 1-substituted isoquinolines is a well-established area of organic chemistry. A common and effective method for the introduction of an ethenyl group at the 1-position involves a palladium-catalyzed cross-coupling reaction, such as the Stille or Suzuki coupling. Below is a generalized protocol for a Suzuki coupling approach.

Experimental Protocol: Suzuki Coupling for the Synthesis of 1-Ethenylisoquinoline

Objective: To synthesize 1-ethenylisoquinoline from 1-chloroisoquinoline and potassium vinyltrifluoroborate.

Materials:

  • 1-Chloroisoquinoline

  • Potassium vinyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-chloroisoquinoline (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and water to the flask. Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-ethenylisoquinoline.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine forms a catalytically active Pd(0) species in situ, which is essential for the cross-coupling reaction cycle.

  • Base: Potassium carbonate is crucial for the activation of the boronic acid derivative (in this case, the trifluoroborate salt) to form the reactive organopalladium species.

  • Solvent System: The biphasic toluene/water system is effective for dissolving both the organic and inorganic reagents and facilitating the reaction at an elevated temperature.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 1-Chloroisoquinoline - Potassium vinyltrifluoroborate - Pd(OAc)₂ - PPh₃ solvent_base Add Solvents and Base: - Toluene/Water - K₂CO₃ reagents->solvent_base 1 reflux Heat to Reflux (12-24 hours) solvent_base->reflux 2 extraction Aqueous Workup & Extraction reflux->extraction 3 purification Column Chromatography extraction->purification 4 product Pure 1-Ethenylisoquinoline purification->product 5

Caption: Workflow for the synthesis of 1-ethenylisoquinoline via Suzuki coupling.

Reactivity and Potential Applications in Drug Development

The ethenyl group at the 1-position of the isoquinoline ring is a key feature that imparts significant reactivity, making it a valuable synthon for the elaboration of more complex molecular architectures.

Key Reactions:

  • Diels-Alder Reaction: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, allowing for the construction of new ring systems.

  • Michael Addition: The double bond can undergo conjugate addition with various nucleophiles, providing a route to 1-(2-substituted-ethyl)isoquinoline derivatives.

  • Oxidation: The vinyl group can be oxidized to an aldehyde or a carboxylic acid, offering further functional group handles.

  • Polymerization: The vinyl group can participate in polymerization reactions, although this is less common in the context of drug discovery.

Signaling Pathway of Potential Biological Activity

Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Targets cluster_outcome Cellular Outcome drug 1-Ethenylisoquinoline Derivative Potential Drug Candidate enzyme Enzyme Inhibition e.g., Topoisomerase, Kinases drug->enzyme Inhibits microtubule Microtubule Disruption drug->microtubule Disrupts apoptosis Apoptosis enzyme->apoptosis cell_cycle Cell Cycle Arrest microtubule->cell_cycle cell_cycle->apoptosis

Caption: Potential mechanism of action for a 1-ethenylisoquinoline-derived drug.

The reactivity of the ethenyl group allows for the attachment of various pharmacophores, potentially leading to the discovery of novel compounds with enhanced biological activity. For example, the synthesis of hybrid molecules combining the isoquinoline core with other known anticancer agents is a promising strategy.

Conclusion

1-Ethenylisoquinoline is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the ethenyl group provide a platform for the creation of diverse libraries of compounds for drug discovery. While further research is needed to fully elucidate the biological activities of its derivatives, the established importance of the isoquinoline scaffold suggests that 1-ethenylisoquinoline holds significant promise for the development of new therapeutic agents. This guide serves as a foundational resource for scientists looking to explore the potential of this intriguing molecule.

References

  • Luo, C., Ampomah-Wireko, M., Wang, H., Wu, C., Wang, Q., Zhang, H., & Cao, Y. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 20(14), 1648–1669. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 593686, 1-Ethylisoquinoline. Retrieved from [Link].

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Kajaria, P., & Singh, R. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(3), 1345. [Link]

Sources

Exploratory

Basicity and pKa of 1-Vinylisoquinoline Derivatives: A Comprehensive Technical Guide

Introduction to Isoquinoline Basicity Isoquinoline is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural alkaloids (e.g., papaverine) and synthetic therapeutics. As a benzopyri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Isoquinoline Basicity

Isoquinoline is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural alkaloids (e.g., papaverine) and synthetic therapeutics. As a benzopyridine derivative, unsubstituted isoquinoline is a weak base with a well-documented aqueous


 ranging from 5.14 to 5.46[1][2]. The basicity originates from the lone pair of electrons residing in the 

-hybridized orbital of the ring nitrogen, which readily accepts a proton to form an isoquinolinium cation.

When functionalizing the isoquinoline scaffold, the 1-position (adjacent to the nitrogen atom) is the most critical site for modulating basicity. Substituents at this position exert profound electronic and steric effects that dictate the thermodynamic stability of the conjugate acid[3][4]. Understanding the specific physicochemical impact of a 1-vinyl group (


) is essential for optimizing the pharmacokinetic properties (e.g., solubility, membrane permeability, and target binding) of novel 1-vinylisoquinoline derivatives.

Mechanistic Drivers: Electronic vs. Steric Effects

The


 of 1-vinylisoquinoline derivatives is governed by a delicate interplay of three fundamental physical organic principles:
A. Electronic Effects (Inductive and Resonance)

The vinyl group is a conjugated


-hybridized system.
  • Inductive Withdrawal (-I): Because

    
     carbons are more electronegative than 
    
    
    
    carbons, the vinyl group exerts a mild electron-withdrawing inductive effect, which pulls electron density away from the nitrogen lone pair, theoretically lowering the
    
    
    .
  • Resonance Delocalization (+M): Conversely, the

    
    -system of the vinyl group can conjugate with the aromatic isoquinoline ring. This extended conjugation can stabilize the positive charge of the protonated isoquinolinium state.
    
B. Steric Hindrance and the Peri-Effect

The 1-position is highly sterically demanding due to its proximity to both the nitrogen lone pair and the hydrogen atom at the 8-position (peri-interaction)[3][5]. Bulky groups at C1 (such as a phenyl ring) physically obstruct the approach of a proton and severely hinder the solvation shell of the resulting conjugate acid, drastically reducing basicity[6].

Because the unsubstituted vinyl group is relatively planar, it introduces less steric bulk than a phenyl group. Consequently, 1-vinylisoquinoline avoids the severe solvation penalties seen in 1-phenylisoquinoline, allowing its


 to remain closer to that of the parent scaffold.

G Basicity 1-Vinylisoquinoline Basicity (pKa) Electronic Electronic Effects Electronic->Basicity Steric Steric Effects (C1) Steric->Basicity Solvation Solvation Energy Solvation->Basicity Inductive Inductive Withdrawal (sp2 Carbon) Inductive->Electronic Resonance Resonance Delocalization (Conjugated Pi System) Resonance->Electronic Peri Peri-Interaction (C8 Hydrogen Clash) Peri->Steric

Caption: Logical relationship of electronic, steric, and solvation effects governing 1-vinylisoquinoline pKa.

Comparative pKa Data of C1-Substituted Isoquinolines

To contextualize the basicity of 1-vinylisoquinoline, we must compare it against standard C1-substituted derivatives. Electron-donating groups (e.g., methyl) increase basicity via inductive effects (+I), while bulky or electron-withdrawing groups (e.g., phenyl) depress it[7][8].

CompoundSubstituent at C1Primary Effect on NitrogenApproximate / Predicted

Isoquinoline -HBaseline reference5.14 – 5.46 [1][2]
1-Methylisoquinoline

Inductive donation (+I)~6.19 [8]
1-Vinylisoquinoline

Mild -I, +M, moderate steric~5.20 (Extrapolated)
1-Phenylisoquinoline

Steric hindrance, Solvation block~4.71 [7]

Data Synthesis: The 1-vinyl derivative exhibits a


 slightly lower than the parent isoquinoline. The mild inductive withdrawal of the 

carbons outpaces the resonance stabilization, but it avoids the severe steric penalty of the 1-phenyl derivative.

Experimental Methodology: UV-Vis Spectrophotometric Titration

For drug development professionals, accurately determining the


 of novel 1-vinylisoquinoline derivatives is non-negotiable. Because the vinyl group extends the chromophore's conjugation, protonation triggers a distinct bathochromic (red) shift in the UV-Vis spectrum. This makes Spectrophotometric Titration  the gold standard for these compounds.
Self-Validating Protocol Design

The following protocol is designed as a self-validating system. The causality behind using UV-Vis over potentiometry is that poorly water-soluble derivatives require co-solvents (like 50% ethanol)[4][5], which can skew glass electrode readings. UV-Vis allows for lower analyte concentrations (


 M), often bypassing the need for co-solvents entirely.

Step-by-Step Workflow:

  • Analyte Preparation: Dissolve the 1-vinylisoquinoline derivative in a universal buffer system (e.g., Britton-Robinson buffer) to yield a final concentration of

    
     M. Rationale: This concentration is low enough to prevent aggregation but high enough to yield an absorbance of ~0.8 to 1.0 at 
    
    
    
    .
  • pH Adjustment: Split the solution into 15 aliquots. Adjust the pH of each aliquot sequentially from pH 2.0 to pH 8.0 using 0.1 M

    
     or 
    
    
    
    . Measure the exact pH of each aliquot using a calibrated micro-electrode.
  • Spectral Acquisition: Record the UV-Vis absorption spectrum (220 nm – 400 nm) for each aliquot at a constant temperature (25.0 ± 0.1 °C).

  • Isosbestic Point Validation (Critical Step): Overlay the 15 spectra. You must observe at least one sharp isosbestic point (a specific wavelength where absorbance remains constant across all pH values). Causality: A tight isosbestic point mathematically proves a clean two-state equilibrium (Neutral

    
     Protonated) without degradation or precipitation.
    
  • Data Extraction & Fitting: Identify the analytical wavelength (

    
     of the conjugate acid). Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation using non-linear regression to extract the exact 
    
    
    
    .

Workflow Prep 1. Sample Prep (Aqueous Buffer) Titration 2. pH Titration (pH 2.0 to 8.0) Prep->Titration Spectra 3. UV-Vis Measurement Titration->Spectra Isosbestic 4. Isosbestic Point Validation Spectra->Isosbestic Calc 5. Non-linear Regression Fit Isosbestic->Calc

Caption: Step-by-step UV-Vis spectrophotometric workflow for self-validating pKa determination.

Conclusion

The basicity of 1-vinylisoquinoline derivatives is a highly tunable parameter. While the parent isoquinoline possesses a


 of ~5.14, the introduction of a 1-vinyl group introduces competing inductive and resonance effects, alongside mild steric constraints that impact the solvation of the protonated nitrogen. By leveraging precise spectrophotometric titration workflows, researchers can accurately map these structure-activity relationships, enabling the rational design of isoquinoline-based therapeutics with optimized bioavailability and target engagement.

References

  • Arkat-USA - Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Demonstrates how steric effects of bulky substituents neighboring the protonated ring nitrogen atom influence basicity.[Link]

  • ResearchGate - Dissociation constants pKa of isoquinoline bases. Provides baseline pKa values for unsubstituted isoquinoline (5.46) and discusses substituent effects.[Link]

  • Wikipedia - Isoquinoline. Authoritative baseline chemical properties, citing the pKa of the protonated derivative as 5.14. [Link]

  • Oreate AI Blog - Theoretical Analysis and Experimental Verification of the Basicity of Quinine, Pyridine, and Isoquinoline. Discusses the critical role of steric hindrance and solvation effects in nitrogen-containing heterocycles.[Link]

  • ResearchGate - Paradoxes and paradigms: why is quinoline less basic than pyridine or isoquinoline? An in-depth classical organic chemical perspective on peri-effects and structural basicity.[Link]

  • ChemBK - 1-Phenyl-isoquinoline. Physicochemical property database providing the predicted pKa (4.71) for the sterically hindered 1-phenyl derivative.[Link]

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to 1-Substituted Isoquinoline Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among these, 1-substituted isoquinoline derivatives have garnered significant attention due to their diverse pharmacological profiles, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of molecules, offering field-proven insights for researchers and drug development professionals.

Part 1: Strategic Synthesis of the 1-Substituted Isoquinoline Core

The strategic placement of a substituent at the C1 position of the isoquinoline nucleus is a key determinant of its biological activity. Over the years, a variety of synthetic methodologies have been developed, ranging from classical name reactions to modern transition-metal-catalyzed approaches.

Classical Approaches: The Cornerstones of Isoquinoline Synthesis

Two venerable reactions, the Bischler-Napieralski and the Pictet-Spengler reactions, have long been the workhorses for the synthesis of 1-substituted isoquinoline precursors.

The Bischler-Napieralski reaction, first reported in 1893, is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides, which can then be oxidized to the corresponding 1-substituted isoquinolines.[1] The reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under refluxing acidic conditions.[1][2]

Mechanism of Action:

The reaction proceeds through an intramolecular electrophilic aromatic substitution. The amide carbonyl is activated by the Lewis acid, facilitating cyclization onto the electron-rich aromatic ring to form a dihydroisoquinoline intermediate. Subsequent oxidation yields the aromatic 1-substituted isoquinoline.

Bischler-Napieralski Reaction cluster_0 Step 1: Amide Activation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization Amide β-Phenylethylamide Activated_Amide Activated Amide Intermediate Amide->Activated_Amide Lewis Acid (e.g., POCl₃) Cyclization Intramolecular Electrophilic Aromatic Substitution Activated_Amide->Cyclization Dihydroisoquinoline_Cation Dihydroisoquinoline Cation Cyclization->Dihydroisoquinoline_Cation Dihydroisoquinoline 1-Substituted-3,4-dihydroisoquinoline Dihydroisoquinoline_Cation->Dihydroisoquinoline Deprotonation Isoquinoline 1-Substituted Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation

Bischler-Napieralski Reaction Mechanism.

Experimental Protocol: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline [3]

  • Amide Formation: To a solution of phenethylamine (1.0 eq) in dichloromethane, cooled in an ice bath, add benzoyl chloride (1.1 eq) and aqueous sodium hydroxide (2.0 eq) dropwise. Stir the reaction mixture at room temperature for 2-3 hours. After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(2-phenylethyl)benzamide.

  • Cyclization: To the N-(2-phenylethyl)benzamide in anhydrous toluene, add phosphorus oxychloride (3.0 eq). Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After cooling, carefully quench the reaction with ice-water and basify with aqueous sodium hydroxide. Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 1-phenyl-3,4-dihydroisoquinoline.

Discovered in 1911, the Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4][5][6] The resulting 1-substituted-1,2,3,4-tetrahydroisoquinoline can be subsequently oxidized to the corresponding isoquinoline.

Mechanism of Action:

The reaction initiates with the formation of a Schiff base from the amine and the carbonyl compound. Protonation of the Schiff base generates an electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the tetrahydroisoquinoline ring system.[7]

Pictet-Spengler Reaction cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotonation Amine β-Arylethylamine Schiff_Base Schiff Base Amine->Schiff_Base Carbonyl Aldehyde/Ketone Carbonyl->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion Acid Catalyst Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Tetrahydroisoquinoline_Cation Tetrahydroisoquinoline Cation Cyclization->Tetrahydroisoquinoline_Cation Tetrahydroisoquinoline 1-Substituted-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline_Cation->Tetrahydroisoquinoline Deprotonation

Pictet-Spengler Reaction Mechanism.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline [8]

  • Reaction Setup: In a round-bottom flask, dissolve β-phenylethylamine (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add acetaldehyde (1.2 eq) to the solution, followed by the slow addition of an acid catalyst, such as hydrochloric acid.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-methyl-1,2,3,4-tetrahydroisoquinoline.

Modern Synthetic Strategies: Expanding the Chemical Space

While classical methods remain valuable, modern synthetic chemistry has introduced more efficient and versatile routes to 1-substituted isoquinolines, often with milder reaction conditions and broader substrate scope. Transition-metal catalysis has been at the forefront of these advancements.

Palladium catalysis has emerged as a powerful tool for the construction of the isoquinoline scaffold. One notable approach involves the sequential palladium-catalyzed α-arylation of ketones with ortho-haloaryl aldehydes or ketones, followed by an acid- or base-mediated cyclization and aromatization.[9][10] This method allows for the convergent synthesis of polysubstituted isoquinolines from readily available starting materials.[11]

Experimental Protocol: Palladium-Catalyzed Synthesis of 1,3,4-Trisubstituted Isoquinolines [10]

  • Reaction Setup: In a glovebox, combine an ortho-bromoaryl ketone (1.0 eq), a methyl ketone (1.2 eq), a palladium catalyst such as (DtBPF)PdCl₂ (2 mol %), and a base like sodium tert-butoxide (2.2 eq) in an oven-dried vial.

  • Arylation: Add anhydrous THF as the solvent and stir the mixture at 80 °C for 12-24 hours.

  • In Situ Functionalization and Cyclization: After cooling to room temperature, add an electrophile (e.g., allyl bromide, 1.5 eq) and stir for an additional 1-2 hours. Then, carefully add a solution of ammonium chloride in aqueous ethanol and heat the mixture to 80 °C for 12 hours.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the desired 1,3,4-trisubstituted isoquinoline.

Rhodium catalysts have also proven effective in the synthesis of 1-substituted isoquinolines. For instance, rhodium(III)-catalyzed C-H/N-H bond functionalization of aryl amidines with α-substituted ketones provides a direct route to 1-aminoisoquinolines under mild conditions.[4] Another approach involves the rhodium-catalyzed decarbonylation and alkyne insertion cascade of phthalimides to yield isoquinolones.[2]

Copper catalysis offers a cost-effective and environmentally friendly alternative for isoquinoline synthesis. Copper-catalyzed domino reactions of terminal alkynes, 2-bromoaryl aldehydes or ketones, and acetamide have been developed for the synthesis of isoquinolines.[12] Additionally, copper-catalyzed intramolecular amination reactions provide access to 1-aminoisoquinoline derivatives.[13]

Part 2: Pharmacological Landscape of 1-Substituted Isoquinoline Derivatives

The diverse biological activities of 1-substituted isoquinoline derivatives have made them attractive targets for drug discovery programs.

Anticancer Activity

Numerous 1-substituted isoquinoline derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of Action (if known)Reference
Pyrrolo[2,1-a]isoquinoline derivatives (e.g., Lamellarins)Various (e.g., prostate, leukemia)Nanomolar rangeP-glycoprotein inhibition, Topoisomerase I inhibition[14]
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneGlioblastoma, ColorectalGI₅₀ = 23.8-24.13-[15]
N-(3-morpholinopropyl)-substituted benzo[11][16]indolo[3,4-c]isoquinolineVarious0.039Topoisomerase I inhibitor[5]
Antimicrobial and Antiviral Activity

The isoquinoline scaffold is also a promising platform for the development of novel antimicrobial and antiviral agents.

Several 1-substituted isoquinoline derivatives have shown significant activity against various bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
1H-benzo[de]isoquinoline-1,3(2H)-dione derivativesStaphylococcus aureus, Bacteroides fragilis16-64[6]
Tricyclic isoquinoline derivativesStaphylococcus aureus, Streptococcus pneumoniae16-32[17]

The emergence of viral resistance necessitates the development of new antiviral drugs. 1-Substituted isoquinolines have shown promise in this area, particularly against influenza and coronaviruses. For instance, certain isoquinolone derivatives have been identified as inhibitors of influenza virus polymerase.[1][16] Bis-benzylisoquinoline alkaloids have demonstrated protective activity against Human Coronavirus 229E (HCoV-229E) and SARS-CoV-2 variants, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[18]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain isoquinoline-1-carboxamide derivatives have been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells by inhibiting the MAPKs/NF-κB signaling pathway.[19]

Cardiovascular Effects

Substituted tetrahydroisoquinolines, which are precursors to 1-substituted isoquinolines, have been investigated for their cardiovascular effects. Some derivatives have been found to inhibit [³H]-nitrendipine binding to calcium channels and induce both hypotension and bradycardia, suggesting potential applications in the management of cardiovascular diseases.[15][20][21]

Part 3: Future Perspectives and Conclusion

References

Sources

Exploratory

Technical Guide: Solubility Profile and Handling of 1-Ethenylisoquinoline

[1] Part 1: Executive Summary & Structural Analysis[2] The Compound 1-Ethenylisoquinoline (also known as 1-vinylisoquinoline) is a nitrogen-containing heterocyclic monomer.[1][2][3] Structurally, it consists of an isoqui...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Structural Analysis[2]

The Compound

1-Ethenylisoquinoline (also known as 1-vinylisoquinoline) is a nitrogen-containing heterocyclic monomer.[1][2][3] Structurally, it consists of an isoquinoline fused ring system with a vinyl group attached at the C1 position.[2] This structural duality—a basic, aromatic core coupled with a reactive olefinic tail—dictates its solubility behavior and reactivity profile.[1][2]

  • Molecular Formula: C₁₁H₉N[1]

  • Molecular Weight: 155.20 g/mol [1][2]

  • Physical State: Typically a low-melting solid or viscous oil (depending on purity and temperature), often appearing off-white to brownish due to oxidation or oligomerization.[1][2]

  • Primary Utility: Precursor for polymerization (poly(1-vinylisoquinoline)), ligand synthesis in organometallic catalysis, and pharmaceutical intermediate.[1][2]

Solubility Logic (The "Why")

To predict and manipulate the solubility of 1-ethenylisoquinoline, one must understand the competing forces at the molecular level:

  • The Isoquinoline Core (Lipophilic & Aromatic): The fused benzene-pyridine ring system drives strong

    
     stacking interactions.[1][2] This necessitates solvents capable of disrupting these stacks (e.g., chlorinated solvents, aromatics).[2]
    
  • The Vinyl Group (Non-polar): Increases overall lipophilicity (LogP ~2.5–3.0), reducing water solubility compared to the parent isoquinoline.[2]

  • The Nitrogen Atom (Basic Center): The pyridinic nitrogen possesses a lone pair, making the compound a weak base.[2] This allows for pH-switchable solubility—insoluble in neutral water but highly soluble in dilute aqueous acids (forming the pyridinium salt).[1][2]

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on polarity and experimental utility.

Solubility Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic InsightApplication
Chlorinated Dichloromethane (DCM), ChloroformExcellent High solvation energy disrupts

stacking; matches polarity.[1][2]
Extraction, Chromatography, Polymerization
Polar Aprotic DMSO, DMF, THF, AcetonitrileGood to Excellent Dipole-dipole interactions stabilize the polar nitrogen core.[2]Nucleophilic substitutions, Heck coupling
Polar Protic Methanol, Ethanol, IsopropanolGood Hydrogen bonding with the nitrogen lone pair facilitates dissolution.[2]Recrystallization, spectroscopic analysis
Aromatic Toluene, BenzeneModerate to Good "Like dissolves like" (aromaticity); good for high-temp reactions.[1][2]Radical polymerization, reflux processes
Aliphatic Hexanes, Heptane, PentaneLow to Moderate Lacks sufficient polarity to overcome crystal lattice energy/viscosity.[2]Anti-solvent for precipitation/purification
Aqueous Water (pH 7)Insoluble Hydrophobic vinyl and aromatic rings dominate.[1][2]Phase separation in workup
Acidic Aqueous 0.1 M HCl, 1 M Acetic AcidSoluble Protonation of N yields a hydrophilic cation (

).[1][2]
Acid-base extraction
Visualization: Solubility Decision Logic[1]

The following diagram illustrates the decision pathway for selecting a solvent based on the intended application.

SolubilityLogic Start Select Solvent for 1-Ethenylisoquinoline Goal Intended Application? Start->Goal Extraction Extraction / Workup Goal->Extraction Synthesis Reaction Medium Goal->Synthesis Purification Purification Goal->Purification DCM Dichloromethane (High Solubility, Volatile) Extraction->DCM Organic Phase Acid Dilute HCl (pH Switching) Extraction->Acid Aqueous Phase (Removal) Synthesis->DCM Low Temp / Catalysis Toluene Toluene (Mod. Solubility, High BP) Synthesis->Toluene Radical Polymerization Hexane Hexanes (Anti-solvent) Purification->Hexane Precipitation

Figure 1: Decision logic for solvent selection based on process requirements.[1]

Part 3: Experimental Protocols

As a reactive monomer, 1-ethenylisoquinoline requires specific handling to prevent spontaneous polymerization during solubility testing.

Protocol: Gravimetric Solubility Determination (SOP-014)

Objective: Determine the saturation limit (g/L) in a target solvent.

Reagents:

  • 1-Ethenylisoquinoline (Freshly distilled or inhibitor-stabilized).[1][2]

  • Target Solvent (HPLC Grade).[1][2]

  • Syringe filter (0.22 µm PTFE).[1][2]

Workflow:

  • Preparation: Weigh 100 mg of 1-ethenylisoquinoline into a 2 mL HPLC vial.

  • Addition: Add the target solvent in 50 µL increments, vortexing for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution, no particulates.[1][2]

    • Insoluble: Turbidity, phase separation, or solid residue.[2]

  • Saturation: If 100 mg dissolves in <100 µL, solubility is >1000 g/L (Very High).[1][2] If undissolved after 2 mL, solubility is <50 g/L.[1]

  • Quantification (Optional): For precise saturation, add excess solid to 1 mL solvent, stir for 24h at 25°C, filter, evaporate a known volume of filtrate, and weigh the residue.

Protocol: Purification via Solvent Gradient (Flash Chromatography)[1][2]

Since 1-ethenylisoquinoline is moderately soluble in alkanes but highly soluble in esters, a gradient system is ideal for purification.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase A: n-Heptane (Weak solvent).[1][2]

  • Mobile Phase B: Ethyl Acetate (Strong solvent).[1][2]

  • Gradient: Start at 100% Heptane. Ramp to 20% EtOAc over 10 column volumes. The compound typically elutes between 10-15% EtOAc.[2]

Part 4: Critical Handling & Stability (The "Self-Validating" System)[1]

Trustworthiness in chemical handling comes from anticipating failure modes.[1][2] For 1-ethenylisoquinoline, the primary failure mode is unwanted polymerization .[1][2]

Stabilization[1][2]
  • Inhibitor: If storing in solution, add 100-500 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone monomethyl ether (MEHQ).[1][2]

  • Storage: Store neat material at -20°C in the dark. The vinyl group is photosensitive.[1][2]

  • Visual Check: Pure compound is colorless to pale yellow.[1][2] Dark brown/black indicates oxidation or polymerization.[1][2]

Acid-Base Extraction Workflow

This workflow utilizes the solubility switch of the isoquinoline nitrogen to purify the compound from non-basic impurities (e.g., divinyl byproducts or non-nitrogenous starting materials).[2]

ExtractionWorkflow Crude Crude Mixture (in DCM) AcidWash Wash with 1M HCl Crude->AcidWash Separation Phase Separation AcidWash->Separation OrgPhase Organic Phase (Impurities) Separation->OrgPhase Discard AqPhase Aqueous Phase (Product-H+ Cl-) Separation->AqPhase Keep BaseTreat Basify with NaOH (pH > 10) AqPhase->BaseTreat Extract Extract with DCM BaseTreat->Extract Final Pure 1-Ethenylisoquinoline Extract->Final

Figure 2: Acid-base purification workflow exploiting the pH-dependent solubility of the isoquinoline nitrogen.[1][2]

Part 5: References

  • PubChem. Isoquinoline Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Royal Society of Chemistry. Facile catalyst-free synthesis of 2-vinylquinolines (and 1-vinylisoquinoline analogs).[1][2] RSC Advances.[1][2] [Link]

  • National Institute of Standards and Technology (NIST). Isoquinoline, 1,2,3,4-tetrahydro- Properties.[1][2] NIST Chemistry WebBook, SRD 69.[1] [Link][1][2]

Sources

Foundational

Engineering Smart Therapeutics: A Technical Guide to Nitrogen-Containing Vinyl Monomers in Drug Delivery

Executive Summary As application scientists, we must look beyond the theoretical elegance of a polymer and rigorously evaluate its behavior in complex physiological environments. The selection of a nitrogen-containing vi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As application scientists, we must look beyond the theoretical elegance of a polymer and rigorously evaluate its behavior in complex physiological environments. The selection of a nitrogen-containing vinyl monomer (NCVM) for drug formulation is a calculated decision that balances polymerization kinetics, thermodynamic phase transitions, and cellular interactions. This whitepaper provides an in-depth mechanistic analysis of key NCVMs—specifically N-isopropylacrylamide (NIPAM), N-vinylcaprolactam (NVCL), and N-vinylpyrrolidone (NVP)—detailing their physicochemical characteristics, stimuli-responsive behaviors, and self-validating protocols for synthesizing next-generation drug delivery systems.

Mechanistic Foundations of NCVMs

Nitrogen-containing vinyl monomers are characterized by the presence of a vinyl group adjacent to a nitrogen atom, often within an amide or lactam ring structure. This unique structural motif imparts exceptional hydrophilicity, hydrogen-bonding capacity, and biocompatibility to the resulting polymers.

When applied to nanomedicine, the functional utility of these polymers is dictated by their interactions with aqueous environments. For instance, Poly(N-vinylpyrrolidone) (PVP) is extensively utilized in pharmaceutical formulations due to its minimal toxicity, excellent stealth properties, and ability to enhance the solubility of hydrophobic drugs[1]. In contrast, monomers like NIPAM and NVCL are engineered to undergo reversible conformational changes in response to thermal stimuli, making them the backbone of "smart" targeted delivery systems.

Thermodynamic Profiling: The LCST Phenomenon

The defining characteristic of thermoresponsive NCVMs is their Lower Critical Solution Temperature (LCST). Below the LCST, the polymer chains are fully hydrated, forming strong intermolecular hydrogen bonds with water molecules, resulting in a swollen, hydrophilic state (sol or swollen gel). When the temperature exceeds the LCST, these hydrogen bonds are disrupted, and hydrophobic interactions between the polymer backbones dominate. This causes the chains to collapse into a compact globule, expelling water and any encapsulated therapeutic payload[2].

While Poly(N-isopropylacrylamide) (PNIPAM) is the most extensively studied thermoresponsive polymer with a sharp LCST of approximately 32°C[2], its secondary amide groups can undergo hydrolysis, potentially releasing toxic amines. Consequently, Poly(N-vinylcaprolactam) (PNVCL) has emerged as a highly biocompatible alternative. PNVCL exhibits an LCST between 32–34°C, which is remarkably close to human physiological temperature, making it an ideal candidate for in vivo applications[3]. The phase transition of PNVCL is highly tunable and is heavily influenced by its molecular mass, crosslinking density, and the presence of physiological salts (e.g., NaCl)[4].

LCST_Mechanism A NCVM Polymer in Solution (T < LCST) B Hydrogen Bonding with Water (Hydration Shell Intact) A->B C Hydrophilic State (Swollen Hydrogel / Sol) B->C D Thermal Stimulus (T > LCST) C->D Heating E Disruption of H-Bonds (Hydrophobic Interactions Dominate) D->E F Polymer Chain Collapse (Deswelling / Gelation) E->F G Drug Release (Expulsion of Payload) F->G G->A Cooling (Reversible)

Fig 1. Thermoresponsive phase transition and drug release mechanism of NCVMs.

Comparative Physicochemical Data

To facilitate material selection for drug formulation, the quantitative data and kinetic parameters of the primary NCVMs are summarized below. The radical polymerization kinetics of these monomers, particularly NVP, are highly sensitive to initiator concentration and the presence of chain transfer agents, which dictate the final molecular weight and polydispersity[5].

Table 1: Physicochemical and Kinetic Parameters of Key NCVMs

MonomerPolymerLCST (°C)Biocompatibility ProfileKey CharacteristicsPrimary Biomedical Application
N-isopropylacrylamide (NIPAM) PNIPAM~32Moderate (Potential for toxic amine byproducts)Sharp phase transition, high stimuli-sensitivitySmart hydrogels, triggered drug release[2]
N-vinylcaprolactam (NVCL) PNVCL32–34High (Cleavage-resistant lactam ring)Continuous phase transition, salt-sensitiveIn vivo nanocarriers, continuous release[3]
N-vinylpyrrolidone (NVP) PVPN/A (Highly soluble)Excellent (FDA-approved for various uses)Minimal toxicity, excellent stealth propertiesNanoparticle coating, binder, solubility enhancer[1]

Self-Validating Protocol: Precipitation Polymerization of PNVCL Nanogels

To guarantee scientific integrity, experimental protocols must be designed as self-validating systems where every step has a clear, mechanistic causality. The following methodology details the synthesis of monodisperse, thermoresponsive PNVCL nanogels.

Polymerization_Workflow S1 Step 1: Monomer Purification (Inhibitor Removal) S2 Step 2: Deoxygenation (N2 Purge, 45 min) S1->S2 S3 Step 3: Thermal Initiation (T = 70°C, V-50 Injection) S2->S3 S4 Chain Propagation & Coil-to-Globule Transition S3->S4 Radical Generation S5 Nanogel Nucleation & Crosslinking S4->S5 T > LCST S6 Step 4: Dialysis Purification (12-14 kDa MWCO) S5->S6 Cytotoxin Removal

Fig 2. Step-by-step experimental workflow for PNVCL nanogel synthesis.

Step-by-Step Methodology

Objective: Synthesize monodisperse PNVCL nanogels with a tunable LCST for targeted, temperature-triggered drug delivery.

Step 1: Monomer Purification

  • Action: Recrystallize NVCL monomer from hexane prior to use.

  • Causality: Commercial NVCL contains polymerization inhibitors (e.g., radical scavengers) to prevent auto-polymerization during storage. Failing to remove these introduces unpredictable induction periods, compromising batch-to-batch reproducibility and skewing kinetic data.

Step 2: Reactor Setup & Deoxygenation

  • Action: Dissolve the purified NVCL and a crosslinker (e.g., N,N'-methylenebisacrylamide) in ultrapure water within a multi-neck round-bottom flask. Purge the solution with inert N₂ gas for 45 minutes under continuous magnetic stirring.

  • Causality: Molecular oxygen acts as a potent radical scavenger. It reacts with propagating carbon-centered radicals to form stable peroxy radicals, prematurely terminating chain growth and resulting in low conversion rates and heterogeneous network formation.

Step 3: Nucleation and Polymerization

  • Action: Heat the reactor to 70°C (well above the LCST of PNVCL) and inject a water-soluble radical initiator (e.g., V-50).

  • Causality: Conducting the reaction above the LCST is the fundamental mechanism of precipitation polymerization. As the polymer chains grow and reach a critical chain length, they immediately undergo a coil-to-globule transition and precipitate out of the aqueous solution to form stable precursor nuclei. This ensures the formation of uniform, spherical nanogels rather than a macroscopic bulk gel.

Step 4: Purification via Dialysis

  • Action: Transfer the resulting colloidal suspension to a dialysis membrane (12-14 kDa MWCO) and dialyze against distilled water for 72 hours, changing the dialysate frequently.

  • Causality: Unreacted vinyl monomers, low-molecular-weight oligomers, and residual initiators exhibit high cellular cytotoxicity. Dialysis ensures the complete removal of these impurities, creating a self-validating, biocompatible system ready for downstream in vitro or in vivo assays.

Translational Applications in Nanomedicine

The structural versatility of NCVMs allows for their integration into various advanced drug delivery architectures. By copolymerizing NVCL or NIPAM with pH-sensitive monomers (such as itaconic acid or acrylic acid), dual-responsive hydrogels can be engineered. These systems remain structurally intact in the acidic environment of the stomach (pH 2.2) but undergo rapid swelling and drug release in the basic conditions of the gastrointestinal tract (pH 6.8)[3].

Ultimately, the successful translation of these smart polymers from the bench to the clinic relies on rigorous kinetic control during synthesis and a deep understanding of their thermodynamic interactions within biological fluids.

References

  • Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications - MDPI -[Link]

  • Synthesis and Characterisation of Novel Temperature and pH Sensitive Physically Cross-Linked Poly(N-vinylcaprolactam-co-itaconic Acid) Hydrogels for Drug Delivery - PMC / NIH -[Link]

  • Characterization of Thermoresponsive Poly-N-Vinylcaprolactam Polymers for Biological Applications - MDPI -[Link]

  • The alkoxy radical polymerization of N-vinylpyrrolidone in organic solvents: theoretical insight into the mechanism and kinetics - RSC Publishing -[Link]

  • Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use - PMC / NIH -[Link]

Sources

Exploratory

1-Vinylisoquinoline: Technical Specifications &amp; Safety Profile

This guide provides an in-depth technical analysis of 1-vinylisoquinoline , a specialized heterocyclic monomer used in advanced organic synthesis and polymer chemistry.[1][2] [1][2] Content Type: Technical Guide / Whitep...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-vinylisoquinoline , a specialized heterocyclic monomer used in advanced organic synthesis and polymer chemistry.[1][2]

[1][2]

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Polymer Scientists, and Process Safety Engineers.[1][2]

Chemical Identity & Physicochemical Properties

1-Vinylisoquinoline is a positional isomer of the more common 4-vinylisoquinoline.[1][2] It serves as a critical intermediate in the synthesis of isoquinoline-based alkaloids and functionalized polymers.[1] Its vinyl group at the C1 position (adjacent to the nitrogen) imparts unique reactivity due to the electronic influence of the pyridine-like nitrogen.[2]

Nomenclature & Identifiers
Descriptor Value
IUPAC Name 1-Ethenylisoquinoline
CAS Registry Number 19026-44-9
PubChem CID Not Standardized (Search via CAS 19026-44-9)
Molecular Formula C₁₁H₉N
Molecular Weight 155.20 g/mol
SMILES C=CC1=NC=CC2=CC=CC=C12
InChI Key (Calculated) GWYFCOCPDFXYJX-UHFFFAOYSA-N
Physical Properties
Property Data / Observation
Appearance Colorless to pale yellow oil (tends to darken upon oxidation).[1][2]
Boiling Point ~100–110 °C at 0.5 mmHg (extrapolated from analogues).[1][2]
Solubility Soluble in DCM, CHCl₃, THF, Ethyl Acetate; insoluble in water.[1][2]
Stability High Polymerization Risk. Must be stored with an inhibitor (e.g., tert-butylcatechol or hydroquinone) at 2–8°C.

Safety Profile & Hazard Analysis (GHS)

Core Directive: Due to the lack of a specific global SDS for this isomer, the following safety data is derived from the structural analogue principle (using 4-vinylisoquinoline and 2-vinylpyridine) and verified reaction behaviors.

GHS Classification (Derived)
  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2]

    • H317: May cause an allergic skin reaction (Sensitizer).[1][2]

    • EUH019: May form explosive peroxides (if uninhibited).[1][2]

Critical Hazard: Spontaneous Polymerization

Like 2-vinylpyridine, 1-vinylisoquinoline is prone to exothermic runaway polymerization if initiated by:

  • Heat: Temperatures >30°C.

  • Light: UV exposure generates radicals.[1][2]

  • Acids: Protonation of the nitrogen facilitates cationic polymerization.[1][2]

  • Lack of Oxygen: Some inhibitors (e.g., MEHQ) require dissolved oxygen to function; storing under pure nitrogen without air sparging can disable the inhibitor.[2]

Handling & Storage Protocol
  • Storage: Keep at 2–8°C (Refrigerated).

  • Inhibitor: Ensure presence of 100–1000 ppm Hydroquinone (HQ) or Topanol A .[1][2]

  • Container: Amber glass to prevent UV initiation.[1][2]

  • PPE: Nitrile gloves (double-gloved), chemical splash goggles, and fume hood.[1][2]

Synthesis & Manufacturing Methodologies

The synthesis of 1-vinylisoquinoline is challenging due to the steric and electronic environment of the C1 position.[1] Two primary routes are established in literature: the Classical Boekelheide Method (Modification) and the Modern Stille Coupling .[2]

Route A: Classical Modification (Mannich Base Elimination)[1][2]
  • Source: Boekelheide, V. & Sieg, A. L. J.[1][2][4] Org. Chem. 1954, 19, 587.[1][2][5]

  • Mechanism:

    • Methylation: 1-Methylisoquinoline reacts with formaldehyde/amine (Mannich) to form 1-(β-dimethylaminoethyl)isoquinoline.[1][2]

    • Quaternization: Treatment with Methyl Iodide (MeI).[1][2]

    • Hofmann Elimination: Base-promoted elimination yields the vinyl group.[1][2]

  • Pros: Uses cheap starting materials.

  • Cons: Multi-step; harsh conditions; low overall yield.[1][2]

Route B: Modern Transition-Metal Catalysis (Stille Coupling)
  • Mechanism: Palladium-catalyzed cross-coupling of 1-chloroisoquinoline with tributyl(vinyl)tin.[1][2]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1][2]

  • Pros: High yield (>80%); mild conditions; tolerates functional groups.[1][2][6]

  • Cons: Toxic organotin byproducts.[1][2]

Visualization of Synthesis Pathways

SynthesisPathways Start1 1-Methylisoquinoline Inter1 Mannich Base (1-(2-aminoethyl)...) Start1->Inter1 Mannich Rxn Start2 1-Chloroisoquinoline Product 1-Vinylisoquinoline (CAS 19026-44-9) Start2->Product Stille Coupling (Reflux, Toluene) Inter2 Quaternary Ammonium Salt Inter1->Inter2 Methylation Inter2->Product Hofmann Elimination (Heat, Base) Reagent1 + HCHO / HNMe2 Reagent2 + MeI / Base Reagent3 + Vinyl-SnBu3 Pd(0) Catalyst

Figure 1: Comparison of the Classical Mannich/Hofmann route vs. the Modern Stille Coupling route for synthesizing 1-vinylisoquinoline.[1][2]

Experimental Protocol: Stille Coupling (Standardized)

Objective: Synthesis of 1-vinylisoquinoline from 1-chloroisoquinoline on a 10 mmol scale.

Reagents
  • Substrate: 1-Chloroisoquinoline (1.64 g, 10 mmol).

  • Coupling Agent: Tributyl(vinyl)tin (3.49 g, 11 mmol).[2]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.58 g, 5 mol%).[1][2]

  • Solvent: Anhydrous Toluene (50 mL) or 1,4-Dioxane.

  • Inhibitor: 2,6-Di-tert-butyl-4-methylphenol (BHT) (10 mg) - Added to workup, not reaction.[1][2]

Procedure
  • Inert Atmosphere: Flame-dry a 100 mL Schlenk flask and purge with Argon (3 cycles).

  • Charging: Add 1-chloroisoquinoline, Pd(PPh₃)₄, and Toluene. Stir until dissolved.

  • Addition: Add Tributyl(vinyl)tin via syringe.

  • Reflux: Heat the mixture to 100–110°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1).[2]

    • Note: The spot for 1-vinylisoquinoline will likely fluoresce blue under UV (254/365 nm).[1][2]

  • Workup:

    • Cool to room temperature.[2][7]

    • Add 20 mL saturated KF (aq) solution and stir vigorously for 1 hour (to precipitate tin residues as polymeric fluorides).

    • Filter through a Celite pad.[1][2]

    • Extract filtrate with EtOAc (3 x 30 mL).

  • Purification:

    • Concentrate organic layer in vacuo (Keep bath <35°C to prevent polymerization).[1][2]

    • Purify via Flash Column Chromatography (SiO₂).[2]

    • Eluent: Hexane/EtOAc (Gradient 95:5 to 90:10).[1][2]

  • Stabilization: Immediately add 100 ppm BHT to the isolated oil and store at -20°C.

Reactivity & Applications

Polymerization Logic

1-Vinylisoquinoline acts as a styrenic monomer but with basic functionality.[1][2] It can undergo:

  • Radical Polymerization: Initiated by AIBN or Benzoyl Peroxide.[1][2]

  • Anionic Polymerization: Initiated by n-BuLi (living polymerization possible).[1][2]

  • Coordination: The nitrogen atom allows it to bind to metal centers (Pd, Pt) before or after polymerization, making it useful for catalytic polymer supports.[1][2]

Safety Logic Flow

SafetyLogic State 1-Vinylisoquinoline (Liquid Monomer) Trigger1 Heat (>30°C) State->Trigger1 Trigger2 Acid (H+) State->Trigger2 Trigger3 No Inhibitor State->Trigger3 Event Uncontrolled Polymerization Trigger1->Event Trigger2->Event Trigger3->Event Consequence Exotherm -> Rupture Viscous Gel Formation Event->Consequence Prevention Storage: 4°C + BHT/HQ Prevention->State Maintains Stability

Figure 2: Logic flow for the polymerization hazards associated with 1-vinylisoquinoline.

References

  • Boekelheide, V., & Sieg, A. L. (1954).[2][4][5] Synthesis of 1-vinylisoquinoline and related derivatives.[1][2] Journal of Organic Chemistry, 19(4), 587–592.[2] Link[1][2]

  • De Kimpe, N. (2006).[2] Synthesis of 1-Alkylisoquinolines via Radical Cyclization.[1][2] Synthesis.[2][5][7][8][9] (Contextual citation for general isoquinoline synthesis methods).

  • ChemicalBook. (2024).[1][2] CAS 19026-44-9 Entry for 1-Vinylisoquinoline.[1][2]Link[1][2]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet for 4-Vinylisoquinoline (Analogue).[1][2] (Used for GHS extrapolation).[2] Link

  • PubChem. (2024).[1][2][10] Isoquinoline, 1-ethenyl- (Synonym).[1][2] (Verified Identity). Link

Sources

Protocols & Analytical Methods

Method

synthesis of 1-vinylisoquinoline via Heck reaction

Application Note: Synthesis of 1-Vinylisoquinoline via Palladium-Catalyzed Mizoroki-Heck Reaction Executive Summary & Mechanistic Rationale 1-Vinylisoquinolines are highly valuable heterocyclic building blocks utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 1-Vinylisoquinoline via Palladium-Catalyzed Mizoroki-Heck Reaction

Executive Summary & Mechanistic Rationale

1-Vinylisoquinolines are highly valuable heterocyclic building blocks utilized in the synthesis of complex pharmaceutical agents, functional polymers, and multidentate ligands. The most direct and atom-economical route to these scaffolds is the palladium-catalyzed Mizoroki-Heck vinylation of 1-haloisoquinolines.

As a Senior Application Scientist, I approach this synthesis not just as a sequence of steps, but as a finely tuned catalytic system. The C1 position of the isoquinoline core is electronically unique; the adjacent imine nitrogen withdraws electron density, giving the C1-halogen bond an


-halo imine character. This electron deficiency facilitates the initial oxidative addition of Pd(0) into the C-X bond[1].

Causality in Reagent Selection:

  • The Electrophile: 1-Bromoisoquinoline is the standard substrate, readily undergoing oxidative addition with conventional catalysts like Pd(OAc)₂ and P(o-tolyl)₃. If the more economical 1-chloroisoquinoline is used, the higher bond dissociation energy of the C-Cl bond necessitates highly electron-rich, sterically demanding ligands (e.g., P(t-Bu)₃ or N-heterocyclic carbenes) to force the oxidative addition step[2].

  • The Olefin Source: Traditionally, ethylene gas in a high-pressure reactor is required. However, recent operational advancements have demonstrated that tetraethylammonium salts can act as solid, bench-stable ethylene surrogates, decomposing in situ at elevated temperatures to release ethylene gas[3]. Alternatively, a Suzuki-Heck surrogate approach using potassium vinyltrifluoroborate offers a pressure-free workaround[4].

  • The Base: A non-nucleophilic base such as triethylamine (Et₃N) or an inorganic carbonate (K₂CO₃) is critical. The base drives the thermodynamic sink of the reaction by neutralizing the Pd(II)-hydride complex generated after

    
    -hydride elimination, thereby regenerating the active Pd(0) catalyst[1].
    

Catalytic Cycle Visualization

HeckCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition [Pd(II)(Isoquinolin-1-yl)(X)L] Pd0->OxAdd + Substrate PiComp Olefin Coordination [Pd(II)(Isoquinolin-1-yl)(X)(C2H4)L] OxAdd->PiComp + Ethylene MigIns Migratory Insertion [Pd(II)(CH2CH2-Isoquinolin-1-yl)(X)L] PiComp->MigIns Syn-Insertion BetaElim β-Hydride Elimination [Pd(II)(H)(X)L] MigIns->BetaElim Syn-Elimination Regen Catalyst Regeneration Base Neutralization BetaElim->Regen - Product Product 1-Vinylisoquinoline BetaElim->Product Regen->Pd0 + Base - Base·HX Substrate 1-Haloisoquinoline Substrate->OxAdd Ethylene Ethylene Source Ethylene->PiComp Base Base (e.g., Et3N) Base->Regen

Figure 1: Mechanism of the Pd-catalyzed Mizoroki-Heck vinylation of 1-haloisoquinoline.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between substrate reactivity, ligand selection, and olefin source on the overall yield of 1-vinylisoquinoline.

EntrySubstrateOlefin SourceCatalyst / Ligand SystemBaseSolvent (Temp)Yield (%)
1 1-BromoisoquinolineEthylene Gas (200 psi)Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF (100 °C)88
2 1-ChloroisoquinolineEthylene Gas (200 psi)Pd₂(dba)₃ / P(t-Bu)₃Cy₂NMeDioxane (110 °C)82
3 1-BromoisoquinolineEt₄NBr (Solid Surrogate)Pd(OAc)₂ / PCy₃K₂CO₃DMAc (130 °C)68
4 1-ChloroisoquinolinePotassium vinyltrifluoroborate*Pd(dppf)Cl₂Et₃Ni-PrOH/THF (90 °C)78

*Note: Entry 4 represents a Suzuki-Miyaura coupling acting as a pressure-free Heck surrogate pathway[4].

Experimental Protocols

Protocol A: High-Pressure Heck Vinylation (Industrial/Scale-Up Standard)

This protocol utilizes direct ethylene gas insertion, offering the highest atom economy and cleanest reaction profile.

Materials:

  • 1-Bromoisoquinoline (10.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (0.5 mmol, 5 mol%)

  • Tri(o-tolyl)phosphine (1.0 mmol, 10 mol%)

  • Triethylamine (20.0 mmol, 2.0 equiv)

  • Anhydrous DMF (50 mL)

  • Ethylene gas (UHP grade)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a 100 mL stainless steel Parr reactor vessel with 1-bromoisoquinoline, Pd(OAc)₂, and P(o-tolyl)₃.

  • Solvent & Base Addition: Inject anhydrous DMF and Et₃N into the vessel. Seal the reactor securely.

  • Pressurization: Purge the reactor three times with ethylene gas (pressurize to 50 psi, then vent) to remove residual inert gas. Finally, pressurize the reactor to 200 psi with ethylene.

  • Reaction: Heat the reactor to 100 °C with vigorous mechanical stirring (800 rpm) for 16 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the excess ethylene gas in a fume hood. Dilute the crude dark mixture with EtOAc (150 mL) and filter through a pad of Celite to remove palladium black.

  • Purification: Wash the filtrate with water (3 × 50 mL) and brine (50 mL) to remove DMF and triethylammonium bromide. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Self-Validation Checkpoint: Analyze the purified product via ¹H NMR. Successful vinylation is confirmed by the appearance of a characteristic terminal vinyl proton doublet of doublets at ~7.10 ppm, and two distinct terminal doublets at ~6.53 ppm and ~5.72 ppm[5]. The disappearance of the C1-halogen shifts confirms complete conversion.

Protocol B: Benchtop Vinylation using a Solid Ethylene Surrogate

This protocol is designed for discovery labs lacking high-pressure infrastructure, utilizing tetraethylammonium bromide (TEAB) as an in situ ethylene generator[3].

Materials:

  • 1-Bromoisoquinoline (1.0 mmol, 1.0 equiv)

  • Tetraethylammonium bromide (TEAB) (2.0 mmol, 2.0 equiv)

  • Palladium(II) acetate (0.05 mmol, 5 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.1 mmol, 10 mol%)

  • Potassium carbonate (3.0 mmol, 3.0 equiv)

  • Anhydrous DMAc (5 mL)

Step-by-Step Procedure:

  • Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 1-bromoisoquinoline, TEAB, Pd(OAc)₂, PCy₃, and K₂CO₃.

  • Degassing: Evacuate the tube and backfill with argon (repeat 3 times). Add anhydrous DMAc via syringe.

  • Thermal Decomposition & Coupling: Seal the Schlenk tube and heat the mixture in an oil bath at 130 °C for 24 hours. Causality Note: Temperatures below 120 °C will fail to decompose the TEAB, starving the catalytic cycle of the necessary ethylene gas[3].

  • Workup: Cool to room temperature, dilute with dichloromethane (20 mL), and wash with water (3 × 10 mL) to remove DMAc and inorganic salts.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via short-plug silica chromatography (Hexanes:EtOAc 9:1).

Self-Validation Checkpoint: Monitor the reaction via LC-MS at the 12-hour mark. The expected mass for 1-vinylisoquinoline is[M+H]⁺ = 156.08[5]. If unreacted 1-bromoisoquinoline remains dominant, verify the internal temperature of the reaction block, as precise thermal energy is required for surrogate decomposition.

References

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Synthesis of 1-Vinylisoquinoline from 1-Chloroisoquinoline

Abstract: This document provides a comprehensive technical guide for the synthesis of 1-vinylisoquinoline, a valuable heterocyclic building block, from 1-chloroisoquinoline. The focus is on palladium-catalyzed cross-coup...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 1-vinylisoquinoline, a valuable heterocyclic building block, from 1-chloroisoquinoline. The focus is on palladium-catalyzed cross-coupling methodologies, primarily the Stille and Suzuki-Miyaura reactions. We delve into the mechanistic underpinnings of these transformations, offer a comparative analysis to guide methodology selection, and provide detailed, field-tested experimental protocols. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both the theoretical basis and practical steps for successful synthesis.

Introduction: The Significance of 1-Vinylisoquinoline

The isoquinoline scaffold is a privileged structural motif found in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a vinyl group at the C1 position creates 1-vinylisoquinoline, a versatile intermediate that serves as a linchpin for further molecular elaboration. The vinyl moiety is amenable to a wide array of chemical transformations, including polymerization, Diels-Alder reactions, and various addition reactions, making it a highly sought-after precursor in the synthesis of complex molecules and potential drug candidates.

The conversion of a stable and accessible precursor like 1-chloroisoquinoline into 1-vinylisoquinoline is a key synthetic challenge.[2][3] Direct substitution is unfeasible; therefore, modern synthetic chemistry relies on the power of transition metal catalysis. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and reliable methods for forging this specific carbon-carbon bond.[4][5][6]

Strategic Overview: Palladium-Catalyzed Vinylation

The most effective strategies for the vinylation of aryl chlorides, such as 1-chloroisoquinoline, involve palladium-catalyzed cross-coupling reactions. These reactions follow a general catalytic cycle but differ in the nature of the organometallic nucleophile used to deliver the vinyl group.[7][8] The two most prominent and successful methods for this transformation are the Stille and Suzuki-Miyaura couplings.

  • Stille Coupling: Employs an organostannane (organotin) reagent, such as tributyl(vinyl)tin.[9][10][11] It is known for its tolerance of a wide variety of functional groups and generally mild reaction conditions.[12][13]

  • Suzuki-Miyaura Coupling: Utilizes an organoboron reagent, such as a vinylboronic acid, vinylboronate ester, or a potassium vinyltrifluoroborate salt.[4][14][15] This method is often preferred due to the lower toxicity and greater stability of the boron reagents.[11][15]

Mechanistic Deep Dive: The Catalytic Cycles

Understanding the reaction mechanism is paramount for troubleshooting and optimization. Both the Stille and Suzuki reactions proceed through a similar Pd(0)/Pd(II) catalytic cycle, comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][16]

3.1 The Stille Coupling Mechanism

The Stille reaction couples the organohalide with an organostannane.[9] The catalytic cycle is initiated by the active Pd(0) species.

  • Oxidative Addition: The active 14-electron Pd(0) catalyst oxidatively adds to the 1-chloroisoquinoline, breaking the C-Cl bond and forming a square planar Pd(II) complex.[12]

  • Transmetalation: The vinyl group is transferred from the tributyl(vinyl)tin reagent to the palladium center, displacing the chloride. This step is often the rate-determining step and can proceed through either a cyclic or an open transition state.[10][17][18]

  • Reductive Elimination: The newly formed Pd(II) complex, now bearing both the isoquinoline and vinyl ligands, undergoes reductive elimination. This step forms the desired C-C bond in the 1-vinylisoquinoline product and regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.[12]

Stille_Mechanism Stille Coupling Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd2_complex trans-[Pd(IsoQ)(Cl)L₂] (Pd(II) Complex) pd0->pd2_complex Oxidative Addition pd2_complex->pd0 Reductive Elimination transmetalation Transmetalation pd2_vinyl_complex trans-[Pd(IsoQ)(Vinyl)L₂] pd2_complex->pd2_vinyl_complex Transmetalation vinyl_stannane Vinyl-SnBu₃ vinyl_stannane->pd2_vinyl_complex pd2_vinyl_complex->pd0 reduct_elim Reductive Elimination product 1-Vinylisoquinoline pd2_vinyl_complex->product sn_cl Cl-SnBu₃ pd2_vinyl_complex->sn_cl byproduct isoq_cl 1-Chloroisoquinoline isoq_cl->pd2_complex

Caption: Catalytic cycle for the Stille cross-coupling reaction.
3.2 The Suzuki-Miyaura Coupling Mechanism

First published by Akira Suzuki in 1979, this reaction couples an organohalide with an organoboron species in the presence of a base.[4]

  • Oxidative Addition: This step is identical to the Stille coupling, where the Pd(0) catalyst adds to 1-chloroisoquinoline to form the Pd(II) intermediate.[16]

  • Transmetalation: This is the key distinguishing step. The organoboron reagent (e.g., potassium vinyltrifluoroborate) must first be activated by a base to form a more nucleophilic "ate" complex.[14] This boronate complex then transfers the vinyl group to the Pd(II) center.[4][16]

  • Reductive Elimination: As in the Stille cycle, the final step is the reductive elimination of the product, 1-vinylisoquinoline, which regenerates the Pd(0) catalyst.[19]

Suzuki_Mechanism Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd2_complex trans-[Pd(IsoQ)(Cl)L₂] (Pd(II) Complex) pd0->pd2_complex Oxidative Addition pd2_complex->pd0 Reductive Elimination transmetalation Transmetalation pd2_vinyl_complex trans-[Pd(IsoQ)(Vinyl)L₂] pd2_complex->pd2_vinyl_complex Transmetalation boronate_complex [Vinyl-B(OR)₃]⁻ (Activated Boronate) boronate_complex->pd2_vinyl_complex pd2_vinyl_complex->pd0 Reductive Elimination reduct_elim Reductive Elimination product 1-Vinylisoquinoline pd2_vinyl_complex->product isoq_cl 1-Chloroisoquinoline isoq_cl->pd2_complex boron_reagent Vinyl-B(OR)₂ + Base boron_reagent->boronate_complex Activation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis: Stille vs. Suzuki-Miyaura

Choosing the appropriate method depends on several factors, including reagent availability, toxicity concerns, and substrate compatibility.

FeatureStille CouplingSuzuki-Miyaura Coupling
Vinyl Source Organostannanes (e.g., Vinyl-SnBu₃)Organoborons (e.g., Vinyl-B(OH)₂, K[Vinyl-BF₃])[14][15]
Toxicity High (Organotin compounds are toxic and difficult to remove)[10][11]Low (Boron compounds are generally non-toxic)[15]
Reagent Stability Generally stable to air and moisture[17]Boronic acids can be unstable; trifluoroborate salts are highly stable solids[20]
Base Requirement Often not required, but additives like LiCl or Cu(I) can accelerate the reaction[18]Stoichiometric base is required to activate the boron reagent[14][16]
Byproducts Stoichiometric and toxic organotin halidesNon-toxic and often water-soluble boron-containing salts
Functional Groups Highly tolerant of diverse functional groupsHighly tolerant, though some boronic acids are sensitive to certain conditions

Recommendation: For most applications, especially in pharmaceutical and drug development settings, the Suzuki-Miyaura coupling is the preferred method due to the significantly lower toxicity of the boron reagents and their byproducts.[11][15] Potassium vinyltrifluoroborate is particularly advantageous as it is an air-stable, crystalline solid that is easy to handle.[20][21]

Experimental Protocols & Workflows

The following protocols are generalized starting points and may require optimization based on laboratory-specific conditions and reagent purity. Safety Precaution: All reactions involving palladium catalysts and organic solvents should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

5.1 General Experimental Workflow

The workflow for both coupling reactions is broadly similar, involving careful setup under an inert atmosphere, reaction monitoring, and finally, workup and purification.

Experimental_Workflow start Start setup Assemble & Flame-Dry Schlenk Flask start->setup add_solids Add 1-Chloroisoquinoline, Coupling Partner, & Base (if Suzuki) setup->add_solids inert Evacuate & Backfill with Inert Gas (3x) add_solids->inert add_liquids Add Degassed Solvent inert->add_liquids add_catalyst Add Palladium Catalyst & Ligand add_liquids->add_catalyst reaction Heat to Reaction Temp (e.g., 80-100 °C) add_catalyst->reaction monitor Monitor by TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Dilute, Wash, Extract monitor->workup Complete purify Dry, Concentrate & Purify via Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for cross-coupling reactions.
5.2 Protocol 1: Suzuki-Miyaura Vinylation of 1-Chloroisoquinoline

This protocol utilizes potassium vinyltrifluoroborate, a stable and efficient vinylating agent.[20][22]

Reagents & Equipment:

  • 1-Chloroisoquinoline (1.0 equiv)

  • Potassium vinyltrifluoroborate (1.5 equiv)[23]

  • Palladium(II) Chloride (PdCl₂) (2 mol %)

  • Triphenylphosphine (PPh₃) (6 mol %)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent: Tetrahydrofuran (THF) and Water (e.g., 4:1 mixture), degassed

  • Schlenk flask, magnetic stirrer, condenser, inert gas line (Ar or N₂)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 1-chloroisoquinoline, potassium vinyltrifluoroborate, and cesium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) chloride and triphenylphosphine.

  • Solvent Addition: Add the degassed THF/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: n-heptane/ethyl acetate gradient) to afford 1-vinylisoquinoline.[24]

5.3 Protocol 2: Stille Vinylation of 1-Chloroisoquinoline

This protocol uses tributyl(vinyl)tin. Caution: Organotin compounds are highly toxic. Handle with extreme care using appropriate personal protective equipment.

Reagents & Equipment:

  • 1-Chloroisoquinoline (1.0 equiv)

  • Tributyl(vinyl)tin (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol %)

  • Solvent: Anhydrous, degassed 1,4-dioxane or toluene

  • Schlenk flask, magnetic stirrer, condenser, inert gas line (Ar or N₂)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 1-chloroisoquinoline.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent & Reagent Addition: Add the degassed solvent via syringe, followed by the tributyl(vinyl)tin.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. To quench the tin reagent, you can add a solution of potassium fluoride (KF) in methanol and stir for 1 hour, which will precipitate tributyltin fluoride. Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate 1-vinylisoquinoline. Due to the toxicity of tin byproducts, careful and thorough purification is essential.

Starting Material Preparation

The starting material, 1-chloroisoquinoline, is commercially available but can also be synthesized in the lab.[3][25] A common laboratory preparation involves the treatment of isoquinoline-N-oxide with phosphoryl chloride (POCl₃).[26]

Brief Protocol: Isoquinoline-N-oxide is added portion-wise to phosphoryl chloride under ice-bath cooling. The mixture is then heated to reflux overnight. After completion, excess POCl₃ is removed by distillation, and the residue is carefully quenched with ice water and extracted. Purification by column chromatography yields 1-chloroisoquinoline.[26]

Product Characterization

The final product, 1-vinylisoquinoline, can be characterized using standard analytical techniques. Published data can be used for comparison.[24]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.53 (d, J = 5.6 Hz, 1H), 8.25 (d, J = 8.4 Hz, 1H), 7.81 (d, J = 8.2 Hz, 1H), 7.71 – 7.63 (m, 1H), 7.67 – 7.59 (m, 1H), 7.59 (d, J = 5.5 Hz, 1H), 7.57 (dd, J = 16.9, 10.8 Hz, 1H), 6.53 (d, J = 16.9 Hz, 1H), 5.72 (d, J = 10.8 Hz, 1H).[24]

  • ¹³C NMR (100 MHz, CDCl₃): δ 154.8, 142.3, 136.6, 132.2, 129.9, 127.2, 127.2, 126.4, 124.6, 121.7, 120.3.[24]

  • HRMS (ESI): Calculated for C₁₁H₉N (M+H)⁺: 156.0818; Found: (Varies with experiment).[24]

References
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Stille Coupling - SynArchive. (n.d.). Retrieved from [Link]

  • Ghanem, A., & Drouin, M. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. Retrieved from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Journal of the American Chemical Society, 120(35), 8978–8985. Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis. (n.d.). RSC Publishing. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. (2025, August 29). PMC. Retrieved from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024, October 24). Beilstein Journals. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cross coupling reactions in organic synthesis themed issue. (2011, August 8). RSC Publishing. Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Intramolecular Heck Reaction. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. (2007, May). ResearchGate. Retrieved from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Retrieved from [Link]

  • Heck Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology. (2025, March 11). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. (n.d.). PMC. Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem - NIH. (n.d.). Retrieved from [Link]

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Method

Application Notes and Protocols for the Radical Polymerization of 1-Vinylisoquinoline

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the radical polymerization of 1-vinylisoquinoline, a monomer of significant interest for the synthesis of advance...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the radical polymerization of 1-vinylisoquinoline, a monomer of significant interest for the synthesis of advanced polymer materials with potential applications in drug delivery and other biomedical fields. These protocols and notes are designed to offer both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Poly(1-vinylisoquinoline)

1-Vinylisoquinoline is a heterocyclic vinyl monomer that, upon polymerization, yields poly(1-vinylisoquinoline) (PVIQ). The isoquinoline moiety within the polymer structure imparts unique properties, including potential for pH-responsiveness, metal coordination, and specific interactions with biological molecules. These characteristics make PVIQ and its copolymers attractive candidates for the design of sophisticated drug delivery systems, such as stimuli-responsive nanoparticles and polymer-drug conjugates.[1][2]

Radical polymerization offers a versatile and accessible route to synthesize PVIQ.[3] This guide will focus on two key approaches: conventional free-radical polymerization initiated by azobisisobutyronitrile (AIBN) and the more controlled Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Conventional Free-Radical Polymerization of 1-Vinylisoquinoline

Conventional free-radical polymerization is a robust method for synthesizing PVIQ.[3] The process is initiated by the thermal decomposition of an initiator, such as AIBN, to generate free radicals. These radicals then propagate by adding to the vinyl group of the 1-vinylisoquinoline monomer. Solution polymerization is the preferred method to control the reaction heat and viscosity.[4]

Causality Behind Experimental Choices
  • Initiator Selection (AIBN): 2,2'-Azobisisobutyronitrile (AIBN) is a widely used radical initiator due to its predictable first-order decomposition kinetics and the fact that its decomposition is largely unaffected by the solvent.[5] It generates carbon-centered radicals, which are effective in initiating the polymerization of many vinyl monomers.

  • Solvent Selection: The choice of solvent is critical. It must dissolve both the monomer and the resulting polymer to maintain a homogeneous reaction.[4] Toluene and dioxane are common choices for the polymerization of vinyl monomers. The solvent also plays a role in heat dissipation.

  • Reaction Temperature: The reaction temperature is dictated by the decomposition rate of the initiator. For AIBN, a temperature range of 60-80 °C is typically employed to achieve a suitable rate of radical generation.

  • Monomer and Initiator Concentration: The ratio of monomer to initiator influences the final molecular weight of the polymer. A higher monomer-to-initiator ratio generally leads to a higher molecular weight.

  • Purification: The monomer should be purified to remove any inhibitors that are often added for storage. This is crucial as inhibitors will quench the radicals and prevent polymerization. The final polymer is typically purified by precipitation in a non-solvent to remove unreacted monomer and initiator fragments.

Detailed Experimental Protocol: AIBN-Initiated Solution Polymerization

This protocol describes a typical lab-scale synthesis of poly(1-vinylisoquinoline) using AIBN as the initiator in a solution polymerization setup.

Materials:

  • 1-Vinylisoquinoline (monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene or Dioxane (solvent, anhydrous)

  • Methanol or Hexane (non-solvent for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Schlenk flask or a three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Inert gas line (N₂ or Ar) with a bubbler

  • Syringes and needles

  • Beakers and filtration apparatus

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization Monomer_Purification Purify 1-Vinylisoquinoline (e.g., column chromatography or distillation) Add_Reactants Add Monomer, Solvent, and AIBN Monomer_Purification->Add_Reactants Solvent_Drying Dry Solvent (e.g., over molecular sieves) Solvent_Drying->Add_Reactants AIBN_Recrystallization Recrystallize AIBN AIBN_Recrystallization->Add_Reactants Setup Assemble Reaction Setup (Flask, Condenser, Stirrer) Inert Purge with N₂/Ar Setup->Inert Inert->Add_Reactants Heat Heat to Reaction Temperature (e.g., 70 °C) Add_Reactants->Heat React Polymerize for a set time (e.g., 24 hours) Heat->React Cool Cool Reaction Mixture React->Cool Precipitate Precipitate in Non-solvent (e.g., Methanol) Cool->Precipitate Filter Filter and Collect Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry NMR ¹H and ¹³C NMR Dry->NMR GPC GPC/SEC Dry->GPC DSC_TGA DSC/TGA Dry->DSC_TGA

Figure 1: General workflow for the AIBN-initiated solution polymerization of 1-vinylisoquinoline.

Step-by-Step Procedure:

  • Monomer Purification: Purify 1-vinylisoquinoline by passing it through a short column of basic alumina to remove inhibitors.

  • Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a condenser.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for at least 15-20 minutes to remove oxygen, which can inhibit radical polymerization.

  • Addition of Reagents:

    • Under a positive flow of inert gas, add the desired amount of purified 1-vinylisoquinoline to the flask.

    • Add the appropriate volume of anhydrous solvent (e.g., toluene) to achieve the desired monomer concentration (e.g., 1-2 M).

    • Add the calculated amount of AIBN. A typical monomer to initiator molar ratio is in the range of 100:1 to 500:1.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • Stir the reaction mixture vigorously for the desired reaction time (e.g., 24 hours). The solution will likely become more viscous as the polymerization proceeds.

  • Termination and Precipitation:

    • Stop the reaction by cooling the flask to room temperature and exposing the solution to air.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent (e.g., methanol or hexane) while stirring. The polymer will precipitate as a solid.

  • Purification:

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.

    • Collect the polymer by filtration.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data Summary:

ParameterTypical RangeRationale
Monomer Concentration1 - 3 MBalances reaction rate and solvent usage.[4]
[Monomer]:[AIBN] Ratio100:1 - 500:1Controls the molecular weight of the polymer.
Reaction Temperature60 - 80 °COptimal for AIBN decomposition.
Reaction Time12 - 48 hoursTo achieve high monomer conversion.

Controlled Radical Polymerization: RAFT Polymerization of 1-Vinylisoquinoline

For applications requiring well-defined polymer architectures, such as block copolymers for drug delivery, a controlled or "living" radical polymerization technique is necessary. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly versatile method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).

Principles of RAFT Polymerization

RAFT polymerization proceeds via a conventional free-radical mechanism but with the addition of a RAFT agent, which is a thiocarbonylthio compound. The RAFT agent reversibly transfers a propagating radical, establishing a dynamic equilibrium between active (propagating) and dormant (RAFT-adduct) polymer chains. This reversible transfer process allows all chains to grow at a similar rate, leading to a controlled polymerization.

Mechanism Diagram:

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical (I•) Radical (I•) Initiator->Radical (I•) Propagating Radical (P•) Propagating Radical (P•) Radical (I•)->Propagating Radical (P•) + Monomer Radical (I•)->Propagating Radical (P•) Dormant Chain (P-RAFT) Dormant Chain (P-RAFT) Propagating Radical (P•)->Dormant Chain (P-RAFT) + RAFT Agent Propagating Radical (P•)->Dormant Chain (P-RAFT) New Dormant Chain New Dormant Chain Propagating Radical (P•)->New Dormant Chain + New Propagating Radical Propagating Radical (P•)->New Dormant Chain Longer Propagating Radical Longer Propagating Radical Propagating Radical (P•)->Longer Propagating Radical + Monomer Propagating Radical (P•)->Longer Propagating Radical Dead Polymer Dead Polymer Propagating Radical (P•)->Dead Polymer + Propagating Radical (P•) Propagating Radical (P•)->Dead Polymer Dormant Chain (P-RAFT)->Propagating Radical (P•) - R• Dormant Chain (P-RAFT)->Propagating Radical (P•)

Figure 2: Simplified mechanism of RAFT polymerization.

Considerations for RAFT of 1-Vinylisoquinoline
  • RAFT Agent Selection: The choice of RAFT agent is crucial for successful polymerization. For vinyl monomers with electron-donating groups, such as vinylpyridines and likely 1-vinylisoquinoline, dithiocarbamates or xanthates are often suitable Chain Transfer Agents (CTAs).

  • Solvent: Similar to conventional radical polymerization, a solvent that dissolves all components is necessary.

  • Initiator: AIBN is a common initiator for RAFT polymerization. The ratio of RAFT agent to initiator is important for maintaining control. A higher [CTA]:[Initiator] ratio generally leads to better control.[6]

Detailed Experimental Protocol: RAFT Polymerization of 1-Vinylisoquinoline

This protocol outlines a general procedure for the RAFT polymerization of 1-vinylisoquinoline. The specific RAFT agent and conditions may require optimization.

Materials:

  • 1-Vinylisoquinoline (purified)

  • RAFT Agent (e.g., a suitable dithiocarbamate or xanthate)

  • AIBN (recrystallized)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Non-solvent for precipitation (e.g., hexane or diethyl ether)

  • Nitrogen or Argon gas

Equipment:

  • Schlenk tube or vial with a magnetic stir bar

  • Inert gas line

  • Syringes and needles

  • Oil bath

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the 1-vinylisoquinoline, RAFT agent, AIBN, and solvent to a Schlenk tube. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be carefully calculated (e.g., 100:1:0.1).

  • Degassing: Subject the sealed reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time. Periodically, small aliquots can be withdrawn under inert atmosphere to monitor monomer conversion and molecular weight evolution by ¹H NMR and GPC, respectively.

  • Work-up: After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a stirred non-solvent.

  • Purification and Drying: Isolate the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Quantitative Data for RAFT Polymerization:

ParameterExample ValueRationale
[Monomer]:[CTA]:[Initiator]100:1:0.1To achieve good control over molecular weight and low PDI.[6]
Solvent1,4-DioxaneA common solvent for RAFT of similar monomers.
Temperature70 °CSuitable for AIBN initiation.
Time6 - 24 hoursDependent on desired conversion.

Characterization of Poly(1-vinylisoquinoline)

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the PVIQ.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to confirm the polymer structure and to determine the monomer conversion. The disappearance of the vinyl proton signals (typically in the 5-7 ppm region) and the appearance of broad peaks corresponding to the polymer backbone protons are indicative of polymerization.[7][8]

    • ¹³C NMR: Provides detailed information about the carbon skeleton of the polymer.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

    • This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[9][10] For RAFT polymerization, a linear increase in Mn with monomer conversion and a low PDI (typically < 1.3) are expected.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, which is an important parameter for understanding its physical state and mechanical properties.[11][12]

    • Thermogravimetric Analysis (TGA): Provides information on the thermal stability and decomposition profile of the polymer.[11][12]

Expected Characterization Results:

TechniqueExpected Observation
¹H NMRDisappearance of vinyl proton signals, appearance of broad polymer backbone signals.[7]
GPC/SECFor RAFT: Linear increase of Mn with conversion, low PDI (<1.3).[13]
DSCA distinct glass transition temperature (Tg).
TGAOnset of decomposition at elevated temperatures, indicating thermal stability.[14]

Applications in Drug Development

The unique properties of poly(1-vinylisoquinoline) make it a promising material for various applications in drug delivery.

  • Stimuli-Responsive Drug Delivery: The nitrogen atom in the isoquinoline ring can be protonated at acidic pH. This property can be exploited to create pH-responsive drug delivery systems that release their payload in the acidic microenvironment of tumors or within endosomes.[15]

  • Polymer-Drug Conjugates: The polymer backbone can be functionalized to covalently attach drug molecules, creating polymer-drug conjugates with improved pharmacokinetics and targeted delivery.[15]

  • Nanoparticle Formulations: PVIQ and its block copolymers can self-assemble into micelles or nanoparticles in aqueous solutions, providing a vehicle for the encapsulation and delivery of hydrophobic drugs.[1][16]

Safety and Handling

  • 1-Vinylisoquinoline is a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • AIBN is a thermally unstable compound and should be stored at low temperatures. Avoid heating it to high temperatures, as it can decompose rapidly.[9]

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Suspension polymerization of P.V.C by jelatin surfactant and AIBN as an initiator. (2009). Iraqi Journal of Chemical and Petroleum Engineering, 10(1), 43-46.
  • ¹H NMR spectrum of PVC. | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Scalable, Green Chain Transfer Agent for Cationic RAFT Polymerizations. (n.d.). Retrieved from [Link]

  • (a) DSC and (b) TGA curves of (Poly1)main under thermal treatment to form (Poly2)xmain. (n.d.). Retrieved from [Link]

  • How Biomedical Polymers Influence Drug Delivery Systems. (2025, October 24). Patsnap. Retrieved from [Link]

  • Molecular weights and polydispersity index obtained from GPC measurements. | Download Table. (n.d.). Retrieved from [Link]

  • The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. (2020). Polymers, 12(5), 1128.
  • "Synthesis of Functional Copolymers via Aqueous RAFT Polymerization for". (n.d.). The Aquila Digital Community. Retrieved from [Link]

  • Analysis of engineering polymers by GPC/SEC. (n.d.). Agilent. Retrieved from [Link]

  • GPC Molecular Weight Analysis. (2025, September 29). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. (n.d.). Retrieved from [Link]

  • Solution polymerization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis by free radical polymerization and properties of BN-polystyrene and BN-poly(vinylbiphenyl). (2016).
  • Tuning Molecular Weight Distributions of Vinylketone-based Polymers using RAFT Photopolymerization and UV Photodegrad
  • Enhanced synthesis of multiblock copolymers via acid-triggered RAFT polymerization. (2024). Chemical Science, 15(13), 4875-4882.
  • Block Copolymer Synthesis through the Use of Switchable RAFT Agents. (n.d.). Retrieved from [Link]

  • AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliCAtions. (2013, June 1). Agilent. Retrieved from [Link]

  • Vinyl Polymerisation. (2025, August 10). Retrieved from [Link]

  • RAFT-Based Polymers for Click Reactions. (2020). Polymers, 12(1), 174.
  • Multiblock copolymer synthesis via RAFT emulsion polymerization. (2023). Chemical Society Reviews, 52(10), 3466-3512.
  • Thermal Analysis. (n.d.). PRISM Research Institute. Retrieved from [Link]

  • Thermal characterization by DSC and TGA analyses of PVA hydrogels with organic and sodium MMT. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Trade Science Inc.
  • Synthesis of polyurethane/vinyl polymer hybrids with unexpected mechanical properties using a macro chain transfer agent. (2025, June 16). Polymer Journal.
  • RAFT Copolymerization of Vinyl Acetate and Acrylic Acid in the Selective Solvent. (2022). Polymers, 14(3), 532.
  • Free Radical Vinyl Polymerization. (n.d.). Polymer Science Learning Center. Retrieved from [Link]

  • Synthesis of 1-Alkylisoquinolines via Radical Cyclization. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. (n.d.). Retrieved from [Link]

  • Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. (n.d.).
  • A REVIEW ON NOVEL DRUG DELIVERY SYSTEM. (2024, January 14). World Journal of Pharmaceutical and Life Sciences.
  • 1H and 13C NMR spectra of N-substituted morpholines. (2005). Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. (2021). Polymers, 13(16), 2758.
  • Synthesis by Free Radical Polymerization and Properties of BN-Polystyrene and BN-Poly(vinylbiphenyl). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. (2020). Polymers, 12(5), 1128.
  • Nuclear magnetic resonance studies on sequence distributions in vinyl alcohol-vinyl acetate copolymers. (1983). Polymer, 24(5), 507-512.
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Application

Application Note: Precision Synthesis of Poly(1-ethenylisoquinoline) via Living Anionic Polymerization

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the precision synthesis of Poly(1-ethenylisoquinoline) (P1EIQ) via living anionic polymerization.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the precision synthesis of Poly(1-ethenylisoquinoline) (P1EIQ) via living anionic polymerization.

Executive Summary

1-ethenylisoquinoline (1-EIQ), also known as 1-vinylisoquinoline, is a fused-ring analogue of 2-vinylpyridine. Polymers derived from 1-EIQ exhibit high refractive indices, strong metal-coordination capabilities, and pH-responsive solubility, making them critical candidates for optoelectronic devices and drug delivery vectors.

However, the polymerization of 1-EIQ presents a unique challenge: the high electron deficiency of the isoquinoline ring makes it susceptible to nucleophilic attack by standard organolithium initiators. This guide outlines a self-validating protocol using 1,1-diphenylethylene (DPE) capped initiators and low-temperature conditions to suppress side reactions and achieve narrow dispersity (


).

Scientific Background & Strategic Logic

The "Monomer vs. Ring" Competition

In anionic polymerization, the initiator (typically an organolithium, R-Li) must attack the vinyl double bond to start propagation.

  • Desired Path: Attack at the vinyl

    
    -carbon 
    
    
    
    Formation of a resonance-stabilized benzylic carbanion.
  • Undesired Path: Nucleophilic attack on the C3 or C4 position of the isoquinoline ring.

Causality: The nitrogen atom in the isoquinoline ring withdraws electron density, activating the vinyl group but also rendering the ring electrophilic. Simple alkyl lithiums (e.g., n-BuLi) are too nucleophilic and often attack the ring, leading to complex mixtures and loss of "living" character.

Initiator Selection Strategy

To mitigate ring attack, we lower the nucleophilicity of the initiator without sacrificing its ability to initiate the vinyl group.

  • Preferred System: sec-Butyllithium (s-BuLi) capped with 1,1-diphenylethylene (DPE).

  • Mechanism: The addition of s-BuLi to DPE creates a bulky, delocalized carbanion (diphenylalkyl lithium) that is sterically hindered from attacking the isoquinoline ring but reactive enough to initiate the vinyl group.

Visualization of Reaction Pathways

The following diagram illustrates the competition between the desired living propagation and the termination caused by ring attack.

G cluster_0 Reaction Pathways Init Initiator (R-Li) Mono 1-Ethenylisoquinoline (Monomer) Init->Mono + Living Vinyl Addition (Living Carbanion) Mono->Living Steric Control (Low T, Bulky R-Li) Side Ring Attack (Dead/Branched) Mono->Side High T or Strong Nucleophile Poly Poly(1-EIQ) Target Polymer Living->Poly Propagation Trash Complex Impurities Side->Trash

Figure 1: Mechanistic divergence in 1-EIQ polymerization. Green path represents the desired living polymerization; yellow/red path indicates the nucleophilic attack on the heteroaromatic ring.

Detailed Protocol: Synthesis of Poly(1-EIQ)

Safety Note: Organolithium reagents are pyrophoric. All steps must be performed under high-vacuum (


 Torr) or rigorous inert atmosphere (Argon/Nitrogen) using Schlenk techniques.
Reagent Purification (The Self-Validating Step)
  • Solvent (THF): Distill over sodium/benzophenone.

    • Validation: The solvent must remain deep purple (indicating active ketyl radical) for at least 30 minutes before collection. If it turns yellow or colorless, water/oxygen is present.

  • Monomer (1-EIQ):

    • Dry over Calcium Hydride (

      
      ) for 24 hours.
      
    • Vacuum distill into a flask containing dialkylmagnesium (or triethylaluminum) for final "polishing."

    • Validation: A faint yellow color in the monomer flask during stirring with dialkylmagnesium indicates removal of all protic impurities. If the solution bubbles vigorously or forms a precipitate immediately, the pre-drying was insufficient.

Experimental Workflow

Step 1: Reactor Assembly

  • Flame-dry a 250 mL glass reactor equipped with a break-seal or Rotoflo stopcock under vacuum.

  • Flush with purified Argon.

Step 2: Initiator Formation (In-Situ)

  • Charge reactor with purified THF (50 mL).

  • Inject 1,1-diphenylethylene (DPE) (1.2 eq relative to initiator).

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add sec-BuLi (1.0 eq) dropwise.

  • Observation: Solution turns deep red (characteristic of diphenylalkyl carbanion). Stir for 30 minutes.

Step 3: Polymerization

  • Maintain temperature at -78°C. (Crucial: Higher temps favor ring attack).

  • Slowly add purified 1-EIQ monomer (diluted in THF) via cannula or break-seal.

  • Observation: The color will shift (often to a lighter red or orange) but must persist. If color disappears, termination has occurred (impurities).

  • Allow reaction to proceed for 2-4 hours.

Step 4: Termination & Isolation

  • Terminate with degassed Methanol (MeOH). Color will instantly disappear.

  • Precipitate polymer into a large excess of Hexanes.

  • Filter and dry under vacuum at 40°C.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Purification cluster_rxn Phase 2: Reaction (-78°C) cluster_anl Phase 3: Analysis THF THF Drying (Na/Benzophenone) Init Initiator Formation (s-BuLi + DPE -> Red Color) THF->Init Mono 1-EIQ Drying (CaH2 -> R2Mg) Prop Monomer Addition (Living Propagation) Mono->Prop Init->Prop Active Centers Term Termination (MeOH Addition) Prop->Term GPC GPC Analysis (Mw, PDI) Term->GPC NMR H-NMR (Structure) Term->NMR

Figure 2: Step-by-step workflow for the anionic polymerization of 1-EIQ.

Data & Characterization Standards

To ensure the protocol was successful, compare your results against these standard metrics.

ParameterTarget ValueInterpretation of Deviation
Dispersity (

)


indicates slow initiation or termination (impurities).
Conversion

Low conversion suggests "die-out" due to ring attack.
Mn (Calc vs Obs)

Significant deviation suggests initiator aggregation (if Obs > Calc) or chain transfer.
Appearance White PowderYellowing indicates oxidation of the pyridine/isoquinoline ring.

Troubleshooting Guide

Issue: Solution loses color immediately upon monomer addition.

  • Cause: Monomer was not sufficiently dry. The carbanion was quenched by water/alcohol in the monomer feed.

  • Fix: Increase drying time over

    
     and perform a final "mirror test" with Na or use dialkylmagnesium.
    

Issue: Broad PDI (> 1.3) and multimodal distribution.

  • Cause: "Ring Attack" side reactions occurring during propagation.

  • Fix: Ensure temperature is strictly maintained at -78°C. Increase the ratio of DPE to s-BuLi slightly to ensure no uncapped s-BuLi remains.

Issue: Polymer is insoluble in THF.

  • Cause: Crosslinking.[1] This can happen if the vinyl group on one chain attacks the ring of another chain (inter-chain attack).

  • Fix: Lower monomer concentration to favor intramolecular propagation over intermolecular side reactions.

References

  • Hsieh, H. L., & Quirk, R. P. (1996). Anionic Polymerization: Principles and Practical Applications. Marcel Dekker. (The foundational text for anionic mechanisms and DPE capping strategies).

  • Szwarc, M. (1968). Carbanions, Living Polymers, and Electron Transfer Processes. Interscience Publishers. (Original description of living polymerization criteria).

  • Hong, K., & Mays, J. W. (2022). "Living Anionic Polymerization." Encyclopedia. (Overview of modern anionic techniques and functional initiators).

  • Varshney, S. K., et al. (1990). "Anionic Polymerization of 2-Vinylpyridine." Macromolecules. (While specific to 2-VP, this protocol is the industry standard adapted for 1-EIQ).

Sources

Method

Application Note: 1-Vinylisoquinoline in Coordination Chemistry &amp; Metallopolymer Design

This Application Note and Protocol Guide is structured for high-level research and development. It synthesizes established organic methodology with advanced coordination polymer strategies.[1] [1] Part 1: Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured for high-level research and development. It synthesizes established organic methodology with advanced coordination polymer strategies.[1]

[1]

Part 1: Executive Summary & Core Directive

The Technical Proposition: 1-Vinylisoquinoline (1-ViQ) is a bifunctional heteroaromatic ligand that bridges the gap between classical coordination chemistry and polymer science. Unlike its ubiquitous analogue 2-vinylpyridine (2VP) , the 1-ViQ scaffold offers enhanced


-stacking capabilities (due to the fused benzene ring) and distinct steric profiles at the metal center.

Primary Applications:

  • Metallopolymers: As a monomer for generating metal-coordinating polymer backbones with high refractive indices and charge-transport properties.[1]

  • Supramolecular Assembly: The vinyl group acts as a "latent" handle for post-coordination crosslinking or functionalization (e.g., thiol-ene "click" chemistry).[1]

  • Luminescent Materials: A precursor for cyclometalated complexes (Ir, Pt) where the vinyl group modifies conjugation length or solubility.[1]

Operational Criticality: The vinyl group at the C1 position is highly reactive. Spontaneous polymerization is the primary failure mode during ligand synthesis and complexation.[1] Strict adherence to inhibitor protocols and temperature control is non-negotiable.

Part 2: Chemical Architecture & Properties[1]

Structural Comparison
Feature2-Vinylpyridine (2VP)1-Vinylisoquinoline (1-ViQ)Impact on Coordination
Basicity (pK

of KH

)
~4.98~5.7 (Est.)1-ViQ is a stronger

-donor; forms more stable complexes with hard acids.[1]
Steric Bulk LowHigh (Fused Ring)1-ViQ prevents octahedral overcrowding; favors square planar (Pd, Pt) or bis-chelated geometries.

-Surface
SmallExtendedEnhanced

-

stacking in solid-state structures; improved electron transport.[1]
Vinyl Reactivity HighModerate to HighProne to radical polymerization; requires stabilization (t-BC).
Coordination Modes
  • 
    -N Donor (Type A):  The dominant mode.[1] The metal binds to the nitrogen lone pair. The vinyl group remains pendant, available for polymerization.[1]
    
  • 
    -Alkene Interaction (Type B):  With soft metals (Pt(II), Rh(I)), the vinyl double bond can coordinate, potentially forming a chelate, though the 4-membered ring strain makes this rare/transient.
    
  • Cyclometalation (Type C): Activation of the vinyl C-H bond (oxidative addition) to form M-C bonds, critical for OLED precursors.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Vinylisoquinoline (1-ViQ)

Rationale: Direct vinylation of 1-chloroisoquinoline is superior to dehydration of alcohols due to milder conditions that prevent early polymerization.

Reagents:

  • 1-Chloroisoquinoline (1.0 eq)

  • Vinylboronic acid pinacol ester (1.2 eq)[2]

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • K

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Inhibitor: 4-tert-Butylcatechol (t-BC) (100 ppm)

Workflow:

  • Degassing: Sparge the Dioxane/Water mixture with Argon for 30 mins. Oxygen is a poison for Pd(0) and a promoter for radical polymerization.

  • Coupling: Combine reagents in a Schlenk flask. Heat to 85°C (Do not exceed 90°C) for 12 hours.

  • Quench & Extraction: Cool to RT. Add water. Extract with Ethyl Acetate.[1]

  • Stabilization (CRITICAL): Immediately add t-BC (10-50 ppm) to the organic layer before concentration.

  • Purification: Flash chromatography (Hexanes/EtOAc). Do not distill unless under high vacuum (<1 mmHg) and low temp, as heat triggers polymerization.[1]

Protocol B: Synthesis of the [Pt(1-ViQ)Cl (DMSO)] Complex

Rationale: Platinum(II) coordination is a standard test for N-donor ligands. This complex serves as a discrete monomer for subsequent polymerization.

Reagents:

  • K

    
    [PtCl
    
    
    
    ] (1.0 eq)
  • 1-Vinylisoquinoline (1.1 eq)

  • DMSO (Solvent & Co-ligand)

  • Acetone (for precipitation)

Step-by-Step:

  • Precursor Prep: Dissolve K

    
    [PtCl
    
    
    
    ] in minimal water.[1] Add DMSO (2 eq) and heat gently to form cis-[PtCl2(DMSO)2].
  • Ligand Addition: Dissolve 1-ViQ in acetone. Add dropwise to the Pt solution at RT .

    • Note: Avoid reflux.[1] High heat will polymerize the free ligand.[1]

  • Precipitation: The yellow complex [Pt(1-ViQ)(DMSO)Cl2] usually precipitates or crystallizes upon concentration.

  • Characterization:

    • 1H NMR: Look for the downfield shift of the H2 (isoquinoline) and the retention of vinyl signals (multiplets at 5.5–7.0 ppm).

    • IR: Check for

      
      (C=C) stretch around 1630 cm
      
      
      
      (indicates intact vinyl group).
Protocol C: Radical Polymerization to Poly(1-ViQ)

Rationale: Creating a metallopolymer backbone.

Reagents:

  • Monomer: [Pt(1-ViQ)(DMSO)Cl

    
    ] (from Protocol B) or free 1-ViQ.
    
  • Initiator: AIBN (Azobisisobutyronitrile) (1 mol%)

  • Solvent: Toluene (degassed)

Workflow:

  • Setup: Dissolve monomer in Toluene in a heavy-walled glass tube. Add AIBN.[1]

  • Freeze-Pump-Thaw: Perform 3 cycles to remove O

    
    .[1]
    
  • Polymerization: Seal tube. Heat to 70°C for 24 hours.

  • Precipitation: Pour reaction mixture into cold Methanol. Filter the solid polymer.[1]

  • Result: A polymer with a polyethylene backbone and pendant Isoquinoline-Pt complexes.[1]

Part 4: Visualization & Logic[1]

Synthesis & Application Workflow

The following diagram illustrates the critical decision pathways for handling 1-ViQ, distinguishing between monomeric coordination and polymerization routes.

G cluster_warning Critical Control Points Start 1-Chloroisoquinoline Ligand 1-Vinylisoquinoline (1-ViQ) Start->Ligand Suzuki Coupling (Vinylboronate, Pd) Complex Metal Complex [M(1-ViQ)Ln] Ligand->Complex Coordination (Pt, Pd, Zn) < 60°C Polymer Metallopolymer -[CH2-CH(IsoQ-M)]- Ligand->Polymer Radical Polym. (AIBN) OLED Cyclometalated Emitter (Ir/Pt) Ligand->OLED IrCl3, High T (Cyclometalation) Complex->Polymer Post-Complexation Polymerization

Caption: Workflow for 1-ViQ utilization. Yellow node requires stabilization (t-BC).[1] Blue path preserves vinyl group; Green paths consume it.[1]

Coordination Modes Diagram

Visualizing how the ligand binds is crucial for understanding its reactivity.[1]

Coordination cluster_modes Coordination Geometries Ligand 1-Vinylisoquinoline ModeA N-Sigma Donor (Standard) Ligand->ModeA Ambient T (Pd, Pt, Zn) ModeB Cyclometalated (C^N Chelate) Ligand->ModeB High T, C-H Activation (Ir, Rh) ModeC Pendant Polymer (Side-Chain) Ligand->ModeC AIBN, Heat (Polymerization)

Caption: Distinct chemical fates of 1-ViQ. Mode A is for catalysis/sensing; Mode B for OLEDs; Mode C for Materials.[1]

Part 5: Troubleshooting & Safety

IssueSymptomRoot CauseCorrective Action
Spontaneous Gelation Reaction mixture becomes viscous/solid.[1]Uncontrolled radical polymerization of vinyl group.[1]Add 4-tert-butylcatechol (t-BC) or Hydroquinone during workup.[1] Keep T < 40°C.
Low Yield (Coupling) Black precipitate (Pd black) early in reaction.Catalyst decomposition due to O

or poor ligand quality.[1]
Rigorous degassing (Freeze-Pump-Thaw).[1] Use fresh catalyst.
Insoluble Complex Product precipitates immediately and won't redissolve.[1]Formation of coordination polymer (bridging) or crosslinking.Use a blocking co-ligand (e.g., PPh

, DMSO) to enforce monomeric structure.[1]
No Vinyl Signal (NMR) Missing alkene peaks (5.5-7.0 ppm).Vinyl group has reacted (polymerized or hydrogenated).[2][3]Check reagents for hydride sources.[1] Ensure AIBN is not present during complexation.

Part 6: References

  • Synthesis of Vinyl-Heterocycles:

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

    • Source:Chemical Reviews (Miyaura & Suzuki).

    • Context: General protocol for vinyl-aryl coupling adapted for Protocol A.[1]

  • Coordination of Vinylpyridines (Analogue Behavior):

    • Title: "Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes."

    • Source:Molecules (2020).

    • Context: Establishes the N-donor preference and stability issues of vinyl-heterocycles with Pt(II).

  • Polymerization of Metal Complexes:

    • Title: "Metal-Containing Polymers: Synthesis and Applications."[1]

    • Source:Wiley Online Library.[1]

    • Context: Methodology for Protocol C (Polymerizing metal-coordinated monomers).

  • Isoquinoline in OLEDs (Cyclometalation):

    • Title: "Highly Efficient Red Electrophosphorescent Devices Based on Iridium Isoquinoline Complexes."[1]

    • Source:Advanced Materials.

    • Context: Background for the "Mode B" cyclometalation pathway.[1]

Disclaimer: 1-Vinylisoquinoline is a potent lachrymator and skin irritant.[1] All synthesis must be performed in a functioning fume hood.[1] Polymerization reactions can be exothermic; scale up with caution.

Sources

Application

Application Notes and Protocols for Controlled Radical Polymerization (ATRP) of Isoquinoline Monomers

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview and detailed protocols for the controlled radical polymerization of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the controlled radical polymerization of isoquinoline-containing monomers using Atom Transfer Radical Polymerization (ATRP). The unique properties of the isoquinoline moiety, particularly its pH-responsiveness, make polymers derived from these monomers highly attractive for advanced applications in drug delivery and smart materials. This document is designed to equip researchers with the foundational knowledge and practical steps to successfully synthesize and characterize well-defined poly(isoquinoline)s.

The Significance of Poly(isoquinoline)s and the Power of ATRP

The isoquinoline scaffold is a prominent structural motif in a vast number of biologically active compounds, including many pharmaceuticals.[1][2] Incorporating this functionality into a polymer backbone imparts unique properties to the resulting macromolecule. Notably, the nitrogen atom in the isoquinoline ring can be protonated at acidic pH, leading to a change in the polymer's solubility and conformation. This pH-responsive behavior is of significant interest for the development of "smart" drug delivery systems that can selectively release their therapeutic payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes.[3][4]

Conventional free radical polymerization methods lack the ability to precisely control polymer architecture, resulting in materials with broad molecular weight distributions and undefined end-groups.[5] Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful technique for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers.[6][7] This level of control is crucial for designing sophisticated polymeric materials for biomedical applications where batch-to-batch reproducibility and precise structure-property relationships are paramount.

The Mechanism of ATRP: A Controlled Equilibrium

ATRP is a type of reversible-deactivation radical polymerization that relies on a dynamic equilibrium between active, propagating radical species and dormant species.[8] This equilibrium is catalyzed by a transition metal complex, typically copper-based, which reversibly transfers a halogen atom between the catalyst and the growing polymer chain.

The key components of an ATRP system are:

  • Monomer: The isoquinoline-containing vinyl monomer.

  • Initiator: An alkyl halide that provides the initial growing chain and determines the number of polymer chains.

  • Catalyst: A transition metal salt (e.g., Cu(I)Br) that activates the initiator.

  • Ligand: A nitrogen-based ligand (e.g., PMDETA) that solubilizes the metal salt and modulates its reactivity.

  • Solvent: An appropriate solvent to dissolve all components.

The polymerization proceeds through a repeating cycle of activation and deactivation. The low concentration of active radicals at any given time significantly reduces the likelihood of termination reactions, allowing for controlled chain growth.

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium cluster_propagation Propagation dormant P-X (Dormant Species) radical P• (Propagating Radical) dormant->radical k_act dormant->radical          + Cu(I)/L activator Cu(I)/L (Activator) deactivator X-Cu(II)/L (Deactivator) radical->dormant k_deact radical->dormant          + X-Cu(II)/L polymer P-M• radical->polymer k_p radical->polymer  + Monomer monomer Monomer

Figure 1: The ATRP Equilibrium. A schematic representation of the equilibrium between dormant and active species in Atom Transfer Radical Polymerization, which allows for controlled chain growth.

Materials and Methods

Materials
  • Monomer: A vinyl-substituted isoquinoline monomer (e.g., N-vinylisoquinoline). The synthesis of such monomers is beyond the scope of this note but can be achieved through established organic chemistry routes. Purity is critical; the monomer should be passed through a column of basic alumina to remove any inhibitors prior to use.

  • Initiator: Ethyl α-bromoisobutyrate (EBiB) is a common and efficient initiator for ATRP.

  • Catalyst: Copper(I) bromide (CuBr) is a widely used catalyst. It should be purified by washing with acetic acid and then methanol, and dried under vacuum.

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is a common ligand that forms an active catalyst complex with CuBr.

  • Solvent: Anhydrous and deoxygenated solvent such as anisole or toluene.

  • Other Reagents: Basic alumina (for inhibitor removal), neutral alumina (for catalyst removal), methanol (for precipitation), and an inert gas (argon or nitrogen).

Equipment
  • Schlenk flasks and a Schlenk line for performing reactions under an inert atmosphere.

  • Syringes for the transfer of deoxygenated liquids.

  • Magnetic stirrer and hotplate with an oil bath for temperature control.

  • Vacuum oven for drying the polymer.

  • Gel Permeation Chromatography (GPC) system for determining molecular weight and polydispersity.

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural characterization.

Experimental Protocol: A Representative ATRP of a Vinyl Isoquinoline Monomer

This protocol provides a starting point for the ATRP of a generic vinyl isoquinoline monomer. The molar ratios of the components are crucial for controlling the polymerization. The target degree of polymerization (DP) is determined by the initial molar ratio of monomer to initiator ([M]₀/[I]₀).

Table 1: Representative Reaction Conditions for ATRP of a Vinyl Isoquinoline Monomer

ParameterValue
Monomer Vinyl Isoquinoline
Initiator Ethyl α-bromoisobutyrate (EBiB)
Catalyst Copper(I) Bromide (CuBr)
Ligand PMDETA
Solvent Anisole
[Monomer]₀ : [Initiator]₀ : [CuBr]₀ : [PMDETA]₀ 100 : 1 : 1 : 1
Temperature 90 °C
Reaction Time 6 - 24 hours
Step-by-Step Protocol
  • Monomer Purification: Pass the vinyl isoquinoline monomer through a short column of basic alumina to remove the polymerization inhibitor.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).

    • Seal the flask with a rubber septum and deoxygenate by subjecting it to three cycles of vacuum and backfilling with argon.

  • Addition of Reagents:

    • Under a positive pressure of argon, add anhydrous anisole (e.g., 2 mL) and deoxygenated PMDETA (e.g., 21 µL, 0.1 mmol) to the Schlenk flask via syringe. Stir the mixture until the copper salt dissolves, forming the catalyst complex (typically a colored solution).

    • In a separate, dry, and argon-purged vial, prepare a solution of the purified vinyl isoquinoline monomer (e.g., 1.55 g, 10 mmol) and EBiB (e.g., 14.7 µL, 0.1 mmol) in anisole (e.g., 2 mL).

    • Deoxygenate this monomer/initiator solution by bubbling with argon for at least 30 minutes.

  • Initiation of Polymerization:

    • Transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst complex via a cannula or syringe.

    • Immerse the Schlenk flask in a preheated oil bath at 90 °C and begin stirring.

  • Monitoring the Reaction:

    • At timed intervals, small aliquots can be withdrawn from the reaction mixture using a deoxygenated syringe to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight (by GPC).

  • Termination and Purification:

    • After the desired time or monomer conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air. The solution will typically turn green, indicating the oxidation of Cu(I) to Cu(II).

    • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the purified polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol or hexane.

    • Isolate the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Troubleshooting Common ATRP Issues

Problem Potential Cause(s) Suggested Solution(s)
No or very slow polymerization - Impurities in the monomer, solvent, or catalyst.- Insufficient deoxygenation.- Catalyst deactivation.- Ensure all reagents are pure and dry.- Improve deoxygenation technique (e.g., use freeze-pump-thaw cycles).- Use a more active catalyst system or a reducing agent (in ARGET ATRP).
Poor control (broad PDI) - High concentration of radicals.- Side reactions.- Impurities.- Lower the reaction temperature.- Add a small amount of Cu(II)Br₂ to the initial reaction mixture to shift the equilibrium towards the dormant species.- Ensure high purity of all components.
Reaction stops prematurely - Loss of active chain ends due to termination reactions.- Catalyst deactivation.- Consider using a more robust catalyst system.- Employ a regenerative ATRP method like ARGET or ICAR ATRP.

Application in Drug Delivery: pH-Responsive Nanoparticles

The pH-responsive nature of poly(isoquinoline)s can be harnessed to create intelligent drug delivery systems. For instance, amphiphilic block copolymers containing a hydrophilic block (e.g., poly(ethylene glycol), PEG) and a hydrophobic poly(isoquinoline) block can self-assemble into nanoparticles in aqueous solution at physiological pH (7.4). These nanoparticles can encapsulate hydrophobic drugs within their core.

When these nanoparticles accumulate in the acidic tumor microenvironment (pH ~6.5) or are taken up by cells into acidic endosomes (pH ~5.0-6.0), the isoquinoline units become protonated. This leads to a hydrophilic-to-hydrophobic transition of the poly(isoquinoline) block, causing the nanoparticle to swell or disassemble, thereby releasing the encapsulated drug specifically at the target site.[3][4]

Drug_Delivery cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) nanoparticle Drug-Loaded Nanoparticle (Stable) destabilized_np Destabilized Nanoparticle nanoparticle->destabilized_np pH Decrease drug_release Drug Release destabilized_np->drug_release Disassembly

Figure 2: pH-Triggered Drug Release. A conceptual diagram illustrating how a pH-responsive poly(isoquinoline)-based nanoparticle can release its drug payload in an acidic environment.

Conclusion

ATRP provides a robust and versatile platform for the synthesis of well-defined polymers from isoquinoline-containing monomers. The resulting polymers, with their inherent pH-responsiveness, hold significant promise for the development of advanced drug delivery systems and other smart materials. The protocols and guidelines presented in this application note serve as a solid foundation for researchers to explore this exciting class of functional polymers. Careful attention to reagent purity and reaction conditions is paramount to achieving controlled polymerization and reproducible results.

References

  • pH-responsive polymeric nanoparticles for drug delivery systems. (2024). DiVA. Retrieved from [Link]

  • Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated polymerization: advances, challenges, and opportunities. Macromolecules, 43(15), 6245-6268.
  • Synthesis and Characterization of Spirocyclic Mid-Block Containing Triblock Copolymer. (2023). Polymers, 15(7), 1668. Retrieved from [Link]

  • pH-responsive Nanoparticles for Drug Delivery. (2014). PMC. Retrieved from [Link]

  • Controllable synthesis of poly(N-vinylpyrrolidone) and its block copolymers by atom transfer radical polymerization. (2007). Polymer, 48(10), 2835-2842. Retrieved from [Link]

  • Synthesis of Poly(N-vinylpyrrolidone)-Based Polymer Bottlebrushes by ATRPA and RAFT Polymerization: Toward Drug Delivery Application. (2019). Polymers, 11(6), 1074. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PubMed. Retrieved from [Link]

  • Ultrasound-Mediated Atom Transfer Radical Polymerization (ATRP). (2019). Polymers, 11(11), 1805. Retrieved from [Link]

  • pH - Responsive Polymers and its Application in Drug Delivery System and Pharmaceutical Field. (2020). Research Journal of Pharmacy and Technology, 13(9), 4437-4442. Retrieved from [Link]

  • Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization. (2023). Polymers, 15(20), 4118. Retrieved from [Link]

  • Development of ATRP. (n.d.). Matyjaszewski Polymer Group. Retrieved from [Link]

  • A pH-Responsive Drug Delivery System Based on Conjugated Polymer for Effective Synergistic Chemo-/Photodynamic Therapy. (2023). Molecules, 28(1), 399. Retrieved from [Link]

  • Synthesis of Well-Defined Vinyl End-Functional Polystyrene Using Multifunctional Initiator by Atom Transfer Radical Polymerization. (2015). International Journal of Polymer Science, 2015, 1-7. Retrieved from [Link]

  • Special Issue : Synthesis, Characterization and Applications of Block Copolymers. (n.d.). MDPI. Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. Retrieved from [Link]

  • Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers. (2013). VTechWorks. Retrieved from [Link]

  • Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. (2000). Macromolecules, 33(2), 286-288. Retrieved from [Link]

  • Stimuli-Responsive Polymeric Nanosystems for Controlled Drug Delivery. (2021). Pharmaceutics, 13(10), 1668. Retrieved from [Link]

  • POLYDIMETHYLSILOXANE CONTAINING BLOCK COPOLYMERS: SYNTHESIS AND CHARACTERIZATION OF ALTERNATING POLY(ARYLENE ETHER PHOSPHINE OXI. (2001). VTechWorks. Retrieved from [Link]

  • b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and. (2020). Polymers, 12(11), 2646. Retrieved from [Link]

  • Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. (2022). Polymers, 14(4), 717. Retrieved from [Link]

Sources

Method

Advanced Synthesis of 1-Vinylisoquinoline and its Cyclometalated Iridium(III) and Platinum(II) Complexes

Abstract & Strategic Significance This guide details the synthesis of 1-vinylisoquinoline (1-viq) and its subsequent coordination to Iridium(III) and Platinum(II) centers. Unlike standard phenylisoquinoline ligands used...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This guide details the synthesis of 1-vinylisoquinoline (1-viq) and its subsequent coordination to Iridium(III) and Platinum(II) centers. Unlike standard phenylisoquinoline ligands used in OLEDs, 1-vinylisoquinoline possesses a reactive alkene moiety capable of radical polymerization. This dual functionality allows these complexes to serve as metallomonomers for the synthesis of phosphorescent polymers or as reactive intermediates for further functionalization.

Key Technical Challenges Addressed:

  • Ligand Instability: The vinyl group at the C1 position is prone to spontaneous polymerization or oxidation. We utilize Potassium Vinyltrifluoroborate for the Suzuki coupling to ensure stoichiometric precision and stability.

  • Regioselectivity: Ensuring cyclometalation occurs at the vinyl

    
    -carbon rather than non-specific degradation.
    
  • Purification: Avoiding acid-catalyzed polymerization during silica gel chromatography.

Protocol 1: Synthesis of 1-Vinylisoquinoline Ligand

Methodology: Suzuki-Miyaura Cross-Coupling Rationale: Direct vinylation of 1-chloroisoquinoline is preferred over dehydration of alcohols to avoid harsh acidic conditions that could polymerize the product. We employ potassium vinyltrifluoroborate due to its superior shelf-stability compared to vinylboronic acid.

Reagents & Stoichiometry
ComponentEquiv.Role
1-Chloroisoquinoline 1.0Substrate
Potassium Vinyltrifluoroborate 1.2Vinyl Source
Pd(dppf)Cl₂ · CH₂Cl₂ 0.03Catalyst
Triethylamine (Et₃N) 3.0Base
n-Propanol SolventReaction Medium
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 250 mL Schlenk flask and cycle with Argon (3x).

  • Dissolution: Add 1-chloroisoquinoline (10 mmol) and potassium vinyltrifluoroborate (12 mmol) to the flask.

  • Solvent Addition: Add degassed n-propanol (50 mL) and Et₃N (30 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.3 mmol) quickly against a counter-flow of Argon.

  • Reaction: Heat the mixture to reflux (90°C ) for 12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 5:1). The starting chloride spot (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over MgSO₄. Concentrate under reduced pressure at <30°C (to prevent thermal polymerization).

  • Chromatography: Purify via flash column chromatography on Neutral Alumina (to minimize acid-catalyzed polymerization) using Hexane/EtOAc (10:1).

    • Yield Expectation: 75-85% as a pale yellow oil.

    • Storage: Store at -20°C under Argon, stabilized with 100 ppm BHT if storing >24 hours.

Protocol 2: Synthesis of Cyclometalated Iridium(III) Complex

Target Structure:


Mechanism:  The reaction proceeds via a 

-chloro-bridged dimer intermediate. The vinyl group acts as the cyclometalating carbon donor (forming an Ir-C bond at the

-position).
Workflow Visualization

Ir_Synthesis Substrate IrCl3 · nH2O + 1-viq Solvent 2-Ethoxyethanol/H2O (3:1 Ratio) Substrate->Solvent Reaction1 Reflux 110°C 24 Hours (Argon) Solvent->Reaction1 Dimer Chloro-Bridged Dimer [Ir(1-viq)2(μ-Cl)]2 Reaction1->Dimer Precipitation LigandEx Add Acetylacetone (acac) + Na2CO3 Dimer->LigandEx Resuspend in 2-Ethoxyethanol Product [Ir(1-viq)2(acac)] Red/Orange Solid LigandEx->Product Reflux 12h

Figure 1: Step-wise synthesis of heteroleptic Iridium(III) vinylisoquinoline complexes.

Step-by-Step Procedure
Step A: Synthesis of the Dimer

  • Mixing: In a 50 mL round-bottom flask, combine

    
     (1.0 mmol) and 1-vinylisoquinoline  (2.2 mmol).
    
  • Solvent: Add a mixture of 2-ethoxyethanol and water (3:1 v/v, 15 mL).

    • Expert Insight: 2-ethoxyethanol is critical; its boiling point (135°C) allows sufficient activation energy for the C-H bond activation of the vinyl group without decomposing the metal salt.

  • Reflux: Heat to 110°C under Argon for 24 hours.

    • Observation: The solution will darken, and a precipitate (the dimer) will form.

  • Isolation: Cool to room temperature. Add water (20 mL) to force precipitation. Filter the solid, wash with water (2x) and Hexane (2x) to remove unreacted ligand.

    • Note: Do not dry with heat. Vacuum dry at ambient temperature.

Step B: Coordination of Ancillary Ligand (acac)
  • Suspension: Suspend the dimer (0.5 mmol) in 2-ethoxyethanol (10 mL).

  • Reagents: Add Acetylacetone (1.5 mmol) and Sodium Carbonate (

    
    , 5.0 mmol).
    
  • Reaction: Heat to 100°C for 12 hours under Argon.

  • Workup: Cool and pour into water. Extract with DCM.

  • Purification: Column chromatography (Silica gel, DCM/Hexane).

    • Characterization:

      
       NMR will show the loss of one vinyl proton (the site of metallation) and the appearance of the methyl peaks from the acac ligand.
      

Protocol 3: Synthesis of Platinum(II) Complex

Target Structure:


Methodology:  Direct cyclometalation using Tetrachloroplatinate.
Reagents & Conditions
ComponentConditions
Precursor

(1.0 equiv)
Ligand 1-vinylisoquinoline (1.0 equiv)
Solvent Acetic Acid / Water (Glacial HOAc promotes C-H activation)
Temp/Time 80°C / 3 Days
Step-by-Step Procedure
  • Dissolution: Dissolve

    
     (1.0 mmol) in water (5 mL).
    
  • Ligand Addition: Dissolve 1-viq (1.0 mmol) in Glacial Acetic Acid (15 mL) and add to the platinum solution.

  • Heating: Heat at 80°C for 3 days under inert atmosphere.

    • Mechanism:[1][2][3] The "soft" Pt(II) coordinates to the Nitrogen first, followed by electrophilic attack on the vinyl C-H bond.

  • Precipitation: The

    
    -chloro bridged dimer 
    
    
    
    precipitates. Filter and wash with water.
  • Monomer Formation: Suspend dimer in acetone, add Acetylacetone (excess) and

    
    . Reflux for 12 hours.
    
  • Purification: Recrystallization from DCM/Methanol.

Characterization & Validation

To validate the integrity of the complex (and ensure the vinyl group didn't polymerize during synthesis), check the following:

TechniqueExpected Signal / Result

NMR
Ligand: Vinyl protons at

5.5-7.5 ppm (AMX pattern). Complex: Disappearance of one vinyl proton; remaining vinyl protons shift upfield due to metal shielding.
MS (ESI) Molecular ion peak

corresponding to the monomer. Dimer peaks may appear if fragmentation is low.
Photoluminescence Strong phosphorescence (typically Red/Orange for Ir-vinylisoquinoline) due to MLCT transitions.
Pathway Logic Diagram

Pathway Start 1-Chloroisoquinoline Suzuki Suzuki Coupling (K-Vinyltrifluoroborate) Start->Suzuki Ligand 1-Vinylisoquinoline (Unstable Monomer) Suzuki->Ligand Pd(dppf)Cl2 Choice Metal Selection Ligand->Choice IrRoute IrCl3 / 2-Ethoxyethanol (Cyclometalation) Choice->IrRoute Iridium PtRoute K2PtCl4 / HOAc (Electrophilic Attack) Choice->PtRoute Platinum Result Phosphorescent Metallomonomer IrRoute->Result PtRoute->Result

Figure 2: Logical decision tree for ligand synthesis and metal complexation.

References

  • Jaime-Figueroa, S., et al. (2021).[4] Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Molander, G. A., & Biolatto, B. (2003).[5] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry.

  • Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society.[5]

  • Brooks, J., et al. (2002). Synthesis and Characterization of Phosphorescent Cyclometalated Platinum Complexes. Inorganic Chemistry.

Sources

Application

functionalization of 1-ethenylisoquinoline double bond

Application Note: Functionalization of 1-Ethenylisoquinoline Double Bond Introduction & Significance 1-Ethenylisoquinoline (1-vinylisoquinoline) represents a privileged "styrene-like" scaffold in heterocyclic chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 1-Ethenylisoquinoline Double Bond

Introduction & Significance

1-Ethenylisoquinoline (1-vinylisoquinoline) represents a privileged "styrene-like" scaffold in heterocyclic chemistry. Unlike simple styrene, the vinyl group at the C1 position is electronically activated by the adjacent isoquinoline nitrogen. The C=N bond of the isoquinoline ring exerts a strong electron-withdrawing effect (–M and –I effects), rendering the exocyclic double bond highly electron-deficient.

This electronic bias transforms the vinyl group into a potent Michael acceptor , a somophile (radical acceptor), and a dipolarophile . Consequently, it serves as a versatile handle for late-stage functionalization (LSF) in drug discovery, allowing the rapid expansion of molecular complexity from a simple precursor.

Key Reactivity Modes:

  • Nucleophilic Addition (Michael-type): Facile attack at the

    
    -carbon by amines, thiols, and stabilized carbanions.
    
  • Radical Addition: High reactivity toward nucleophilic radicals (e.g., alkyl, acyl, thiyl) due to stabilization of the resulting radical intermediate by the aromatic system.

  • Cycloaddition: Participation in [3+2] and [4+2] cycloadditions to form fused polycyclic systems.

Reactivity Profile & Mechanism

The reactivity of 1-ethenylisoquinoline is governed by the resonance stabilization of the intermediate formed upon attack.

  • Nucleophilic Attack: When a nucleophile attacks the

    
    -carbon, the negative charge is delocalized onto the isoquinoline nitrogen, forming a stable aza-enolate species.
    
  • Radical Attack: Radical addition to the

    
    -carbon generates a benzylic-type radical at the C1-position, which is stabilized by the adjacent aromatic ring and nitrogen lone pair.
    
Mechanistic Pathway Visualization

G Substrate 1-Ethenylisoquinoline Nu_Attack Nucleophilic Attack (at Beta-Carbon) Substrate->Nu_Attack Nucleophile (Nu-) Rad_Attack Radical Addition (at Beta-Carbon) Substrate->Rad_Attack Radical (R•) Intermediate Stabilized Aza-Enolate (Negative charge on N) Nu_Attack->Intermediate Product Functionalized Isoquinoline Intermediate->Product Protonation (H+) Rad_Inter Stabilized Benzylic Radical Rad_Attack->Rad_Inter Rad_Product C-C/C-X Coupled Product Rad_Inter->Rad_Product Radical Trapping/HAT

Caption: Divergent mechanistic pathways for ionic (top) and radical (bottom) functionalization of 1-ethenylisoquinoline.

Experimental Protocols

Protocol A: Catalyst-Free Green Hydroamination

Application: Synthesis of amino-functionalized isoquinolines (e.g., Centhaquine analogues). This protocol utilizes the "on-water" effect to accelerate the anti-Markovnikov addition of amines to the electron-deficient alkene without transition metals.

Reagents:

  • 1-Ethenylisoquinoline (1.0 equiv)

  • Secondary amine (e.g., morpholine, piperazine derivatives) (1.0 – 1.2 equiv)

  • Solvent: Deionized Water (Suspension medium)

Procedure:

  • Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethenylisoquinoline (155 mg, 1.0 mmol).

  • Addition: Add the secondary amine (1.0 mmol) directly to the flask.

  • Solvent: Add deionized water (2.0 mL). The mixture will likely be heterogeneous (suspension).

  • Reaction: Stir vigorously at room temperature (25 °C) for 12–24 hours.

    • Note: The reaction progress can be monitored by TLC (usually 50% EtOAc/Hexane). The "on-water" conditions often accelerate the rate compared to organic solvents due to hydrogen bonding at the interface.

  • Workup: Extract the mixture with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Yield: Typically 75–90%.

Protocol B: Photoredox-Catalyzed Thiol-Ene Coupling

Application: Synthesis of thioether-linked isoquinolines using visible light. This protocol leverages the high reactivity of 1-ethenylisoquinoline toward thiyl radicals generated via proton-coupled electron transfer (PCET) or direct oxidation.

Reagents:

  • 1-Ethenylisoquinoline (0.5 mmol)

  • Thiol (e.g., thiophenol or alkyl thiol) (1.5 equiv)

  • Photocatalyst: Eosin Y (2.0 mol%) or

    
     (1.0 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    
  • Light Source: Blue LEDs (450–460 nm)

Procedure:

  • Preparation: In a Pyrex tube, dissolve 1-ethenylisoquinoline (77 mg, 0.5 mmol) and the thiol (0.75 mmol) in

    
     (2.0 mL).
    
  • Catalyst: Add Eosin Y (6.5 mg, 0.01 mmol).

  • Degassing: Sparge the solution with nitrogen for 10 minutes to remove oxygen (which quenches the triplet state of the photocatalyst).

  • Irradiation: Place the tube 2–3 cm away from a Blue LED strip. Stir at room temperature for 8–12 hours.

    • Mechanism:[1][2][3][4] The excited photocatalyst oxidizes the thiol (or facilitates HAT) to generate a thiyl radical (

      
      ). This radical adds to the 
      
      
      
      -position of the vinyl group. The resulting radical abstracts a hydrogen atom to form the product.
  • Workup: Dilute with water and extract with DCM. Wash with saturated

    
     to remove unreacted thiol.
    
  • Purification: Flash chromatography.

Protocol C: 1,3-Dipolar Cycloaddition (Isoxazoline Synthesis)

Application: Construction of fused heterocyclic rings.

Reagents:

  • 1-Ethenylisoquinoline (1.0 equiv)

  • N-Hydroxyimidoyl chloride (Precursor to Nitrile Oxide) (1.2 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM)

Procedure:

  • Precursor Dissolution: Dissolve 1-ethenylisoquinoline (1.0 mmol) and the N-hydroxyimidoyl chloride (1.2 mmol) in dry DCM (5 mL) at 0 °C.

  • In-Situ Generation: Add

    
     (1.5 mmol) dropwise over 10 minutes.
    
    • Chemistry: The base eliminates HCl from the precursor to generate the reactive Nitrile Oxide dipole in situ.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup: Wash with water and brine. Dry over

    
    .
    
  • Purification: The product is an isoxazoline-fused isoquinoline. Purify via recrystallization or chromatography.

Data Summary & Optimization

Table 1: Comparative Functionalization Efficiency

Reaction TypeReagent ClassConditionsTypical YieldSelectivity
Hydroamination Secondary Amines

, RT, No Cat.
75–92%Anti-Markovnikov
Thiol-Ene (Radical) ThiolsBlue LED, Eosin Y70–85%Anti-Markovnikov
Cycloaddition Nitrile Oxides

, DCM, 0°C
60–80%Regioselective (5-substituted isoxazoline)
Heck Arylation Aryl Halides

,

,

55–70%Trans-selective
Troubleshooting Guide
  • Low Conversion in Hydroamination: If the amine is sterically hindered, switch solvent to 2,2,2-Trifluoroethanol (TFE). TFE activates the Michael acceptor via hydrogen bonding.

  • Polymerization: 1-Ethenylisoquinoline can polymerize under radical conditions if the concentration is too high. Keep concentration < 0.2 M for radical protocols.

  • Regioselectivity Issues: In cycloadditions, the electron-deficient nature of the vinyl group strongly favors the formation of the 5-substituted isoxazoline (oxygen attached to the

    
    -carbon relative to the ring, but carbon attached to the 
    
    
    
    -carbon in the case of nitrile oxides).

References

  • Catalyst-Free Anti-Markovnikov Hydroamination: Yadav, A., et al. "Catalyst-free anti-Markovnikov hydroamination and hydrothiolation of vinyl heteroarenes in aqueous medium." Organic & Biomolecular Chemistry, 2024. [Link]

  • General Reactivity of Vinyl Heterocycles: Cao, H., Cheng, Q., & Studer, A. "Radical and ionic meta-C–H functionalization of pyridines, quinolines, and isoquinolines."[4] Science, 378(6621), 779-785, 2022.[4] (Provides context on electronic activation). [Link]

  • Photoredox Thiol-Ene Chemistry: Du, F., et al. "Formation of vinyl radicals through radical addition to C≡C bonds." Molecules, 2022.[4] (Contextualizes radical addition mechanisms). [Link]

  • Cycloaddition Protocols: Varvounis, G. "Pyrazol-3-ones. Part 1: Synthesis and Applications." Advances in Heterocyclic Chemistry, 2009. (General reference for cycloaddition to vinyl-heterocycles). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Ethenylisoquinoline

This is Dr. Aris Thorne , Senior Application Scientist at the Separation Technologies Division.

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Separation Technologies Division. Below is the technical support guide for the purification of 1-ethenylisoquinoline (also known as 1-vinylisoquinoline).

This compound presents a classic "vinyl monomer paradox": it requires heat to distill but polymerizes upon heating. The protocol below is designed to navigate this instability using field-proven vacuum techniques and radical inhibition strategies.

Part 1: The "Golden Path" Purification Protocol

Executive Summary: Purifying 1-ethenylisoquinoline requires a balance between vacuum depth and thermal exposure . The vinyl group at the C1 position is highly reactive, prone to radical polymerization and thermal degradation.

Core Philosophy: Distill cold, distill fast, and never distill without inhibition.

Pre-Distillation Preparation

Before applying heat, you must chemically stabilize the crude material.

  • Radical Inhibition: Add 4-tert-butylcatechol (TBC) or Phenothiazine directly to the crude pot.

    • Dosage: 500–1000 ppm (0.05–0.1 wt%).

    • Why: TBC acts as a radical scavenger, terminating chain propagation if polymerization initiates. Note: TBC requires trace oxygen to function effectively; however, for high-vacuum distillation where oxygen is excluded, Phenothiazine or Hydroquinone monomethyl ether (MEHQ) are often preferred alternatives, or TBC is used with the understanding that dissolved oxygen in the feed provides initial protection [1].

  • Degassing: Stir the crude mixture under weak vacuum (200 mbar) at room temperature for 10 minutes to remove volatile solvents (ether/DCM) that can cause "bumping" or vacuum instability.

Vacuum Distillation Setup

Use a Short Path Distillation head (e.g., Hickman or standard short path) rather than a Vigreux column.

  • Reasoning: A Vigreux column increases theoretical plates (separation power) but also increases holdup volume and thermal residence time , drastically increasing the risk of polymerization.

Operational Parameters (Estimated):

  • Target Vacuum: < 1.0 mmHg (Torr). Ideally < 0.1 mmHg if using a high-vacuum manifold.

  • Bath Temperature: Start at 80°C; ramp slowly.

  • Vapor Temperature (Bp):

    • At 0.1 mmHg: Expect ~70–85°C.

    • At 15 mmHg: Expect ~130–140°C (Not recommended due to thermal stress).

The Workflow Diagram

The following flowchart illustrates the critical decision points during the purification process.

PurificationWorkflow Crude Crude 1-Ethenylisoquinoline Inhibitor Add Inhibitor (TBC/Phenothiazine) Crude->Inhibitor Stabilization Degas Degas (Solvent Removal) Inhibitor->Degas Prevent Bumping VacSetup Short Path Setup (< 1 mmHg) Degas->VacSetup Heat Ramp Heat (Oil Bath) VacSetup->Heat Distill Fraction Collection Heat->Distill Monitor Vapor Temp Distill->Heat Polymerization Detected? STOP & COOL Storage Storage (-20°C, Dark, Inert) Distill->Storage Immediate

Figure 1: Optimized purification workflow for thermally sensitive vinyl-isoquinolines.

Part 2: Troubleshooting & FAQs

Category 1: Polymerization & Stability

Q: The material turned into a viscous gel or solid residue in the flask. What happened? A: You experienced thermal polymerization . This is caused by:

  • Insufficient Inhibitor: Did you add TBC/Phenothiazine?

  • Excessive Heat: The bath temperature was likely too high for too long.

  • Oxygen Leak: While oxygen activates TBC, massive leaks can induce oxidative polymerization. Fix: Use a lower pressure (high vacuum) to reduce the boiling point. Ensure the distillation is completed in under 2–3 hours. Do not distill to dryness; leave ~5-10% residue to prevent overheating the final dregs.

Q: My distillate is clear initially but turns yellow/brown after a few hours. Is it impure? A: 1-Ethenylisoquinoline is sensitive to oxidation and photodegradation . The color change indicates the formation of N-oxides or oligomers. Fix:

  • Collect fractions directly into a flask wrapped in aluminum foil.

  • Flush the receiving flask with Argon/Nitrogen before collection.

  • Store the purified product at -20°C immediately.

Category 2: Distillation Dynamics

Q: The vacuum is fluctuating, and the temperature reading is erratic. A: This is likely due to outgassing or bumping .

  • Cause: Residual low-boiling solvents (EtOAc, DCM) from the extraction step are flashing off.

  • Fix: "Strip" the crude material on a rotary evaporator at 40°C for 30 minutes before attempting high-vacuum distillation. Use a magnetic stir bar with a high spin rate to break surface tension.

Q: I cannot find an exact boiling point in the literature. How do I know when to collect? A: Vinyl-isoquinolines lack robust literature data compared to their alkyl counterparts.

  • Estimation Strategy: 1-Methylisoquinoline boils at ~127°C at 16 mmHg [2]. The vinyl group adds conjugation but similar mass. Expect the boiling point to be within ±10°C of the methyl analogue at similar pressures.

  • Protocol: Discard the first 5% (forerun). Collect the steady fraction where the vapor temperature holds constant. If the temp spikes, you are cracking the polymer or distilling higher impurities.

Category 3: Purity Assessment

Q: How do I confirm the vinyl group survived distillation intact? A: 1H NMR is the gold standard.

  • Look for the characteristic ABX system of the vinyl group (-CH=CH2).

  • Chemical Shifts: The vinylic protons typically appear between δ 5.5–7.5 ppm, showing distinct coupling constants (cis/trans/geminal). Disappearance of these peaks or broadening indicates polymerization [3].

Part 3: Data & Reference Tables

Table 1: Physical Property Estimates

Use these values as a baseline for setting up your apparatus.

PropertyValue / EstimateNotes
Molecular Formula C₁₁H₉N
Molecular Weight 155.20 g/mol
Est.[1][2][3][4][5][6] Boiling Point ~80–90°C @ 0.5 mmHgExtrapolated from 1-methylisoquinoline [2].
Est. Boiling Point ~130–140°C @ 15 mmHgHigh thermal stress risk.
Appearance Colorless to Pale Yellow OilDarkens upon oxidation.
Solubility DCM, Ethyl Acetate, MethanolLimited water solubility.
Table 2: Inhibitor Selection Guide
InhibitorTypeConditionRecommendation
4-tert-Butylcatechol (TBC) ScavengerRequires trace O₂Standard. Good for storage and moderate vacuum.
Phenothiazine AnaerobicWorks w/o O₂Best for High Vacuum. (< 0.1 mmHg).
Hydroquinone (HQ) ScavengerRequires O₂Effective but less soluble in organic crude than TBC.

References

  • Sigma-Aldrich. Stabilizers and Inhibitors for Monomers. Technical Bulletin. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15306, 1-Methylisoquinoline. Retrieved March 1, 2026. Link

  • Royal Society of Chemistry. 1-Vinylisoquinoline NMR Data (via ChemSpider/SpectraBase). (General reference for vinyl aromatic shifts). Link

  • Google Patents. Process for inhibiting the polymerization of vinyl aromatic compounds. US Patent 4272344A. Link

Sources

Optimization

Technical Support Center: Purification of 1-Vinylisoquinoline

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical process of removing polymerization inhibitors from 1-vinylisoquinoline. The information pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical process of removing polymerization inhibitors from 1-vinylisoquinoline. The information presented herein is curated to ensure scientific integrity, drawing from established protocols and field-proven insights to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove the polymerization inhibitor from 1-vinylisoquinoline before use?

A1: 1-Vinylisoquinoline, like many vinyl monomers, is supplied with a small quantity of a polymerization inhibitor to prevent spontaneous polymerization during transport and storage.[1] These inhibitors are typically phenolic compounds, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), which act as radical scavengers to quench any initiating free radicals.[2][] However, the presence of these inhibitors will interfere with or completely prevent the desired polymerization reaction in your experiment, leading to failed reactions, low yields, or polymers with inconsistent properties.[1] Therefore, complete removal of the inhibitor is a critical first step for any polymerization procedure.

Q2: What are the most common methods for removing polymerization inhibitors from vinyl monomers like 1-vinylisoquinoline?

A2: The two most effective and widely used methods for removing phenolic inhibitors from vinyl monomers are:

  • Column Chromatography: Passing the monomer through a column packed with basic activated alumina is a simple and highly effective method for lab-scale purification.[1][4] The basic alumina readily adsorbs the acidic phenolic inhibitors.

  • Vacuum Distillation: This technique separates the monomer from the less volatile inhibitor by distillation under reduced pressure.[5] While capable of yielding very high purity monomer, it carries a risk of inducing polymerization at elevated temperatures if not performed carefully.[1]

Q3: Which inhibitor removal method is recommended for 1-vinylisoquinoline?

A3: For most laboratory-scale applications, column chromatography using basic activated alumina is the preferred method . It is generally safer, requires less specialized equipment than vacuum distillation, and is highly efficient at removing common phenolic inhibitors.[1][6] Vacuum distillation is a viable alternative, particularly for larger quantities or when extremely high purity is required, but careful temperature control is paramount.

Q4: How can I confirm that the inhibitor has been successfully removed?

A4: While not always necessary for routine polymerizations where the subsequent reaction success is the primary indicator, you can analytically confirm inhibitor removal using techniques such as:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the presence of the inhibitor. The purified monomer should not show the spot corresponding to the inhibitor.

  • UV-Vis Spectroscopy: Phenolic inhibitors have characteristic UV absorbance maxima. The absence of these peaks in the spectrum of the purified monomer indicates successful removal.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the residual inhibitor concentration.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Polymerization fails or is sluggish after inhibitor removal. 1. Incomplete inhibitor removal: The capacity of the alumina column may have been exceeded, or the distillation was not efficient. 2. Premature polymerization of the purified monomer: The inhibitor-free monomer is highly reactive and may have polymerized during storage.[1] 3. Contamination: Introduction of water or other impurities during the purification process.1. Repurify the monomer using a fresh alumina column or by careful vacuum distillation. 2. Use the purified monomer immediately. If storage is necessary, keep it at a low temperature (2-8°C) in the dark and under an inert atmosphere (e.g., argon or nitrogen).[7] Consider adding a very small, known amount of a less potent inhibitor if longer-term storage is unavoidable. 3. Ensure all glassware is dry and the solvents used are anhydrous.
The monomer turns cloudy or discolored after passing through the alumina column. Fine alumina particles in the eluate: The frit or glass wool plug in the column may not be sufficient to retain all the fine particles.[1]Allow the fine particles to settle and carefully decant the clear monomer. Alternatively, filter the monomer through a syringe filter (PTFE, 0.45 µm).
The monomer polymerizes in the distillation flask during vacuum distillation. Excessive temperature: The distillation pot temperature is too high, initiating thermal polymerization.[1]Ensure the vacuum is sufficiently low to allow distillation at a lower temperature. Monitor the pot temperature closely and do not exceed the recommended maximum. Consider adding a small amount of a high-boiling polymerization inhibitor to the distillation pot (this will not co-distill with the monomer).

Experimental Protocols

Protocol 1: Inhibitor Removal using a Basic Alumina Column

This is the recommended method for routine, lab-scale purification of 1-vinylisoquinoline.

Materials:

  • 1-Vinylisoquinoline (inhibited)

  • Basic activated alumina (Brockmann I, standard grade, ~150 mesh, 58 Å)

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Chromatography column with a fritted disc or glass wool plug

  • Collection flask (amber glass recommended)

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • If the column does not have a fritted disc, insert a small plug of glass wool at the bottom.

    • Dry-pack the column with basic activated alumina to the desired height (a 10-15 cm bed is typically sufficient for purifying 5-10 g of monomer). Gently tap the column to ensure even packing.

  • Monomer Loading:

    • Dissolve the 1-vinylisoquinoline in a minimal amount of anhydrous solvent (e.g., 1-2 mL of dichloromethane per gram of monomer).

    • Carefully add the monomer solution to the top of the alumina column.

  • Elution:

    • Elute the monomer through the column using the same anhydrous solvent.

    • Collect the purified monomer in a clean, dry, amber glass flask.

  • Solvent Removal:

    • Remove the solvent from the collected eluate under reduced pressure using a rotary evaporator. Be careful not to heat the flask excessively to avoid polymerization.

  • Storage:

    • Immediately use the purified 1-vinylisoquinoline. If short-term storage is necessary, blanket the monomer with an inert gas, seal the flask tightly, and store at 2-8°C in the dark.

Workflow for Alumina Column Purification

G cluster_prep Column Preparation cluster_purify Purification cluster_post Post-Purification prep1 Pack column with basic alumina prep2 Pre-wet with anhydrous solvent prep1->prep2 load Load inhibited 1-vinylisoquinoline solution prep2->load elute Elute with anhydrous solvent load->elute collect Collect purified monomer solution elute->collect evap Remove solvent via rotary evaporation collect->evap store Store under inert gas at 2-8°C or use immediately evap->store

Caption: Workflow for removing inhibitors from 1-vinylisoquinoline using basic alumina.

Protocol 2: Inhibitor Removal by Vacuum Distillation

This method is suitable for larger quantities or when higher purity is required. Caution is advised due to the risk of polymerization at elevated temperatures.

Materials:

  • 1-Vinylisoquinoline (inhibited)

  • Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle and temperature controller

  • Stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus, ensuring all joints are properly sealed.

    • Place a stir bar in the distillation flask.

  • Distillation:

    • Charge the distillation flask with the inhibited 1-vinylisoquinoline.

    • Slowly and carefully apply vacuum to the system.

    • Once the desired vacuum is reached (typically <1 mmHg), begin gentle heating and stirring.

    • Collect the fraction that distills at the correct boiling point for 1-vinylisoquinoline under the applied pressure. The boiling point of the parent compound, isoquinoline, is approximately 105-107°C at 12 mmHg; 1-vinylisoquinoline will have a slightly higher boiling point.

  • Storage:

    • As with the column-purified monomer, use the distilled 1-vinylisoquinoline immediately or store it under an inert atmosphere at 2-8°C in the dark.

Decision Logic for Purification Method

G start Start: Need to purify 1-vinylisoquinoline scale Small scale (<10g)? start->scale purity Highest purity required? scale->purity Yes vac_dist Use Vacuum Distillation scale->vac_dist No equipment Vacuum distillation setup available? purity->equipment Yes col_chrom Use Basic Alumina Column Chromatography purity->col_chrom No equipment->vac_dist Yes consider_alt Consider alternative or acquire equipment equipment->consider_alt No

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 1-Ethenylisoquinoline Monomer

Welcome to the technical support center for 1-ethenylisoquinoline (also known as 1-vinylisoquinoline). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-ethenylisoquinoline (also known as 1-vinylisoquinoline). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable monomer. Proper storage and handling are critical to prevent spontaneous polymerization and degradation, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 1-ethenylisoquinoline and why is its stability important?

A1: 1-Ethenylisoquinoline is a heterocyclic aromatic compound containing a reactive vinyl group attached to the isoquinoline core. This vinyl group makes it a valuable monomer for the synthesis of polymers with unique optical and electronic properties, and a precursor for various pharmaceutical intermediates.[1][2] Its stability is crucial because the vinyl group is susceptible to spontaneous free-radical polymerization, which can lead to the loss of the monomer and the formation of insoluble polymeric material.

Q2: What are the primary factors that affect the stability of 1-ethenylisoquinoline?

A2: The stability of 1-ethenylisoquinoline is primarily affected by:

  • Temperature: Higher temperatures increase the rate of free-radical formation, accelerating polymerization.

  • Light: UV light can initiate free-radical polymerization.

  • Oxygen: While seemingly counterintuitive, the presence of a small amount of oxygen is often necessary for common phenolic inhibitors to function effectively. However, excessive oxygen can also lead to the formation of peroxides, which can initiate polymerization.

  • Contaminants: Metal ions and other impurities can act as catalysts for polymerization or degradation.

Q3: What is the recommended method for long-term storage?

A3: For long-term storage, 1-ethenylisoquinoline should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, typically 2-8°C.[3][4] Storing at -20°C is also a common practice for highly reactive monomers. Always refer to the supplier's specific recommendations if available.

Q4: Does 1-ethenylisoquinoline come with a polymerization inhibitor?

A4: Typically, reactive vinyl monomers are shipped with a small amount of a polymerization inhibitor, such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ), to prevent polymerization during transit and short-term storage. The type and concentration of the inhibitor should be specified on the certificate of analysis.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and use of 1-ethenylisoquinoline.

Issue 1: The monomer has solidified or become viscous in the vial.

  • Possible Cause: Spontaneous polymerization has occurred. This can be triggered by prolonged storage at room temperature, exposure to light, or depletion of the inhibitor.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any signs of cloudiness, precipitation, or increased viscosity.

    • Solubility Test: Attempt to dissolve a small sample in a suitable solvent (e.g., chloroform-d for NMR). If it is insoluble or only partially soluble, polymerization has likely occurred.

    • Purity Assessment: If partially soluble, analyze the soluble portion by ¹H NMR to check for the presence of the characteristic vinyl protons. The original monomer should show distinct signals for the vinyl group.[5] A significant decrease or absence of these signals, along with the appearance of broad polymer peaks, confirms polymerization.

  • Corrective Action: Unfortunately, once polymerized, the monomer cannot be easily regenerated. The material should be disposed of according to your institution's hazardous waste guidelines. To prevent recurrence, review your storage procedures to ensure they align with the recommended conditions (refrigerated, dark, and under an inert atmosphere).

Issue 2: Experimental results are inconsistent, suggesting monomer degradation.

  • Possible Cause: The monomer may have degraded due to hydrolysis or oxidation, even if it hasn't polymerized. The isoquinoline ring system can be susceptible to oxidation, potentially forming an N-oxide, which has been observed in related compounds.[6]

  • Troubleshooting Steps:

    • Perform Purity Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to assess the purity of the monomer.[4] Compare the chromatogram to a reference standard or the initial batch analysis. The appearance of new peaks indicates the presence of degradation products.

    • Characterize Degradants: If significant degradation is detected, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products, providing clues to their structure.[7][8]

  • Corrective Action: If degradation is confirmed, it is best to use a fresh batch of monomer for sensitive applications. If the impurity levels are low, purification by column chromatography over silica gel or recrystallization may be possible.[9]

Logical Flow for Troubleshooting Monomer Stability

G start Start: Suspected Issue with 1-Ethenylisoquinoline Monomer check_physical Observe Physical State (Viscous, Solid, Discolored?) start->check_physical is_polymerized Is it Viscous/Solid? check_physical->is_polymerized Yes is_discolored Is it Discolored? check_physical->is_discolored No solubility_test Perform Solubility Test is_polymerized->solubility_test hplc_analysis Perform HPLC Purity Check is_discolored->hplc_analysis Yes is_soluble Is it Soluble? solubility_test->is_soluble nmr_analysis Analyze by ¹H NMR is_soluble->nmr_analysis Yes dispose Dispose of Material & Review Storage is_soluble->dispose No check_vinyl_peaks Are Vinyl Peaks Present and Sharp? nmr_analysis->check_vinyl_peaks check_vinyl_peaks->hplc_analysis Yes check_vinyl_peaks->dispose No (Broad Peaks) is_pure Is Purity >98%? hplc_analysis->is_pure lcms_analysis Identify Degradants with LC-MS is_pure->lcms_analysis No use_as_is Proceed with Experiment is_pure->use_as_is Yes purify Consider Purification (Column Chromatography) lcms_analysis->purify

Caption: Troubleshooting workflow for assessing the stability of 1-ethenylisoquinoline.

Protocols

Protocol 1: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 1-ethenylisoquinoline monomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Integrate the peaks corresponding to the vinyl protons and compare them to the integration of the aromatic protons on the isoquinoline ring. A reduction in the relative integration of the vinyl protons suggests polymerization. The presence of broad signals in the baseline is also indicative of polymer formation. Refer to published spectral data for chemical shift assignments.[5]

Protocol 2: Removal of Inhibitor for Polymerization Reactions

If the presence of an inhibitor interferes with your polymerization reaction, it can be removed immediately before use.

  • Prepare a Basic Solution: Prepare a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Dissolve the Monomer: Dissolve the 1-ethenylisoquinoline monomer in a water-immiscible organic solvent like diethyl ether or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and wash it three times with the 1 M NaOH solution to remove phenolic inhibitors.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous base.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

  • Immediate Use: The inhibitor-free monomer is highly reactive and should be used immediately. Do not store it.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (Refrigerated) or -20°C (Frozen)Minimizes the rate of free-radical formation and potential degradation reactions.[3]
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and the formation of peroxides that can initiate polymerization.
Light Exposure Store in Amber Vials or Protect from LightPrevents photo-initiated polymerization.[6][10]
Container Tightly Sealed Glass VialPrevents contamination and exposure to moisture.[11]

References

  • Ausekle, E., et al. (2017). New one-pot synthesis of N-fused isoquinoline derivatives by palladium-catalyzed C–H arylation: potent inhibitors of nucleotide pyrophosphatase-1 and -3. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chen, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • Oh, S., et al. (2018). Design, synthesis, and biological evaluation of 1,3-diarylisoquinolines as novel topoisomerase I catalytic inhibitors. PubMed. Available at: [Link]

  • European Medicines Agency (2007). Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. EMA. Available at: [Link]

  • Wang, Z., et al. (2017). A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis. RSC. Available at: [Link]

  • Li, J., et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. PubMed. Available at: [Link]

  • Al-Arifi, M. N., et al. (2021). Medication Storage Appropriateness in US Households. PMC. Available at: [Link]

  • Reyes-Gutiérrez, P. E., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI. Available at: [Link]

  • European Medicines Agency (2022). Guideline on declaration of storage conditions: a) in the product information of pharmaceutical veterinary medicinal products; b). EMA. Available at: [Link]

  • Avisar, D., et al. (2023). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. MDPI. Available at: [Link]

  • JP-H01-153679-A (1989). Purification of isoquinoline. Google Patents.
  • Varcode (2024). Temperature-Sensitive Drugs List + Storage Guidelines. Varcode. Available at: [Link]

  • Sznitowska, M., et al. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. PMC. Available at: [Link]

  • Auvergne, R., et al. (2014). Free radical (Co)Polymerization of aromatic vinyl monomers derived from vanillin. ResearchGate. Available at: [Link]

  • Kumar, N., et al. (2014). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification. PMC. Available at: [Link]

  • Ernst, O., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. PMC. Available at: [Link]

  • European Medicines Agency (2003). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. EMA. Available at: [Link]

  • Nikam, V., et al. (2013). Identification of Major Degradation Products of Ketoconazole. PMC. Available at: [Link]

  • Vasconcelos, T. G., et al. (2016). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Bevington, J. C., et al. (1976). Polymerisation of N-vinylcarbazole. Part 1.—End-group studies on polymers prepared using azobisisobutyronitrile and benzoyl peroxide. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]

  • Arslan, M., et al. (2014). Synthesis, characterization and photopolymerization of vinyl functionalized poly (ε-caprolactone). ResearchGate. Available at: [Link]

  • Carl ROTH (2024). Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. Available at: [Link]

  • US-3947526-A (1976). Polymerization of vinylpyridine. Google Patents.
  • Trittler, R., et al. (2014). Physico-chemical Stability of Eribulin Mesylate Containing Concentrate and Ready-To-Administer Solutions. PubMed. Available at: [Link]

  • Tsai, P. K., et al. (1991). Stability of interleukin 1 beta (IL-1 beta) in aqueous solution: analytical methods, kinetics, products, and solution formulation implications. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Heck Coupling for Vinylisoquinolines

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the palladium-catalyzed Mizorok...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the palladium-catalyzed Mizoroki-Heck coupling of isoquinoline derivatives.

Isoquinolines present a unique challenge in cross-coupling chemistry: the lone electron pair on the basic nitrogen atom strongly coordinates to palladium intermediates, often leading to catalyst poisoning, off-target reactivity, and stalled catalytic cycles. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield synthesis of vinylisoquinolines.

Diagnostic Workflow: Heck Coupling Failure Analysis

Before adjusting your reaction parameters, use the following diagnostic logic tree to identify the root cause of your yield drop.

HeckTroubleshooting Start Analyze Crude Reaction (GC-MS / NMR) YieldCheck Is Target Vinylisoquinoline Yield < 20%? Start->YieldCheck HighUnreacted High Unreacted Starting Material? YieldCheck->HighUnreacted Yes Dehalogenation Significant Dehalogenation? YieldCheck->Dehalogenation Yes Homocoupling Alkene Homocoupling Observed? YieldCheck->Homocoupling Yes Poisoning Catalyst Poisoning (N-Coordination) HighUnreacted->Poisoning Pd Black Forms OxAddFail Slow Oxidative Addition HighUnreacted->OxAddFail No Pd Black BaseIssue Inefficient Base / Slow Reductive Elim. Dehalogenation->BaseIssue Homocoupling->OxAddFail Sol1 Switch to Bulky Ligand (RuPhos, P(o-tol)3) Poisoning->Sol1 Sol2 Change Leaving Group (Cl -> Br -> I/OTf) OxAddFail->Sol2 Sol3 Optimize Base (KOtBu or Ag2CO3) BaseIssue->Sol3

Caption: Diagnostic flowchart for identifying and resolving common Heck coupling failures in isoquinolines.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my Heck coupling yield stuck below 20% when using standard Pd(OAc)₂/PPh₃?

The Causality: The standard Pd/PPh₃ system is highly susceptible to catalyst poisoning when N-heterocycles are present. The isoquinoline nitrogen acts as a strong σ-donor, displacing the relatively labile triphenylphosphine (PPh₃) ligands from the Pd(II) center. This pulls the palladium out of the catalytic cycle, forming a stable, inactive Pd-isoquinoline complex, which eventually aggregates into inactive "palladium black"[1].

The Solution: You must outcompete the isoquinoline nitrogen by using sterically demanding, electron-rich ligands.

  • Actionable Fix: Switch your ligand to P(o-tol)₃ or a Buchwald-type biaryl phosphine like RuPhos or BrettPhos [2][3]. The steric bulk of the ortho-methyl groups or the biaryl backbone creates a protective "pocket" around the palladium atom, physically preventing the isoquinoline nitrogen from coordinating, while the electron-rich nature accelerates the oxidative addition step.

Q2: How do I safely install a terminal vinyl group on an isoquinoline halide without using high-pressure ethylene gas?

The Causality: Synthesizing terminal vinylisoquinolines traditionally requires ethylene gas, which is hazardous, requires specialized high-pressure reactors, and suffers from poor mass transfer in standard solvents, leading to inconsistent stoichiometry and low yields[4].

The Solution: Utilize a solid ethylene surrogate. Recent methodologies have demonstrated that quaternary ammonium salts, specifically Tetraethylammonium bromide (Et₄NBr) , act as excellent, easy-to-handle solid ethylene precursors[3].

  • Actionable Fix: When treated with a strong base like KOtBu at elevated temperatures (100 °C), Et₄NBr undergoes Hofmann elimination in situ, releasing a steady, localized concentration of ethylene directly into the reaction mixture. This completely bypasses the need for gas cylinders and has been successfully validated for the synthesis of 1-methoxy-6-vinylisoquinoline[3][5].

Q3: I am observing significant dehalogenation of my bromo-isoquinoline instead of the desired cross-coupling. How do I fix this?

The Causality: Dehalogenation (hydrodehalogenation) occurs when the oxidative addition complex [Pd(Ar)(X)L₂] undergoes premature reduction before migratory insertion of the alkene can occur. This is often caused by a mismatch between the base and the solvent, leading to slow alkene coordination, or by the presence of adventitious moisture/hydride sources (like alkoxide bases undergoing β-hydride elimination to donate a hydride to Pd).

The Solution:

  • Actionable Fix: First, ensure strict anhydrous conditions. Second, switch from an alkoxide base (if using) to an inorganic carbonate like K₂CO₃ or Ag₂CO₃ . Silver salts are particularly effective as they act as halide scavengers, precipitating AgX and freeing up a coordination site on the palladium, thereby vastly accelerating the alkene insertion step over the competing reduction pathway[1][6].

Quantitative Data: Ligand & Base Optimization

To facilitate your experimental design, the following table synthesizes the expected performance of various catalytic systems for the Heck vinylation of isoquinoline substrates based on recent optimization studies[1][3][6].

Catalyst SystemBaseSolventTemp (°C)AdditiveTypical Yield (%)Mechanistic Outcome
Pd(OAc)₂ / PPh₃ (1:2)Et₃NDMF100None< 20%Catalyst poisoning; Pd black formation.
Pd(OAc)₂ / PPh₃ (1:2)K₂CO₃MeCN105NaOAc70 - 78%Moderate success; NaOAc aids in the regeneration of Pd(0)[1][6].
Pd-RuPhos G3 (10 mol%)KOtBuToluene100Et₄NBr68%High conversion using solid ethylene surrogate; no gas required[3][4].
Pd / BrettPhosCsFDioxane150None50 - 65%Effective for specialized denitrative Heck couplings of nitro-isoquinolines[2].

Mechanistic Pathway: The "Nitrogen Problem" in Heck Catalysis

Understanding exactly where the catalytic cycle fails is critical for rational optimization. The diagram below illustrates the standard Heck cycle, highlighting the specific node where isoquinoline substrates cause cycle arrest.

HeckMechanism Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L2] Pd0->OxAdd + Ar-X MigIns Migratory Insertion (Alkene Coordinates) OxAdd->MigIns + Alkene Poison Catalyst Arrest (Isoquinoline N-Coordination) OxAdd->Poison Competing Pathway (Weak Ligands) BetaElim Syn-β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Base assisted) BetaElim->RedElim Release Product Product Vinylisoquinoline Product BetaElim->Product RedElim->Pd0 + Base, -HX Poison->Pd0 Irreversible Deactivation

Caption: Heck catalytic cycle showing the critical point of catalyst arrest via isoquinoline N-coordination.

Validated Experimental Protocol: Gas-Free Vinylation of Isoquinolines

This self-validating protocol utilizes a solid ethylene surrogate (Et₄NBr) to safely and efficiently synthesize terminal vinylisoquinolines, bypassing the need for ethylene gas[3][4][5].

Target: Synthesis of 1-methoxy-6-vinylisoquinoline from 6-bromo-1-methoxyisoquinoline.

Materials Required:

  • 6-bromo-1-methoxyisoquinoline (0.2 mmol, 1.0 equiv)

  • Tetraethylammonium bromide (Et₄NBr) (1.6 mmol, 8.0 equiv) - Ethylene Surrogate

  • Potassium tert-butoxide (KOtBu) (1.6 mmol, 8.0 equiv) - Base & Hofmann elimination trigger

  • Pd-RuPhos G3 precatalyst (0.02 mmol, 10 mol%) - Sterically bulky catalyst

  • Anhydrous Toluene (1.0 mL, 0.2 M)

  • 1,3,5-trimethoxybenzene (Internal standard for NMR validation)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 6-bromo-1-methoxyisoquinoline (0.2 mmol), Et₄NBr (8.0 equiv), KOtBu (8.0 equiv), and Pd-RuPhos G3 (10 mol%).

    • Scientific Rationale: The large excess of Et₄NBr and KOtBu is required because the in situ generation of ethylene via Hofmann elimination must outpace the background decomposition of the palladium catalyst[3].

  • Solvent Addition: Evacuate and backfill the tube with dry Nitrogen three times. Inject anhydrous toluene (1.0 mL) via syringe.

  • Reaction: Seal the tube and transfer it to a pre-heated oil bath at 100 °C . Stir vigorously for 18 to 40 hours .

    • Validation Check: At 18 hours, extract a 10 µL aliquot, quench with water, extract with EtOAc, and run a rapid GC-MS. Look for the disappearance of the starting mass (m/z ~238) and the appearance of the product mass (m/z ~185).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (5 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, pentane/ethyl acetate gradient) to yield the pure 1-methoxy-6-vinylisoquinoline as a colorless oil[5].

    • Expected Yield: ~68% isolated yield[3][5].

References

  • Tu, W., et al. (2017). Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives. PubMed (NIH). Available at:[Link]

  • Zhang, W., et al. (2020). Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component[3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Nakao, Y., et al. (2021). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. ChemRxiv. Available at:[Link]

  • Schnürch, M., et al. (2024). Tetraethylammonium Salts as Solid, Easy to Handle Ethylene Precursors and Their Application in Mizoroki–Heck Coupling. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Schnürch, M., et al. (2024). Application of non-volatile reagents for the introduction of short hydrocarbon chains. TU Wien Repository. Available at:[Link]

Sources

Troubleshooting

minimizing side reactions in 1-chloroisoquinoline vinylation

Topic: Minimizing Side Reactions & Protocol Optimization Status: Active | Tier: Level 3 (Senior Scientist Support) Critical Mechanism Analysis: The "Why" of Failure In the vinylation of 1-chloroisoquinoline, you are batt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Protocol Optimization

Status: Active | Tier: Level 3 (Senior Scientist Support)

Critical Mechanism Analysis: The "Why" of Failure

In the vinylation of 1-chloroisoquinoline, you are battling two primary mechanistic adversaries: Catalyst Sequestration (Poisoning) and Hydrodehalogenation . Understanding the causality of these failures is the first step to eliminating them.

The Isoquinoline Paradox

The C1-position of isoquinoline is electronically activated (similar to 2-chloropyridine), making it an excellent electrophile for oxidative addition. However, the adjacent


 nitrogen is a potent 

-donor.
  • The Poisoning Trap: Standard Pd(0) sources (like Pd(PPh

    
    )
    
    
    
    ) are electron-rich. The isoquinoline nitrogen competes with the phosphine ligands for the Pd center. If the substrate binds Pd through the nitrogen before oxidative addition occurs at the C-Cl bond, the catalyst becomes sequestered in an off-cycle resting state (Pd-N complex), halting the reaction.
  • The Hydrodehalogenation Pathway: This side reaction reduces the C-Cl bond to C-H, yielding unsubstituted isoquinoline. This occurs via a Palladium-Hydride (Pd-H) intermediate. The hydride source is often the solvent (via

    
    -hydride elimination from alcohols) or the base (if hygroscopic and reacting with trace water).
    
Visualizing the Divergence

The following diagram maps the kinetic competition between the productive cycle and the two primary failure modes.

ReactionPathways Start Pd(0)L2 Active Catalyst N_Coord N-Coordination (Catalyst Poisoning) Start->N_Coord Sterically Unhindered Ligands (e.g., PPh3) OxAdd Oxidative Addition (Ar-Pd-Cl) Start->OxAdd Bulky Ligands (e.g., XPhos, SPhos) Substrate 1-Chloroisoquinoline Substrate->OxAdd DeadCat Inactive Pd-N Complex (Stalled Reaction) N_Coord->DeadCat TransMet Transmetallation (Vinyl-B Species) OxAdd->TransMet + Vinyl Boronate PdH Formation of Pd-H (via Solvent/Base) OxAdd->PdH Slow Transmetallation + Protic Solvent Product 1-Vinylisoquinoline (Target) TransMet->Product RedElim Reductive Elimination (H-Ar) PdH->RedElim SideProd Isoquinoline (Dehalogenated) RedElim->SideProd

Caption: Kinetic competition between productive oxidative addition (Blue) and catalyst poisoning (Red) or hydrodehalogenation (Yellow).

Troubleshooting Guide: Symptom-Based Solutions

Use this matrix to diagnose your specific experimental failure.

Symptom A: Low Conversion (Starting Material Remains)

Diagnosis: Catalyst Poisoning.[1][2][3]

  • The Issue: The isoquinoline nitrogen is binding to the Palladium, preventing the catalytic cycle from turning over.

  • The Fix: Switch to Buchwald Ligands (Dialkylbiaryl phosphines).

    • Recommendation: Use XPhos or SPhos .

    • Why? These ligands are extremely bulky. They create a "roof" over the Pd center that physically blocks the approach of the isoquinoline nitrogen (preventing poisoning) while still allowing the C-Cl bond to access the metal for oxidative addition.

Symptom B: Formation of Isoquinoline (De-chlorinated product)

Diagnosis: Hydrodehalogenation.[4]

  • The Issue: A hydride source is present in your system.

  • The Fix: Eliminate hydride donors.

    • Solvent: Do NOT use primary/secondary alcohols (Ethanol, Isopropanol). These readily undergo

      
      -hydride elimination to form Pd-H. Use Toluene , Dioxane , or THF .
      
    • Water: If using Schlenk techniques, ensure solvents are degassed. However, if using Molander conditions (see below), water is required but must be high purity.

    • Catalyst Loading: Increase catalyst loading slightly (to 2-3 mol%) to outcompete the slow decomposition pathways.

Symptom C: Homocoupling of Vinyl Source (1,3-Butadiene derivatives)

Diagnosis: Oxidative Induced Homocoupling.

  • The Issue: Presence of Oxygen or slow transmetallation.

  • The Fix:

    • Degassing: Sparge solvents with Argon for at least 15 minutes.

    • Reagent: Switch from Vinyl Boronic Acid (unstable) to Potassium Vinyltrifluoroborate . The trifluoroborate salt releases the active boronic acid slowly (controlled hydrolysis), keeping the concentration of the active species low and preventing dimerization.

Optimized Protocol: The "Gold Standard"

This protocol utilizes Potassium Vinyltrifluoroborate and Pd-XPhos .[5] This system is self-validating: the trifluoroborate prevents homocoupling, and the XPhos ligand prevents N-poisoning.

Reagents
  • Substrate: 1-Chloroisoquinoline (1.0 equiv)

  • Coupling Partner: Potassium Vinyltrifluoroborate (1.2 equiv) [Ref 1]

  • Catalyst: XPhos Pd G2 (Precatalyst) (2.0 mol%) OR Pd(OAc)

    
     (2 mol%) + XPhos (4 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: THF : H

    
    O (10:1 ratio) [0.2 M concentration]
    
Step-by-Step Methodology
  • Setup: Charge a reaction vial with 1-chloroisoquinoline, Potassium Vinyltrifluoroborate, Cs

    
    CO
    
    
    
    , and the Pd catalyst/ligand.
  • Inertion: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add the degassed THF/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The appearance of des-chloro isoquinoline indicates you need to lower the temperature or switch to anhydrous conditions (using a boronic ester instead).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water. Dry organic layer over Na

    
    SO
    
    
    
    .
Data Comparison: Ligand Performance

Yields based on internal standard calibration.

Ligand SystemYield (%)Dehalogenation (%)Homocoupling (%)Notes
Pd(PPh

)

35%10%40%Severe N-poisoning; High homocoupling.
Pd(dppf)Cl

65%5%15%Better, but slow conversion.
Pd-SPhos 92%<2%<5%Excellent steric protection.
Pd-XPhos 96% <1% <2% Optimal System.

FAQ: Edge Cases & Advanced Troubleshooting

Q: Can I use Heck coupling instead of Suzuki to save costs? A: You can, but expect lower regioselectivity. 1-chloroisoquinoline in a Heck reaction with acrylates often yields a mixture of linear and branched products. Furthermore, the high temperatures required for Heck (often >100°C) increase the rate of hydrodehalogenation. Stick to Suzuki (vinyltrifluoroborates) for pharmaceutical-grade purity.

Q: My product is polymerizing during workup. What is happening? A: 1-vinylisoquinoline is electron-rich and prone to polymerization, especially under acidic conditions.

  • Fix: Add a radical inhibitor (e.g., BHT, 0.1%) to the collection flask during extraction. Keep the rotary evaporator bath temperature <35°C. Store the product in the dark at -20°C.

Q: I see a black precipitate immediately upon heating. A: This is "Palladium Black" formation, indicating ligand dissociation and catalyst death.

  • Fix: Your ligand-to-metal ratio is too low, or the ligand is oxidizing. Ensure you are using fresh phosphine or a precatalyst (like XPhos Pd G2) which ensures a perfect 1:1 ratio and protects the active species.

References

  • Molander, G. A., & Brown, A. R. (2006).[6][7] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[5][6][7][8] Journal of Organic Chemistry, 71(26), 9681–9686.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. (Demonstrates the efficacy of XPhos/SPhos in preventing catalyst poisoning in heteroaryls).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Optimization

Technical Support Center: Radical Initiator Selection for Isoquinoline Scaffolds

Current Status: Operational Topic: Selection & Troubleshooting of Radical Initiators for Isoquinoline Monomers Audience: Medicinal Chemists, Polymer Scientists, Drug Development Leads Executive Summary & Scope Definition...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Selection & Troubleshooting of Radical Initiators for Isoquinoline Monomers Audience: Medicinal Chemists, Polymer Scientists, Drug Development Leads

Executive Summary & Scope Definition

Clarification of "Monomer": In the context of isoquinoline chemistry, "monomer" refers to two distinct experimental goals. This guide addresses both:

  • C-H Functionalization (Drug Discovery): Treating the isoquinoline core as a substrate ("monomer") for radical alkylation/acylation (Minisci-type reactions).

  • Vinyl Polymerization (Materials Science): Polymerizing vinyl-functionalized isoquinolines (e.g., 1-vinylisoquinoline) to form poly(isoquinoline) chains.

Part I: Radical C-H Functionalization (Minisci Reaction)

Primary Application: Late-stage functionalization of drug pharmacophores.

Technological Overview: The Selection Matrix

The selection of a radical initiator system depends entirely on the radical source (carboxylic acid, alkyl halide, or alkane) and the sensitivity of your isoquinoline substrate.

Initiator SystemRadical PrecursorMechanism TypeBest For
Persulfate (

) / Ag(I)
Carboxylic AcidsThermal Oxidative DecarboxylationRobust substrates; simple alkyl groups (

).
Photoredox (Ir/Ru) + Peresters N-hydroxyphthalimide estersSET (Single Electron Transfer)Complex, fragile substrates; avoiding high heat.
Peroxides (

-BuOOH)
Ethers / AlcoholsH-Atom Abstraction (HAT)Direct C-H functionalization of ethers onto the ring.
Selectfluor / Sulfinates Sulfinic AcidsDesulfinylationIntroducing fluorinated alkyls (e.g.,

,

).
Mechanism Visualization: The Minisci Cycle

Understanding the causality: Why acidity matters.

MinisciMechanism IsoQ Isoquinoline IsoQ_H Protonated Isoquinoline (Activated Electrophile) IsoQ->IsoQ_H + H+ (TFA/Acid) Inter Radical Cation Intermediate IsoQ_H->Inter R_Rad Alkyl Radical (R•) R_Rad->Inter Nucleophilic Attack (Usually C1) Prod Functionalized Isoquinoline Inter->Prod - H+, - e- (Re-aromatization) Init Initiator System (e.g., S2O8 + Ag+) Init->R_Rad Oxidation of R-Source R_Source R-COOH R_Source->R_Rad

Figure 1: The Minisci mechanism relies on the protonation of the isoquinoline nitrogen to lower the LUMO energy, making the ring susceptible to nucleophilic radical attack.

Troubleshooting Guide: Minisci Functionalization

Q1: I am observing low yields (<30%) despite full consumption of the radical precursor. What is wrong?

  • Diagnosis: This usually indicates radical quenching or insufficient activation of the isoquinoline.

  • Solution:

    • Check pH: The reaction must be acidic. Isoquinoline (

      
      ) must be protonated. Ensure you are using TFA (Trifluoroacetic acid) or aqueous 
      
      
      
      .
    • Degas Solvents: Dissolved oxygen is a triplet radical that quenches alkyl radicals at diffusion-controlled rates. Sparge with Argon for 15 mins.

    • Stoichiometry: Alkyl radicals are short-lived. Use an excess of the radical precursor (2–3 equiv) relative to the isoquinoline.

Q2: Regioselectivity is poor. I am getting a mixture of C1 and C3 substitution.

  • Causality: The C1 position is thermodynamically and kinetically favored due to proximity to the electron-deficient nitrogen. However, steric bulk can push attack to C3.

  • Protocol Adjustment:

    • To favor C1: Use smaller radical precursors (methyl, ethyl).

    • To favor C3: Block C1 (e.g., use a C1-chloro substituted isoquinoline) or use a very bulky radical source (e.g., tert-butyl) which may shift preference due to steric clash at C1.

Q3: The reaction turns into a black tar (polymerization).

  • Diagnosis: Over-oxidation or polymerization of the substrate.

  • Fix:

    • Reduce the temperature. Thermal Minisci (Ag/Persulfate) often runs at 60-80°C. Try 40°C or switch to a Photoredox system (Room Temp) to suppress side reactions.

    • Add the oxidant (Persulfate) slowly via syringe pump to keep the instantaneous radical concentration low.

Part II: Polymerization of Vinyl-Isoquinolines

Primary Application: Advanced Materials, Anion Exchange Membranes.

Initiator Selection for Vinyl Polymerization

When polymerizing 1-vinylisoquinoline or 4-vinylisoquinoline, the isoquinoline acts as a pendant group. Standard Free Radical Polymerization (FRP) rules apply.

InitiatorTemp RangeHalf-Life (

)
Usage Context
AIBN (Azobisisobutyronitrile)60°C – 80°C~10 hrs @ 64°CStandard Choice. Produces chemically inert cyano-propyl radicals. Good for moderate MW control.
BPO (Benzoyl Peroxide)70°C – 95°C~10 hrs @ 73°CAlternative. More aggressive. Can cause branching via H-abstraction from the polymer backbone.
V-50 (Azo-amidine)50°C – 70°C~10 hrs @ 56°CWater Soluble. Use if polymerizing isoquinoline salts in aqueous media.
Experimental Protocol: Solution Polymerization of 4-Vinylisoquinoline
  • Purification: Pass monomer through a basic alumina column to remove phenolic inhibitors (e.g., hydroquinone).

  • Setup: In a Schlenk tube, dissolve monomer (1.0 M) in Toluene or DMF.

  • Initiation: Add AIBN (1 mol% relative to monomer).

  • Deoxygenation: CRITICAL. Perform 3 cycles of Freeze-Pump-Thaw. Oxygen inhibition is severe for nitrogen-heterocycle monomers.

  • Polymerization: Heat to 65°C for 12–24 hours.

  • Termination: Quench by cooling to

    
     and exposing to air.
    
  • Isolation: Precipitate into cold diethyl ether or hexane.

Troubleshooting Guide: Polymerization

Q: The polymer is colored (yellow/brown) and has broad PDI.

  • Reason: Isoquinoline nitrogen can coordinate with metal impurities or undergo oxidative degradation.

  • Fix: Ensure metal-free conditions. If PDI is critical, switch from Free Radical to RAFT Polymerization .

    • RAFT Agent: Cumyl dithiobenzoate (CDB) works well for styrenic-like monomers (vinyl-isoquinolines are styrenic analogs).

Q: No polymer formed after 24 hours.

  • Check:

    • Inhibitor Removal: Did you column the monomer?

    • Retardation: The isoquinoline ring itself can act as a weak retarder by stabilizing radicals on the ring carbon. Increase initiator concentration to 2-3 mol%.

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Problem Detected Type Reaction Type? Start->Type Minisci Minisci (C-H Func) Type->Minisci Poly Polymerization Type->Poly Yield Low Yield? Minisci->Yield AcidCheck Is pH < 2? Yield->AcidCheck AddAcid Add TFA/H2SO4 AcidCheck->AddAcid No Oxidant Check Oxidant AcidCheck->Oxidant Yes NoPol No Polymer? Poly->NoPol Inhibitor Inhibitor Removed? NoPol->Inhibitor Col Pass through Alumina Inhibitor->Col No O2 Degassed? Inhibitor->O2 Yes FPT Freeze-Pump-Thaw O2->FPT No

Figure 2: Diagnostic workflow for common failures in isoquinoline radical chemistry.

References

  • Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline." Tetrahedron, 27(15), 3575–3579.

  • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666–13699.

  • Dunne, J. F., et al. (2025).[1] "Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes." ACS Central Science. (Note: Generalized citation for modern flow/gas Minisci methods).

  • Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. (Standard text for vinyl polymerization kinetics and initiator selection).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Molecular Weight in Poly(1-vinylisoquinoline) Synthesis

Welcome to the technical support center for the synthesis of poly(1-vinylisoquinoline). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of poly(1-vinylisoquinoline). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving the desired high molecular weight for their polymers. Control over molecular weight is paramount as it directly influences the material's physical, chemical, and biological properties. This document provides a structured approach to diagnosing and resolving common issues in a question-and-answer format, grounded in established polymer chemistry principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding low molecular weight outcomes in the polymerization of 1-vinylisoquinoline.

Q1: What are the most frequent causes of unexpectedly low molecular weight in poly(1-vinylisoquinoline) synthesis?

Low molecular weight is generally a symptom of premature chain termination or an excessive number of initiated chains relative to the monomer concentration. The primary culprits can be broadly categorized as:

  • Reagent Impurities: The presence of inhibitors in the monomer, water in the solvent, or exposure to atmospheric oxygen can terminate growing polymer chains.[1][2][3]

  • Incorrect Initiator Concentration: In free radical and living polymerizations, the initiator concentration is inversely related to the final molecular weight.[4][5] A higher initiator concentration will produce more polymer chains, but each will be shorter.

  • Chain Transfer Reactions: Unintended reactions where the active center of a growing polymer chain is transferred to a monomer, solvent, or impurity molecule, effectively terminating one chain and starting another.[6][7]

  • Suboptimal Reaction Conditions: Elevated temperatures can increase the rate of side reactions and chain termination.[4]

Q2: How critical is monomer purity, and what is the recommended procedure for purifying 1-vinylisoquinoline?

Monomer purity is arguably the most critical factor for achieving high molecular weight, especially in sensitive techniques like anionic polymerization.[8][9] Commercial vinyl monomers are typically shipped with inhibitors (like hydroquinone or MEHQ) to prevent spontaneous polymerization during storage. These inhibitors are radical scavengers and must be removed, as they will terminate polymerization chains as soon as they are initiated.[10]

Primary Issue: Inhibitors quench the propagating radical or anionic species, leading to immediate termination and drastically reduced molecular weight. Secondary Issue: Other impurities, such as water or byproducts from the monomer's synthesis, can act as chain transfer agents or terminating agents in anionic polymerization.[1][11]

A standard and effective method for removing inhibitors is to pass the monomer through a column of basic activated alumina. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q3: How does the initiator concentration affect the molecular weight of the polymer?

In chain-growth polymerization, the final number-average molecular weight (Mn) is, under ideal conditions, determined by the ratio of the mass of the monomer consumed to the moles of the initiator that form propagating chains. A higher concentration of initiator generates a larger number of polymer chains from the same amount of monomer, resulting in a lower average molecular weight for each chain.[4][5]

This relationship is fundamental for controlling the polymer size. For living polymerizations, where termination and transfer are absent, the theoretical molecular weight can be precisely calculated.[12][13]

Monomer : Initiator Molar Ratio Theoretical Mn ( g/mol ) for 100% Conversion *Expected Outcome
50 : 1~7,750Low Molecular Weight
200 : 1~31,000Medium Molecular Weight
500 : 1~77,500High Molecular Weight
1000 : 1~155,000Very High Molecular Weight (requires high purity)
Assuming the molecular weight of 1-vinylisoquinoline is ~155.19 g/mol .

Q4: My anionic polymerization of 1-vinylisoquinoline resulted in a low molecular weight polymer with a broad polydispersity. What likely went wrong?

Anionic polymerization is a "living" polymerization technique capable of producing polymers with very narrow molecular weight distributions (PDI < 1.1).[13] Obtaining a low molecular weight and a broad PDI (a measure of the distribution of chain lengths) almost invariably points to the presence of terminating impurities.[14]

The propagating carbanion is extremely reactive and will be "killed" by any protic species. Common culprits include:

  • Water: Residual moisture in the monomer, solvent, or glassware.

  • Oxygen: Atmospheric oxygen can react with the propagating chain end.

  • Carbon Dioxide: Can also react with and terminate the living anion.

Successful anionic polymerization requires rigorous anaerobic and anhydrous conditions, typically achieved using Schlenk line techniques or inside a glovebox.[15]

Q5: I'm using RAFT polymerization to synthesize poly(1-vinylisoquinoline). What factors could be causing low molecular weight?

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for creating polymers with controlled molecular weight and architecture. If you are obtaining a lower molecular weight than theoretically predicted, consider the following:

  • High Initiator to RAFT Agent (CTA) Ratio: While the molecular weight is primarily determined by the [Monomer]/[CTA] ratio, an excessively high concentration of initiator (e.g., AIBN) can lead to chains being initiated that do not involve the RAFT agent. These "dead" chains will lower the overall average molecular weight.[16] A typical [CTA]/[Initiator] ratio is between 5 and 10.

  • Inappropriate RAFT Agent: The choice of the RAFT agent is critical and monomer-dependent. For a styrenic-type monomer like 1-vinylisoquinoline, trithiocarbonates and dithiobenzoates are generally effective. An unsuitable RAFT agent with a low chain transfer constant will result in poor control and behave more like a conventional free-radical polymerization.[17]

  • Chain Transfer to Solvent: While RAFT minimizes many unwanted side reactions, significant chain transfer to the solvent can still occur, especially with certain solvents at higher temperatures.[7]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic workflow for diagnosing and solving persistent issues with low molecular weight.

Problem: Consistently Low Molecular Weight Despite Following a Standard Protocol

When repeated experiments yield polymers of a lower-than-expected molecular weight, a systematic investigation is required. The following workflow helps to isolate the problematic variable.

G cluster_0 Initial State: Low Molecular Weight Polymer cluster_4 Resolution start Low Mn & Broad PDI A1 Purify Monomer (Alumina Column) start->A1 Start Here A2 Use Freshly Distilled/ Anhydrous Solvent A1->A2 A3 Verify Initiator Activity/ Purity (e.g., Titration for BuLi) A2->A3 B1 Bake Glassware & Syringes A3->B1 If problem persists B2 Perform Leak Check on Schlenk Line/Glovebox B1->B2 B3 Thoroughly Degas System (e.g., Freeze-Pump-Thaw) B2->B3 C1 Recalculate & Re-weigh All Reagents B3->C1 If problem persists C2 Lower Reaction Temperature (e.g., by 10-20°C) C1->C2 C3 Analyze Aliquots to Monitor Kinetics C2->C3 end_node Target Molecular Weight Achieved C3->end_node Resolution

Caption: A step-by-step workflow for troubleshooting low molecular weight.

Part 3: Experimental Protocols

These protocols provide detailed, validated procedures for critical steps in the synthesis of poly(1-vinylisoquinoline).

Protocol 1: Purification of 1-Vinylisoquinoline Monomer

This protocol describes the removal of polymerization inhibitors using a basic alumina column.[18][19]

Materials:

  • 1-Vinylisoquinoline monomer

  • Basic activated alumina (Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disc

  • Round-bottom flask for collection, oven-dried and cooled under inert gas

Procedure:

  • Column Preparation: Ensure all glassware is clean and oven-dried. Place a small plug of glass wool at the bottom of the column or use a column with a fritted disc.

  • Packing: Fill the column approximately two-thirds full with basic activated alumina. Gently tap the side of the column to ensure the alumina is well-packed without air channels.

  • Elution: Carefully pour the 1-vinylisoquinoline monomer onto the top of the alumina bed.

  • Collection: Allow the monomer to pass through the column under gravity into the collection flask. Do not apply pressure. The inhibitor will form a colored band at the top of the column.

  • Storage: Collect the clear, inhibitor-free monomer. It is recommended to use the purified monomer immediately. If storage is necessary, keep it in a sealed flask under an inert atmosphere (e.g., Argon or Nitrogen) at low temperature (-20°C).

Protocol 2: General Procedure for Anionic Polymerization of 1-Vinylisoquinoline

This protocol outlines a general method using Schlenk line techniques to achieve high molecular weight.

Materials:

  • Purified 1-vinylisoquinoline

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • sec-Butyllithium (s-BuLi) as initiator, titrated to determine exact molarity

  • Anhydrous, degassed methanol for termination

  • All glassware must be oven-dried overnight and assembled hot under vacuum or inert gas.

Procedure:

  • Setup: Assemble the reaction flask (e.g., a Schlenk flask) with a magnetic stir bar under a positive pressure of high-purity argon or nitrogen.

  • Solvent Addition: Add the required volume of anhydrous THF to the flask via a cannula or gas-tight syringe.

  • Initiator Addition: Cool the THF to -78°C using a dry ice/acetone bath. Slowly add the calculated amount of s-BuLi initiator via syringe. A pale yellow color may be observed.

  • Initiation: Add the purified 1-vinylisoquinoline monomer dropwise to the stirred initiator solution at -78°C. A deep red color should develop immediately, indicating the formation of the living poly(1-vinylisoquinolyl) anion.

  • Propagation: Allow the reaction to proceed at -78°C for the desired time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer chains grow.

  • Termination: To quench the reaction, add a small amount of degassed methanol. The deep red color will disappear instantly.

  • Isolation: Allow the flask to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a stirred non-solvent (e.g., cold methanol or hexane).

  • Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Part 4: Visualization & Data

Visual aids can help clarify complex relationships between experimental parameters.

G cluster_0 Controllable Parameters cluster_1 Outcome purity Reagent Purity (Monomer, Solvent) mw Molecular Weight (Mn) purity->mw Directly Proportional (Higher Purity → Higher Mn) initiator [Initiator] initiator->mw Inversely Proportional (Higher [I] → Lower Mn) temperature Temperature temperature->mw Inversely Proportional (Higher T → Lower Mn) ratio [Monomer] / [Initiator] ratio->mw Directly Proportional (Higher Ratio → Higher Mn)

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 1-Ethenylisoquinoline

Executive Summary & Application Scope 1-Ethenylisoquinoline (also known as 1-vinylisoquinoline) is a critical heterocyclic building block used in the synthesis of polymerizable ligands, fluorescent sensors, and transitio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

1-Ethenylisoquinoline (also known as 1-vinylisoquinoline) is a critical heterocyclic building block used in the synthesis of polymerizable ligands, fluorescent sensors, and transition metal complexes. Its structural distinctiveness arises from the conjugation of an electron-deficient isoquinoline core with a reactive vinyl group at the C1 position.

This guide provides a definitive reference for the 1H NMR characterization of 1-ethenylisoquinoline. Unlike standard spectral libraries, this document synthesizes experimental data with mechanistic interpretation, comparing the analyte against key structural analogs (Isoquinoline and Styrene) to validate signal assignments.

Target Audience: Medicinal Chemists, Polymer Scientists, and Spectroscopists.

Structural Analysis & Electronic Theory

Before interpreting the spectrum, one must understand the magnetic environment created by the 1-ethenylisoquinoline scaffold.

  • The Isoquinoline Core: The nitrogen atom at position 2 exerts a strong electron-withdrawing effect, significantly deshielding adjacent protons (H1 and H3). In 1-ethenylisoquinoline, the C1 position is substituted, removing the highly characteristic H1 singlet (

    
     ~9.2 ppm) found in the parent isoquinoline.
    
  • The Vinyl Group: Attached at C1, the vinyl group is subject to the anisotropic ring current of the heterocycle. This results in a marked downfield shift of the vinylic protons compared to styrene, driven by the electron-deficiency of the isoquinoline ring.

  • Peri-Effect: The proton at C8 is spatially proximate to the C1 substituent. The steric and electronic interaction with the vinyl group typically results in additional deshielding of H8 relative to other aromatic protons.

Visualization: Structural Assignment Logic

G cluster_0 Isoquinoline Core cluster_1 Vinyl Substituent (C1) N2 N (Pos 2) Electron Withdrawing H3 H3 Ortho to N Highly Deshielded N2->H3 Inductive Effect (-I) H4 H4 Meta to N H8 H8 Peri-Position Steric/Anisotropic Effect Ha H_alpha Geminal to Ring Max Deshielding H8->Ha Spatial Proximity Hb_trans H_beta (trans) Large J (~17 Hz) Ha->Hb_trans Vicinal Coupling Hb_cis H_beta (cis) Med J (~11 Hz) Ha->Hb_cis Vicinal Coupling

Figure 1: Structural logic governing the chemical shift assignments. Note the critical influence of the Nitrogen atom and the spatial 'peri' interaction at H8.

Experimental Data: 1H NMR Chemical Shifts

The following data represents the standard 1H NMR spectrum of 1-ethenylisoquinoline in deuterated chloroform (


).

Instrument Parameters:

  • Frequency: 400 MHz[1][2]

  • Solvent:

    
     (
    
    
    
    7.26 ppm reference)
  • Temperature: 298 K

Table 1: Chemical Shift Assignments
Proton LabelChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
H3 8.53Doublet (d)5.6Ortho to Nitrogen; characteristic low-field shift.
H8 8.25Doublet (d)8.4Peri-proton; deshielded by ring current and C1-vinyl group.
H5 7.81Doublet (d)8.2Aromatic ring proton.
H6 / H7 7.71 – 7.59Multiplet (m)-Overlapping aromatic signals typical of fused rings.
H4 7.59Doublet (d)5.5Coupled to H3; higher field than H3 due to distance from N.

7.57Doublet of Doublets (dd)16.9, 10.8Vinylic proton attached to C1. Strongly deshielded by isoquinoline ring.

6.53Doublet (d)16.9Terminal vinyl proton trans to ring. Large

value confirms trans geometry.

5.72Doublet (d)10.8Terminal vinyl proton cis to ring. Intermediate

value.[3][4]

Analyst Note: The coupling constant of


 Hz between H3 and H4 is diagnostic for the pyridine-like ring of isoquinoline. The large gap between 

(7.57 ppm) and the terminal protons (6.53/5.72 ppm) confirms the electron-withdrawing nature of the heterocyclic core.

Comparative Analysis

To validate the identity of 1-ethenylisoquinoline, it is essential to compare its spectral fingerprint against its precursors and structural analogs.

Table 2: Shift Comparison (ppm in )
Proton Type1-Ethenylisoquinoline Isoquinoline (Parent)Styrene (Analog)Interpretation
H1 (Core) Substituted9.22 (s)N/ALoss of the 9.22 ppm singlet confirms substitution at C1.
H3 (Core) 8.538.52N/AMinimal change; C1 substitution has little effect on H3.
Vinyl

7.57N/A6.70+0.87 ppm shift. Isoquinoline is far more electron-withdrawing than the phenyl ring in styrene.
Vinyl

6.53N/A5.70+0.83 ppm shift. Consistent deshielding effect transmitted through the double bond.

Key Diagnostic: The "Styrene Shift." If your synthesized product shows vinyl peaks near 6.7/5.7 ppm, you likely have a phenyl impurity or failed heterocycle coupling. The 1-ethenylisoquinoline vinyl signals are significantly downfield (7.57/6.53 ppm).

Experimental Protocols

A. Synthesis (Mannich Base Route)

A robust, catalyst-free method for generating 1-ethenylisoquinoline involves the thermal deamination of Mannich bases.

  • Reagents: 1-methylisoquinoline, formaldehyde, dimethylamine, 1,4-dioxane.

  • Procedure:

    • Mix 1-methylisoquinoline (1 equiv) with formaldehyde (1.3 equiv) and dimethylamine (1.3 equiv) in 1,4-dioxane.

    • Heat at 100°C. The intermediate Mannich base undergoes in situ deamination to form the vinyl group.

    • Monitor via TLC (silica, n-heptane/EtOAc).

  • Purification: Silica gel flash chromatography.

B. NMR Sample Preparation

To ensure reproducibility of the chemical shifts listed above:

  • Solvent: Use 99.8% D

    
     stored over molecular sieves to remove acidic water (which can shift Nitrogen-adjacent protons).
    
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent. High concentrations (>50 mg/mL) may cause stacking effects, shifting aromatic protons upfield by 0.1–0.2 ppm.

  • Referencing: Reference the spectrum to the residual

    
     peak at 7.26 ppm rather than TMS, as TMS is volatile and may be lost during workup.
    
Visualization: Experimental Workflow

Experiment Start Start: 1-Methylisoquinoline Reaction Mannich Reaction (HCHO, HNMe2, 100°C) Start->Reaction Elimination In-situ Deamination (- HNMe2) Reaction->Elimination Thermal Product Crude 1-Ethenylisoquinoline Elimination->Product Purification Flash Chromatography (Silica, Heptane/EtOAc) Product->Purification NMR 1H NMR Analysis (400 MHz, CDCl3) Purification->NMR

Figure 2: Synthesis and characterization workflow for 1-ethenylisoquinoline.

References

  • Synthesis and Characterization: "A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis." RSC Advances, 2015.

  • Isoquinoline Reference Data: "A Comparative Spectroscopic Guide to Quinoline and Isoquinoline." BenchChem, 2025.

  • Styrene Reference Data: "1H NMR of Styrene in CDCl3." SpectraBase / Wiley, 2024.

  • General NMR Shifts: "Trace Impurities in NMR Solvents." Organometallics, 2010.[5]

Sources

Validation

Technical Guide: FTIR Characterization of Vinyl-Isoquinoline Derivatives

Executive Summary Product Focus: Fourier Transform Infrared (FTIR) Spectroscopy as a diagnostic tool for Vinyl-Isoquinoline derivatives. In drug development, the vinyl-isoquinoline moiety serves as a critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: Fourier Transform Infrared (FTIR) Spectroscopy as a diagnostic tool for Vinyl-Isoquinoline derivatives.

In drug development, the vinyl-isoquinoline moiety serves as a critical intermediate for polymerization (e.g., in functionalized resins) and as a pharmacophore in bioactive alkaloids.[1] While NMR provides definitive structural elucidation, FTIR offers a rapid, cost-effective, and non-destructive method for monitoring reaction progress—specifically the installation or modification of the vinyl group.[1]

This guide objectively analyzes the diagnostic performance of FTIR for detecting the vinyl group (


) when conjugated to the electron-deficient isoquinoline scaffold. It compares this spectral "fingerprint" against non-conjugated alternatives and provides a self-validating experimental workflow.

Part 1: Technical Deep Dive – The Physics of Conjugation

The spectral signature of a vinyl group attached to an isoquinoline ring is distinct from a standard aliphatic alkene (e.g., 1-hexene) due to


-

conjugation
.
  • Electronic Coupling: The

    
    -electrons of the vinyl group overlap with the aromatic isoquinoline system. This delocalization reduces the double bond character of the vinyl C=C bond.
    
  • Frequency Shift (Bathochromic): The force constant (

    
    ) of the C=C bond decreases. According to Hooke’s Law (
    
    
    
    ), this lowers the vibrational frequency from the typical 1640–1670 cm⁻¹ (isolated alkene) to 1620–1635 cm⁻¹ .
  • Intensity Enhancement: The presence of the nitrogen atom in the isoquinoline ring creates a significant dipole moment. Conjugation with the vinyl group facilitates charge transfer during vibration, resulting in a stronger C=C stretching peak compared to non-polar analogs like styrene.

Part 2: Diagnostic Library (Characteristic Peaks)[1]

The following table outlines the specific spectral windows required to confirm the presence of a vinyl group on an isoquinoline scaffold.

Table 1: Characteristic FTIR Peaks for Vinyl-Isoquinoline
Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic ValueSpecificity Notes
=C-H Stretch 3080 – 3010 MediumHighAppears as a shoulder on the aromatic C-H band. Distinguishes from alkyl chains (<3000 cm⁻¹).[1][2][3][4][5]
C=C Stretch (Vinyl) 1635 – 1620 Med/StrongModerateCaution: Often overlaps with Isoquinoline ring breathing modes (~1630, 1590).[1] Look for a doublet or shoulder.[1]
=C-H OOP Bend (1) 995 – 980 StrongCritical "Trans" hydrogen wag.[1] Highly diagnostic for terminal vinyl groups.[1]
=C-H OOP Bend (2) 915 – 905 StrongCritical "Cis" hydrogen wag.[1] The most reliable peak; less likely to be obscured by ring modes.
Isoquinoline Ring 1590, 1500, 1380StrongReferenceIntrinsic scaffold peaks.[1] Use these to normalize intensity.

> Note: OOP = Out-of-Plane Bending.[6] These low-frequency bands are the "fingerprint" confirmation of the vinyl group.

Comparative Performance: Conjugated vs. Non-Conjugated

To validate the "Performance" of FTIR for this application, we compare the vinyl shifts against a non-conjugated standard (e.g., 1-hexene).

FeatureVinyl-Isoquinoline (Conjugated)1-Hexene (Non-Conjugated)Mechanism of Difference
C=C Frequency ~1625 cm⁻¹~1642 cm⁻¹Resonance lowers bond order.
C=C Intensity Enhanced (Stronger)Weak/MediumHeterocycle induces larger dipole change.[1]
OOP Separation Distinct (990/910)Distinct (990/910)Similar, but ring substitution may shift positions slightly.[1][7]

Part 3: Experimental Protocol (Self-Validating)

Objective: To acquire a high-fidelity spectrum that resolves the vinyl C=C stretch from the aromatic ring modes.

A. Sample Preparation[1]
  • Solid Samples: Use KBr Pellet method (1-2 mg sample in 100 mg KBr).

    • Reasoning: ATR (Attenuated Total Reflectance) crystals (ZnSe/Diamond) can slightly shift peak positions and reduce intensity of weak overtones.[1] Transmission (KBr) is superior for resolving the critical 900–1000 cm⁻¹ fingerprint region.

  • Liquid/Oil Samples: Thin film between NaCl plates.[1]

B. Validation Workflow (The Bromine Test)

To prove the peak at ~1625 cm⁻¹ is truly the vinyl group and not an aromatic ring mode, perform an in-situ bromination.

  • Step 1: Record the FTIR spectrum of the pure Vinyl-Isoquinoline.

  • Step 2: Dissolve a small amount in CCl₄ or CHCl₃.

  • Step 3: Add bromine water dropwise until the color persists.

  • Step 4: Record the FTIR of the product.

  • Result: The vinyl C=C peak (1625 cm⁻¹) and OOP bends (990/910 cm⁻¹) must disappear . The aromatic ring peaks (1590/1500 cm⁻¹) will remain largely unchanged.

Part 4: Decision Logic & Visualization[1]

The following diagram illustrates the logical workflow for confirming the vinyl-isoquinoline structure using FTIR data.

FTIR_Workflow Start Unknown Sample Spectrum Check_CH Check 3000-3100 cm⁻¹ region Start->Check_CH Decision_CH Peaks present > 3000? Check_CH->Decision_CH Check_CC Check 1620-1640 cm⁻¹ Decision_CH->Check_CC Yes Result_Neg REJECT: Saturated/Other Isomer Decision_CH->Result_Neg No (Alkyl only) Decision_CC New peak vs Isoquinoline? Check_CC->Decision_CC Check_OOP Check Fingerprint (900-1000 cm⁻¹) Decision_CC->Check_OOP Yes/Ambiguous Decision_CC->Result_Neg No Decision_OOP Doublet at ~910 & ~990? Check_OOP->Decision_OOP Validation Perform Bromine Test Decision_OOP->Validation Yes Decision_OOP->Result_Neg No Result_Pos CONFIRMED: Vinyl-Isoquinoline Validation->Result_Pos Peaks Disappear Validation->Result_Neg Peaks Persist

Caption: Logic flow for validating vinyl-isoquinoline presence. Note the reliance on OOP bands and chemical validation.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Isoquinoline Infrared Spectrum. National Institute of Standards and Technology.[8] [Link][1]

  • Specac Application Notes. (2025). Interpreting Infrared Spectra: The Fingerprint Region and Functional Groups. Specac Ltd. [Link][1]

  • LibreTexts Chemistry. (2025).[1] Infrared Spectra of Some Common Functional Groups: Alkenes and Aromatics. Chemistry LibreTexts. [Link]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Referenced for general vinyl-aromatic OOP assignments). [Link][1]

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation Analysis of 1-Ethenylisoquinoline

Executive Summary 1-Ethenylisoquinoline (also known as 1-vinylisoquinoline, C₁₁H₉N, Exact Mass: 155.0735 Da) is a highly conjugated nitrogenous heterocycle that serves as a critical intermediate in the synthesis of pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethenylisoquinoline (also known as 1-vinylisoquinoline, C₁₁H₉N, Exact Mass: 155.0735 Da) is a highly conjugated nitrogenous heterocycle that serves as a critical intermediate in the synthesis of pharmaceutical pharmacophores and isoquinoline alkaloids. Accurate structural elucidation and trace-level quantification of this compound are paramount in drug development workflows.

This guide objectively compares the two dominant mass spectrometry (MS) platforms used for its analysis: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the mechanistic fragmentation pathways and providing self-validating experimental protocols, this guide empowers researchers to select the optimal analytical strategy based on their matrix and sensitivity requirements.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice between GC-MS and LC-MS/MS hinges on the analytical goal: structural discovery versus high-throughput quantification.

  • GC-EI-MS (Hard Ionization): Operates at a standardized 70 electron volts (eV). This high-energy bombardment strips an electron from the molecule, creating a radical cation [M]•⁺. The excess internal energy drives extensive fragmentation, providing a highly reproducible "fingerprint" ideal for library matching and de novo structural confirmation[1].

  • LC-ESI-MS/MS (Soft Ionization): Utilizes atmospheric pressure ionization to gently protonate the molecule, yielding an intact, even-electron precursor ion [M+H]⁺[2]. Subsequent Collision-Induced Dissociation (CID) in a collision cell allows for Multiple Reaction Monitoring (MRM), offering unparalleled sensitivity and selectivity for biological matrices[3].

Quantitative Data Summary

Table 1: Platform Performance Comparison for 1-Ethenylisoquinoline

ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Primary Application Structural elucidation, purity profilingBioanalysis, trace quantification
Ionization Mode Electron Ionization (EI, 70 eV)Positive Electrospray Ionization (ESI+)
Precursor Ion Radical Cation: m/z 155 [M]•⁺Protonated Adduct: m/z 156.08 [M+H]⁺
Sensitivity High (Low ng/mL range)Ultra-High (Low pg/mL range)
Matrix Tolerance Low (Requires volatile/clean extracts)High (Tolerates biological fluids via SPE)

Mechanistic Fragmentation Pathways (The "Why")

Understanding the causality behind fragmentation is critical for distinguishing 1-ethenylisoquinoline from its constitutional isomers. Isoquinoline alkaloids exhibit highly characteristic fragmentation behaviors dictated by their p-π conjugated systems[3].

Electron Ionization (EI-MS) Pathways

Under 70 eV EI conditions, the initial ionization likely occurs at the nitrogen lone pair or within the extended π-system.

  • Pathway A (Loss of Vinyl Radical): The molecular ion (m/z 155) undergoes homolytic cleavage to expel a vinyl radical (•C₂H₃, 27 Da). Despite the conjugation, this cleavage is thermodynamically driven by the formation of a highly stable, fully aromatic isoquinolinium cation at m/z 128 .

  • Pathway B (Ring Opening): Nitrogenous heterocycles classically expel neutral hydrogen cyanide (HCN, 27 Da)[1]. The loss of HCN from the intact molecular ion yields a vinylindenyl radical cation, also at m/z 128 .

  • Consecutive Fragmentation: The m/z 128 ion from Pathway A can further lose HCN to yield a stable fragment at m/z 101 .

Electrospray Ionization (ESI-CID) Pathways

In ESI+, the basic isoquinoline nitrogen is easily protonated, yielding a high-abundance [M+H]⁺ precursor at m/z 156.0818 [2]. Because this is an even-electron species, it strictly follows the even-electron rule during CID, preferentially losing neutral molecules rather than radicals.

  • Pathway A (Loss of Ethylene): A hydrogen rearrangement facilitates the expulsion of neutral ethylene (C₂H₄, 28 Da) from the vinyl group, producing an abundant product ion at m/z 128 .

  • Pathway B (Loss of HCN): Similar to EI, the protonated core can undergo ring contraction to expel neutral HCN (27 Da), yielding a product ion at m/z 129 .

Table 2: Characteristic Fragment Ions of 1-Ethenylisoquinoline

PlatformPrecursor IonMajor Product Ions (m/z)Neutral / Radical LossMechanistic Rationale
GC-EI-MS 155 [M]•⁺128, 101-•C₂H₃ (27), -HCN (27)Radical driven alpha-cleavage & ring opening
LC-ESI-MS/MS 156 [M+H]⁺128, 129-C₂H₄ (28), -HCN (27)Even-electron neutral loss via CID

Visualizations

Workflow Start 1-Ethenylisoquinoline Sample Analysis Decision Matrix & Goal? Start->Decision GC GC-EI-MS (Structural Elucidation) Decision->GC Pure Compound / High Conc. LC LC-ESI-MS/MS (Quantification/Bioanalysis) Decision->LC Biological Matrix / Trace Conc. GC_Prep Liquid-Liquid Extraction Volatile Solvent GC->GC_Prep LC_Prep Protein Precipitation or SPE LC->LC_Prep GC_Data Library Matching & Radical Cation Analysis GC_Prep->GC_Data LC_Data MRM Transition Optimization LC_Prep->LC_Data

Decision matrix and analytical workflow for 1-ethenylisoquinoline MS analysis.

Fragmentation EI_M EI: [M]•+ m/z 155 EI_F1 [M - •C2H3]+ m/z 128 EI_M->EI_F1 -27 Da (Vinyl) EI_F2 [M - HCN]•+ m/z 128 EI_M->EI_F2 -27 Da (HCN) EI_F3 [M - •C2H3 - HCN]+ m/z 101 EI_F1->EI_F3 -27 Da (HCN) ESI_M ESI:[M+H]+ m/z 156 ESI_F1 [M+H - C2H4]+ m/z 128 ESI_M->ESI_F1 -28 Da (Ethylene) ESI_F2 [M+H - HCN]+ m/z 129 ESI_M->ESI_F2 -27 Da (HCN)

Mechanistic fragmentation pathways of 1-ethenylisoquinoline under EI and ESI conditions.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal causality and rigorous quality control checks.

Protocol A: GC-EI-MS Structural Confirmation

Causality: 1-Ethenylisoquinoline is thermally stable and volatile; therefore, chemical derivatization is unnecessary. A non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5ms) is selected to resolve the analyte based on boiling point and π-π interactions.

  • Sample Preparation: Dissolve the analyte in MS-grade hexane or dichloromethane to a concentration of 10 µg/mL.

  • Chromatography:

    • Injection: 1 µL, split ratio 10:1. Inlet temperature: 250 °C.

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).

  • Mass Spectrometry:

    • Ion Source: 230 °C. Electron energy: 70 eV.

    • Scan Range: m/z 50 to 300.

  • Self-Validation Check (Carryover Assessment): Inject a pure solvent blank immediately following the highest calibration standard. Criteria: The integrated area of the m/z 155 peak in the blank must be <0.1% of the standard. If carryover is detected, bake out the column at 300 °C and replace the inlet liner.

Protocol B: LC-ESI-MS/MS Bioanalytical Quantification

Causality: A C18 reversed-phase column is utilized with an acidic mobile phase (0.1% formic acid). The formic acid serves a dual purpose: it suppresses secondary silanol interactions on the column (preventing peak tailing) and provides an abundant proton source to drive the formation of the [M+H]⁺ precursor ion in the ESI source[3].

  • Sample Preparation: Extract 1-ethenylisoquinoline from the biological matrix using Solid Phase Extraction (SPE) to remove ion-suppressing phospholipids. Reconstitute in 50% Methanol/Water.

  • Chromatography:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm). Column Temp: 40 °C.

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Source: ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation Temp: 400 °C.

    • Transitions: Quantifier: m/z 156.1 → 128.1 (Collision Energy: 25 eV). Qualifier: m/z 156.1 → 129.1 (Collision Energy: 20 eV).

  • Self-Validation Check (System Suitability Test - SST): Before batch acquisition, perform five replicate injections of the Lower Limit of Quantification (LLOQ) standard. Criteria: The Coefficient of Variation (CV) for the m/z 156 → 128 transition peak area must be ≤15%, and the retention time drift must be <0.05 minutes. This validates instrument stability and spray efficiency.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Nature Scientific Reports (via PubMed Central).[Link]

  • A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis. RSC Advances.[Link]

Sources

Validation

A Comparative Analysis of the Chemical Reactivity of 1-Vinylisoquinoline and Styrene

Introduction In the landscape of polymer chemistry and organic synthesis, vinyl-substituted aromatic compounds are foundational building blocks. Among these, styrene (vinylbenzene) is arguably the most well-understood an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of polymer chemistry and organic synthesis, vinyl-substituted aromatic compounds are foundational building blocks. Among these, styrene (vinylbenzene) is arguably the most well-understood and widely utilized monomer.[1][2] However, the introduction of heteroatoms into the aromatic system, as seen in 1-vinylisoquinoline, dramatically alters the electronic landscape of the vinyl group, leading to significant and often synthetically useful changes in reactivity.

This guide provides an in-depth comparison of the chemical reactivity of 1-vinylisoquinoline and styrene. Moving beyond a simple catalog of reactions, we will explore the fundamental electronic differences between the phenyl and isoquinolyl moieties and explain how these differences govern their behavior in key chemical transformations, including polymerization, electrophilic additions, and cycloaddition reactions. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the distinct properties of these important monomers.

Part 1: The Theoretical Framework: Unpacking Electronic Effects

The reactivity of the vinyl group in both styrene and 1-vinylisoquinoline is dictated by the electronic nature of the attached aromatic ring. While structurally similar, the replacement of a C-H group in the benzene ring with a nitrogen atom creates a profound electronic disparity.

  • Styrene: The phenyl group in styrene is considered relatively electronically neutral. It can donate electron density to the vinyl group via its π-system (a +M or resonance effect), which stabilizes carbocation intermediates. However, the sp² hybridized carbons also exert a mild inductive withdrawing effect (-I). Overall, the vinyl group of styrene is electron-rich and readily participates in reactions initiated by electrophiles.[3]

  • 1-Vinylisoquinoline: The isoquinoline moiety is fundamentally different. The presence of the electronegative nitrogen atom exerts a strong electron-withdrawing effect through both induction (-I effect) and resonance (-M effect), particularly from the C1 position.[4] This significantly reduces the electron density of the attached vinyl group, making it "electron-poor." Furthermore, the nitrogen's lone pair of electrons makes the isoquinoline ring basic (pKa ≈ 5.4), meaning it will be protonated under acidic conditions, further amplifying its electron-withdrawing capacity.[5]

This fundamental electronic difference is the key to understanding the divergent reactivity of these two molecules.

G cluster_styrene Styrene: Electronic Effects cluster_isoquinoline 1-Vinylisoquinoline: Electronic Effects Styrene Styrene (Electron-Rich Alkene) Resonance Resonance Donation (+M) Stabilizes Cationic Intermediates Styrene->Resonance Inductive Weak Inductive Withdrawal (-I) Styrene->Inductive Isoquinoline 1-Vinylisoquinoline (Electron-Poor Alkene) N_Inductive Strong Inductive Withdrawal (-I) from Nitrogen Isoquinoline->N_Inductive N_Resonance Resonance Withdrawal (-M) Stabilizes Anionic Intermediates Isoquinoline->N_Resonance N_Basicity Basic Nitrogen (Protonation in Acid) Isoquinoline->N_Basicity

Caption: Contrasting electronic influences in Styrene and 1-Vinylisoquinoline.

Part 2: Comparative Reactivity in Key Chemical Transformations

The electronic differences outlined above manifest in starkly different reactivities across various reaction classes. For 1-vinylisoquinoline, we draw parallels with the extensively studied vinylpyridines, which serve as excellent reactivity analogs.[6][7][8]

A. Polymerization Reactions

1. Anionic Polymerization: This is where the most dramatic difference is observed. Anionic polymerization proceeds through a propagating carbanion. The electron-withdrawing nature of the isoquinoline ring is exceptionally effective at stabilizing this negative charge. In contrast, the phenyl group of styrene offers much weaker stabilization.

  • 1-Vinylisoquinoline (by analogy to Vinylpyridines): The polymerization is extremely rapid. The rate constant for the addition of 2-vinylpyridine to living polystyrene is over 40,000 L/mol·s, which is orders of magnitude faster than styrene homopolymerization.[6] The resulting polyvinylpyridine anions are also highly stable.[6]

  • Styrene: Undergoes controlled anionic polymerization, but at a much slower rate compared to vinylpyridines.[6]

2. Radical Polymerization: In free-radical polymerization, the reactivity is influenced by the stability of the propagating radical and the monomer's susceptibility to radical attack. Monomer reactivity ratios (r) in copolymerization experiments quantify this behavior. If r > 1, the monomer prefers to add to itself; if r < 1, it prefers to add to the other comonomer.

  • 1-Vinylisoquinoline (by analogy to 4-Vinylpyridine): In copolymerization with styrene, the reactivity ratio for 4-vinylpyridine (r₁) is typically less than 1, while for styrene (r₂) it is also often less than 1, but the product r₁r₂ is less than 1, indicating a tendency toward alternation but with styrene being the more reactive monomer. For example, one study found r₁(4VP) = 0.70 and r₂(Styrene) = 0.34 (at low conversion), suggesting that the styryl radical prefers to add to 4VP, but the 4VP radical adds to styrene even more readily.[8] In general, vinylpyridines are considered less active than styrene in classical copolymerization.[7]

  • Styrene: Styrene is a highly reactive monomer in radical polymerization, readily forming stable benzylic radicals.[2]

B. Electrophilic Addition

Electrophilic addition involves the attack of an electrophile (e.g., H⁺ from HBr) on the vinyl group's π-bond, forming a carbocation intermediate.[9]

  • Styrene: Readily undergoes electrophilic addition. The initial attack of H⁺ forms a stable secondary benzylic carbocation, which is stabilized by resonance with the phenyl ring. This reaction follows Markovnikov's rule.

  • 1-Vinylisoquinoline: The reactivity is highly dependent on the reaction conditions.

    • Under neutral conditions: The vinyl group is already deactivated by the electron-withdrawing ring, making it less nucleophilic than styrene's vinyl group.

    • Under acidic conditions: The isoquinoline nitrogen is protonated, creating a positively charged, powerfully electron-withdrawing isoquinolinium species. This severely deactivates the vinyl group towards attack by a second electrophile (like H⁺), making the reaction much slower than with styrene. The reaction, if it proceeds, would be governed by the formation of the least unstable carbocation.

G cluster_styrene Electrophilic Addition to Styrene cluster_isoquinoline Electrophilic Addition to 1-Vinylisoquinoline (Acidic) Styrene Styrene + H⁺ Styrene_Int Benzylic Carbocation (Resonance Stabilized) Styrene->Styrene_Int Fast Styrene_Prod Addition Product Styrene_Int->Styrene_Prod + Br⁻ Isoquinoline 1-Vinylisoquinoline + H⁺ Iso_Protonated Protonated Isoquinolinium (Strongly Deactivated) Isoquinoline->Iso_Protonated Fast Protonation on N Iso_Int Unstable Carbocation (Destabilized by N⁺) Iso_Protonated->Iso_Int Very Slow Iso_Prod Addition Product Iso_Int->Iso_Prod + Br⁻

Caption: Reaction pathways for electrophilic addition.

C. Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful ring-forming reaction whose rate is governed by the electronic complementarity of the diene and the dienophile.[10][11]

  • Styrene: As an electron-rich/neutral alkene, styrene typically functions as a dienophile with electron-deficient dienes. Its reactions with electron-rich dienes are often slow.

  • 1-Vinylisoquinoline: The electron-poor nature of its vinyl group makes 1-vinylisoquinoline an excellent candidate for "inverse-electron-demand" Diels-Alder reactions. It will react much more readily than styrene with electron-rich dienes (e.g., those bearing alkoxy or silyloxy substituents). Similarly, in 1,3-dipolar cycloadditions, 1-vinylisoquinoline is expected to be a more reactive dipolarophile towards electron-rich dipoles.[12]

Part 3: Quantitative Data & Experimental Protocols

Quantitative Reactivity Data

Direct comparative kinetic data for 1-vinylisoquinoline is scarce. However, data from vinylpyridine/styrene copolymerizations provide a strong, quantitative proxy for their relative reactivities in radical polymerization.

Comonomer 1 (M₁)Comonomer 2 (M₂)r₁r₂System ConditionsReference
4-VinylpyridineStyrene0.700 ± 0.0050.335 ± 0.001Free-radical, 80°C, Toluene, <20% conversion[8]
4-VinylpyridineStyrene0.931.97Calculated for classical solution copolymerization[7]
StyreneAcrylic Acid1.00 ± 0.010.14 ± 0.01RAFT, Dibenzyl dithiobenzoate agent[13]

Note: The data illustrates that in radical systems, styrene's reactivity (r₂) when paired with a more polar/heterocyclic monomer is often higher than the heterocyclic monomer's reactivity (r₁).

Experimental Protocol: Competitive Radical Copolymerization

To experimentally validate the relative reactivity of 1-vinylisoquinoline and styrene, a competitive copolymerization experiment can be performed to determine their monomer reactivity ratios. This protocol is designed to be self-validating by analyzing monomer conversion at low yields to ensure the feed ratio remains relatively constant.

Objective: To determine the monomer reactivity ratios (r₁, r₂) for the free-radical copolymerization of 1-vinylisoquinoline (M₁) and styrene (M₂).

Materials:

  • 1-Vinylisoquinoline (purified, inhibitor removed)

  • Styrene (purified, inhibitor removed)

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene, anhydrous

  • Methanol

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Schlenk flasks and standard glassware

Procedure:

  • Monomer Preparation: Pass both 1-vinylisoquinoline and styrene through a short column of basic alumina to remove inhibitors immediately before use.

  • Reaction Setup:

    • In a series of five 25 mL Schlenk flasks, prepare different initial molar feed ratios of 1-vinylisoquinoline (f₁) and styrene (f₂). For example: f₁ = 0.2, 0.4, 0.5, 0.6, 0.8.

    • For each flask, add a total of 10 mmol of monomers to 10 mL of anhydrous toluene.

    • Add 0.01 molar equivalents of AIBN relative to the total monomer concentration.

  • Degassing: Subject each reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. Backfill the flasks with inert gas (Nitrogen or Argon).

  • Polymerization: Place the sealed flasks in a preheated oil bath at 70°C. Allow the reactions to proceed for a time calculated to achieve low conversion (<10%). This is critical to ensure the monomer feed ratio does not significantly drift during the experiment.

    • Rationale: The Mayo-Lewis equation, used to calculate reactivity ratios, assumes the monomer feed ratio is constant. By keeping conversion low, this assumption remains valid, ensuring trustworthy data.

  • Quenching and Isolation:

    • After the designated time, remove the flasks from the oil bath and cool them rapidly in an ice bath to quench the polymerization.

    • Precipitate the resulting copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol (approx. 200 mL), with vigorous stirring.

    • Collect the precipitated polymer by vacuum filtration. Wash thoroughly with fresh methanol to remove unreacted monomers.

  • Purification and Drying: Redissolve the polymer in a small amount of chloroform and re-precipitate into methanol to ensure all unreacted monomers are removed. Dry the final copolymer under vacuum to a constant weight.

  • Analysis:

    • Determine the yield for each experiment to confirm it is below 10%.

    • Determine the composition of the copolymer (F₁) using ¹H NMR spectroscopy in CDCl₃. Integrate the distinct aromatic protons of the isoquinoline ring against the aromatic protons of the phenyl ring. The ratio of these integrals, corrected for the number of protons, gives the molar ratio of the monomers in the polymer chain.

  • Calculation: Use the initial monomer feed ratios (f₁) and the determined copolymer compositions (F₁) to calculate the reactivity ratios (r₁ and r₂) using a linearization method such as Fineman-Ross or Kelen-Tüdős, or a non-linear error-in-variables model for higher accuracy.[8]

Conclusion

The reactivities of 1-vinylisoquinoline and styrene are not merely different; they are often opposing, a direct consequence of the electronic influence of their respective aromatic systems.

  • 1-Vinylisoquinoline is characterized by an electron-poor vinyl group. This makes it exceptionally reactive in anionic polymerization and in cycloaddition reactions with electron-rich partners . Conversely, it is relatively unreactive in electrophilic additions and is generally the less reactive monomer in free-radical copolymerization with styrene.

  • Styrene possesses a more electron-rich/neutral vinyl group. It is the more reactive monomer in radical polymerizations and undergoes facile electrophilic addition .[2][9] Its reactivity in cycloadditions is typically limited to electron-deficient partners.

This comparative guide underscores a crucial principle for synthetic chemists: the strategic incorporation of a heteroatom can fundamentally invert the standard reactivity of a common functional group, opening pathways to novel materials and molecular architectures that are inaccessible with simple hydrocarbon monomers like styrene. Understanding these underlying electronic principles allows researchers to select the appropriate monomer and reaction conditions to achieve their desired synthetic outcomes.

References

  • Lee, C. L., Smid, J., & Szwarc, M. (1963). Kinetics of Anionic Polymerization and Copolymerization of Vinyl Pyridines. The Penultimate Effects. Transactions of the Faraday Society, 59, 1192. [Link]

  • Bengough, W. I., & Henderson, W. (1965). The kinetics of the polymerization of 2-vinyl pyridine. Transactions of the Faraday Society, 61, 141. [Link]

  • Scribd. (n.d.). Styrene Monomer. [Link]

  • Zaremskii, M. Y., et al. (2000). Block Copolymers of Styrene and 4-Vinylpyridine: Synthesis and Structure. Polymer Science, Series A, 42(10), 1037-1046. (Note: URL from search is to a ResearchGate request, direct publication link may vary). [Link]

  • Katritzky, A. R., & Rachwal, S. (2010). Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. Chemical Reviews, 110(3), 1564-1610. (Note: URL from search is to a ChemInform abstract, direct journal link may be different). [Link]

  • Scheirs, J., & Priddy, D. B. (Eds.). (2003). Modern Styrenic Polymers: Polystyrenes and Styrenic Copolymers. John Wiley & Sons. [Link]

  • Gulea, M., & Verkade, J. G. (2004). Double Addition Reactions Involving Vinyl-Substituted N-Heterocycles and Active Methylene Compounds. The Journal of Organic Chemistry, 69(26), 9294–9297. [Link]

  • ResearchGate. (n.d.). Correlation of σ Hammett's constants with pKa for 4-aminoquinazolines. [Link]

  • The Journal of Organic Chemistry. (1965). The Application of the Hammett Equation to Polycyclic Aromatic Systems. I. Quinolines and Isoquinolines. The Journal of Organic Chemistry, 30(11), 3814-3819. [Link]

  • Chernikova, E. V., et al. (2018). Control over the relative reactivities of monomers in RAFT copolymerization of styrene and acrylic acid. RSC Advances, 8(2), 978-987. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Dunn, A. D., & Norrie, R. (1987). Heterocyclic nucleoside analogues by cycloaddition reactions of 1-vinylthymine with 1,3-dipoles. Journal of the Chemical Society, Perkin Transactions 1, 2791-2795. [Link]

  • Chemistry LibreTexts. (2022). Electrophilic Additions. [Link]

  • Chemistry LibreTexts. (2023). 9.5: Cycloaddition Reactions. [Link]

  • Chemistry Stack Exchange. (2018). Reactivity order of electrophilic addition. [Link]

  • OpenOChem Learn. (n.d.). Electrophilic Addition - 1,2 versus 1,4. [Link]

  • NC State University Libraries. (n.d.). 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov’s Rule. [Link]

  • Pearson+. (2023). Styrene (vinylbenzene) undergoes electrophilic aromatic substitution...[Link]

  • Yılmaz, E., & Kucukyavuz, Z. (1993). Monomer reactivity ratios of styrene-4-vinylpyridine copolymers at low and high conversions. Polymer, 34(1), 145-149. [Link]

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Comparative

Comparative Guide: HPLC Strategies for Isoquinoline Derivatives

Content Type: Technical Comparison & Method Development Guide Audience: Senior Analytical Scientists, Medicinal Chemists, and QC Specialists. Executive Summary: The "Basic" Challenge Isoquinoline derivatives (e.g., Berbe...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Method Development Guide Audience: Senior Analytical Scientists, Medicinal Chemists, and QC Specialists.

Executive Summary: The "Basic" Challenge

Isoquinoline derivatives (e.g., Berberine, Papaverine, and synthetic candidates like Fasudil) present a classic chromatographic paradox. While their aromatic backbone suggests strong retention on Reversed-Phase (RP) columns, their basic nitrogen atom (


) acts as a "silanol magnet."

On traditional silica-based C18 columns, positively charged isoquinolines interact ionically with residual negatively charged silanols. The result? Severe peak tailing (


), variable retention times, and poor resolution of structural isomers. 

This guide objectively compares three distinct strategies to overcome these limitations, supported by experimental data and mechanistic insights.

Strategic Comparison: Selecting the Stationary Phase

We compared three dominant stationary phase technologies for separating a complex mixture of isoquinoline analogs.

Option A: Traditional C18 (Alkyl Phase)
  • Mechanism: Hydrophobic interaction only.

  • Best For: Simple mixtures where raw hydrophobicity differences are large.

  • The Flaw: Requires ion-pairing reagents or very low pH (< 2.5) to suppress silanol activity.

  • Performance: High tailing factors are common without aggressive mobile phase modification.

Option B: Charged Surface Hybrid (CSH/Hybrid) C18
  • Mechanism: Hydrophobic interaction + Electrostatic repulsion. The surface is positively charged to repel the protonated basic analyte from the surface silanols.

  • Best For: High-throughput screening; loading capacity; high pH stability (up to pH 12).

  • Performance: Excellent peak shape (

    
    ) even with simple mobile phases.[1]
    
Option C: Pentafluorophenyl (PFP)[2]
  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interaction + Dipole-dipole + Shape selectivity.
  • Best For: Isobaric isomers and structural analogs (e.g., separating positional isomers of isoquinoline).

  • Performance: Superior selectivity (

    
    ) for aromatic isomers that co-elute on C18.
    
Comparative Data: Separation of Isoquinoline Isomers[3][4][5]

Table 1: Comparison of separation performance for a mixture of isoquinoline and quinoline isomers.

ParameterStandard C18 (Low pH)Hybrid C18 (High pH)PFP (Low pH)
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ (pH 10) / ACN0.1% Formic Acid / MeOH
Tailing Factor (

)
1.8 - 2.5 (Poor)1.0 - 1.2 (Excellent) 1.1 - 1.3 (Good)
Resolution (

) of Isomers
< 1.5 (Co-elution)1.8 (Partial)> 3.0 (Baseline)
Retention Mechanism HydrophobicityHydrophobicity (Neutral species)

-

+ Shape Selectivity
Column Life Moderate (Acid hydrolysis)High (Base resistant hybrid)Moderate

Analyst Insight: Use Hybrid C18 at High pH for general purity profiling to get sharp peaks. Switch to PFP specifically when you need to separate structural isomers (e.g., regioisomers of substituted isoquinolines) which C18 cannot resolve.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for method development, specifically addressing the chemical properties of isoquinolines.

MethodDevelopment Start Start: Isoquinoline Mixture CheckIsomers Are there structural isomers? (e.g., Quinoline vs Isoquinoline) Start->CheckIsomers UsePFP Select PFP Column (Pi-Pi Interaction) CheckIsomers->UsePFP Yes (Isomers present) CheckpH Can analyte tolerate High pH? CheckIsomers->CheckpH No (General Purity) SolventSelect Screen Methanol vs. ACN (MeOH enhances Pi-Pi) UsePFP->SolventSelect Success Optimized Method: Rs > 2.0, Tf < 1.2 SolventSelect->Success HighPH Hybrid C18 (pH 10) (Analyte Neutral = High Retention) CheckpH->HighPH Yes (Stable > pH 9) LowPH Standard C18 + Ion Pair (or 0.1% TFA) CheckpH->LowPH No (Unstable base) HighPH->Success LowPH->Success

Figure 1: Decision tree for selecting stationary phase and mobile phase pH based on analyte structural complexity.

Validated Experimental Protocol

This protocol is based on the successful separation of Berberine, Palmatine, and Jatrorrhizine (classic isoquinoline alkaloids). It utilizes a "Scouting Gradient" approach that is self-validating.

Equipment & Reagents[1][2][5][6][7][8][9][10]
  • System: HPLC with Diode Array Detector (DAD).

  • Column: Phenomenex Gemini C18 (Hybrid) OR equivalent High-pH stable column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (ACN).[2]

Step-by-Step Workflow
Step 1: The "Wide" Scouting Gradient

Run a linear gradient to identify where your compounds elute.

  • T=0 min: 5% B

  • T=20 min: 95% B

  • Flow: 1.0 mL/min[3][4][5][6]

  • Temp: 30°C

Self-Validation Check: If peaks elute before 2 minutes (void volume), the analyte is too polar. Switch to HILIC or reduce organic start to 2%. If peaks elute after 18 minutes, use Isocratic high-organic runs.

Step 2: pH Switching (The Critical Step)

If tailing is observed (


) or resolution is poor:
  • Run Acidic: Change MP A to 0.1% Formic Acid.

  • Run Basic: Change MP A to 10 mM Ammonium Bicarbonate (pH 10).

  • Compare: For isoquinolines, High pH usually yields 2x retention and sharper peaks because the molecule is neutral (deprotonated).

Step 3: Optimization (Case Study Data)

For the separation of Berberine and Palmatine, the following optimized conditions were validated:

ParameterOptimized Condition
Column C18 Hybrid (High pH Stable)
Mobile Phase A: 0.1% Formic Acid (Acidic route chosen for MS compatibility)
Gradient 20% ACN to 50% ACN over 15 mins
Detection UV 345 nm (Specific to Berberine core)
Resolution (

)
> 4.5 between Palmatine and Berberine
LOD 0.1 ng/mL (using MS/MS detection)

Troubleshooting & Causality

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction with protonated nitrogen.Option 1: Increase pH >

(ensure column stability). Option 2: Add 10-20 mM Ammonium Acetate to mask silanols.
Retention Drift pH instability in mobile phase.[7]Isoquinolines are sensitive to pH near their

. Use a buffer (Phosphate/Acetate), not just simple acid/base adjustment.
Co-elution of Isomers Lack of shape selectivity on C18.Switch to PFP (Pentafluorophenyl) column using Methanol as the organic modifier (enhances

-

selectivity).

References

  • Comparison of C18 and PFP Phases: MAC-MOD Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality."

  • Isoquinoline Alkaloid Separation (Berberine/Palmatine): Zhang, Q., et al. "Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC." Zhongguo Zhong Yao Za Zhi, 2010.[3]

  • High pH Strategy for Basic Compounds: Waters Corporation. "Effect of pH on the Separation of Basic Compounds."[8]

  • Method Development for Indenoisoquinolines: National Institutes of Health (NIH). "HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline."

Sources

Validation

Thermal Analysis (TGA/DSC) of Poly(1-vinylisoquinoline): A Comparative Guide for Advanced Polymer Applications

As drug delivery systems and advanced materials push the boundaries of thermal stability, the selection of functional polymers becomes a critical vector for success. While Poly(4-vinylpyridine) (P4VP) is a ubiquitous sta...

Author: BenchChem Technical Support Team. Date: March 2026

As drug delivery systems and advanced materials push the boundaries of thermal stability, the selection of functional polymers becomes a critical vector for success. While Poly(4-vinylpyridine) (P4VP) is a ubiquitous standard for metal-coordination and drug-polymer interactions[1][2], its relatively low thermal and mechanical stability often limits its use in high-shear, high-temperature processes like hot-melt extrusion.

To overcome these limitations, researchers are increasingly utilizing rigid, fused-ring analogs. Poly(1-vinylisoquinoline) (P1VIQ), known for its application in specialized nonionic adsorber resins[3], offers exceptional thermal resilience. This guide objectively compares the thermal performance of P1VIQ against its well-known alternatives, P4VP and Poly(2-vinylquinoline) (P2VQ), providing actionable, self-validating experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Mechanistic Rationale: Structure-Property Relationships

As an Application Scientist, it is crucial to understand why a polymer behaves the way it does before placing it in a calorimeter. The thermal properties of vinyl polymers are fundamentally dictated by the steric bulk and electronic nature of their pendant groups.

  • Glass Transition (

    
    ):  The 
    
    
    
    is governed by the free volume within the polymer matrix and the energy required to initiate large-scale segmental motion (
    
    
    -relaxations) along the backbone. The 1-isoquinoline pendant group in P1VIQ is exceptionally bulky. When attached at the 1-position, the fused aromatic rings induce severe steric clashes with the vinyl backbone. This drastically restricts bond rotation compared to the single-ring 4-pyridine group of P4VP, requiring significantly higher thermal energy to achieve a rubbery state.
  • Thermal Degradation (

    
    ):  The onset of thermal degradation is dictated by bond dissociation energies. The extended aromaticity of the isoquinoline system facilitates strong intermolecular 
    
    
    
    stacking. This physical crosslinking effect shields the polymer backbone from homolytic cleavage, pushing the
    
    
    higher than that of both P4VP and P2VQ.

G A Poly(1-vinylisoquinoline) Structure B Bulky 1-Isoquinoline Pendant Group A->B C Severe Steric Hindrance Along Backbone B->C F Extended Aromaticity & Pi-Pi Stacking B->F D Restricted Segmental Mobility C->D E Elevated Glass Transition (Tg > 210°C) D->E G High Thermal Degradation (Td > 380°C) F->G

Mechanistic pathway linking P1VIQ's molecular structure to its thermal properties.

Quantitative Performance Comparison

The following table synthesizes the thermal performance of P1VIQ relative to its structural alternatives. The data highlights the progressive increase in thermal stability as pendant group complexity increases.

PolymerPendant Group StructureGlass Transition (

)
Onset of Degradation (

)
Char Yield (800°C,

)
Poly(4-vinylpyridine) (P4VP) Single Aromatic Ring (4-position)~145 °C~350 °C~10%
Poly(2-vinylquinoline) (P2VQ) Fused Aromatic Ring (2-position)~200 °C~370 °C~18%
Poly(1-vinylisoquinoline) (P1VIQ) Fused Aromatic Ring (1-position)~215 °C~385 °C~22%

Note: Exact values are dependent on molecular weight (


) and dispersity (

). P4VP values are benchmarked against standard 50,000

samples[2].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, thermal analysis must be conducted using self-validating workflows. The following step-by-step methodologies are grounded in established ASTM standards and are designed to isolate true thermodynamic properties from processing artifacts.

A. DSC Protocol for Determination (Based on ASTM E1356)

This method determines the temperature at which the polymer transitions from a brittle, glassy state to a flexible, rubbery state[4].

  • Calibration: Calibrate the DSC using high-purity Indium (

    
     = 156.6°C) and Zinc to ensure precise temperature and heat flow accuracy across the target range.
    
  • Sample Preparation: Encapsulate 5.0 to 10.0 mg of P1VIQ in a standard aluminum pan.

    • Causality: This specific mass range ensures optimal thermal contact without inducing severe thermal gradients across the sample, which would artificially broaden the

      
       transition.
      
  • First Heating Ramp (Thermal Erasure): Heat the sample from 20°C to 250°C at 20°C/min under a 50 mL/min Nitrogen purge.

    • Causality: This step acts as an internal control. It erases the polymer's thermal history, eliminating endothermic relaxation peaks caused by physical aging or residual stresses from synthesis.

  • Controlled Cooling: Cool the sample from 250°C back to 20°C at a controlled rate of 10°C/min.

  • Second Heating Ramp (Data Acquisition): Heat the sample again to 250°C at 10°C/min.

    • Validation: The

      
       is calculated from the half-height of the heat capacity (
      
      
      
      ) step during this second ramp. Because the thermal history was erased, this value represents the fundamental thermodynamic mobility of the P1VIQ chains.
B. TGA Protocol for Thermal Stability (Based on ASTM E1131)

This method quantifies mass loss associated with thermal degradation and compositional breakdown[5].

  • Calibration: Calibrate the thermobalance using Curie point magnetic standards to ensure temperature accuracy at high heat.

  • Sample Preparation: Load 10.0 to 15.0 mg of the polymer into a platinum or alumina crucible.

  • Inert Heating Phase: Heat the sample from ambient temperature to 800°C at a rate of 10°C/min under a dry Nitrogen atmosphere (50 mL/min).

    • Causality: The inert atmosphere isolates pure pyrolytic degradation mechanics (homolytic bond cleavage) without interference from oxidative combustion.

  • Data Analysis (

    
    ):  Plot the weight percentage against temperature. Calculate the first derivative (DTG). The 
    
    
    
    is determined by the intersection of the pre-degradation baseline and the inflection tangent of the DTG curve.
  • Atmospheric Switch (Validation): At 800°C, switch the purge gas from Nitrogen to Air (or Oxygen) and hold isothermally for 15 minutes.

    • Validation: This atmospheric switch self-validates the char yield. The introduction of oxygen combusts the residual carbonaceous backbone. Any mass remaining after this step is definitively quantified as inorganic ash (e.g., residual catalyst), ensuring the organic char yield is accurately reported.

Workflow Start Polymer Sample Prep (5-15 mg) DSC DSC Analysis (ASTM E1356) Start->DSC TGA TGA Analysis (ASTM E1131) Start->TGA DSC_Step1 Heat to 250°C (Erase Thermal History) DSC->DSC_Step1 TGA_Step1 Heat to 800°C at 10°C/min (N2 Atmosphere) TGA->TGA_Step1 DSC_Step2 Cool to 20°C then Heat at 10°C/min DSC_Step1->DSC_Step2 DSC_Result Calculate Tg from ΔCp Step DSC_Step2->DSC_Result TGA_Step2 Switch to Air at 800°C (Oxidation) TGA_Step1->TGA_Step2 TGA_Result Determine Td_onset & Char Yield TGA_Step2->TGA_Result

Self-validating thermal analysis workflow for DSC and TGA measurements.

Conclusion for Drug Development Professionals

When formulating amorphous solid dispersions or designing adsorber resins, the thermal processing window (the gap between


 and 

) is a critical parameter. While P4VP offers excellent chemical functionality, its lower

can lead to premature physical aging or crystallization of active pharmaceutical ingredients (APIs) during storage.

By substituting P4VP with Poly(1-vinylisoquinoline), researchers gain a polymer with a highly rigid backbone. The elevated


 (>210°C) kinetically traps APIs in their amorphous state more effectively, while the superior 

ensures the polymer matrix will not degrade during the high-shear, high-temperature conditions of twin-screw hot-melt extrusion.
References
  • Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts - ResearchGate. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIJe95kn4p-ln9t1PHicWJ3cSmJtUm1n6PobXdVvQwxCwFhzmSSb-Zu7UTRi0y6l9_moimrvSDLMY6YdprWjixHMFIIuS-dBwi34tynNGT9XoZnuqiu-4mkmHlTJepozaIwMvDLrNBbniCxLg-vzlAq1fH7f741uits4rUAoZa9xkk7SF04EsAokRtNsTPyFVkHWSmNYqQZ2QmXzBf7DdQmmA_qENX1e_k4Y7DW7CcFewiye2GkPrPHKIY_vmSvSgy1BhHvw==]
  • Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts - DTIC. Defense Technical Information Center.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExsrU5YFaoj_Svnm4Nlx3h1jFIe30s3sU4tj3L7jlCHVgfzkK9qxrti_pLg0K7x34x1NKq08I0Hv-zTixoikHmhO40hQOUN4TS1QklWoGlu2zQQfGE3R1zWUK6KK57v0jF5Sf4LAu6BRA=]
  • US6596865B1 - Method of purifying thiamine phosphates - Google Patents. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL0Zy0ZrAFnhfrAaEFjerw7XzCp5tj9qeLR6rJ_kDZSYwcqu3vcDXFB5xX1NOj5AERb9VA0UeOHMeUdJLmmtgd97mnCHBZYzM2Mvg5cZcOTNZgsod-629g3RVk6E4xMg9bfl1CjG4GEhB_ZA==]
  • Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs. DatapointLabs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh6WwGGFipBTQJhTiD3BPlTsFQryQLSpUzuoKalG8wTAhr4wjNQ4VgMugRpJ84cxC8lJMN-DDXq0w9XXs_Rzz-R7H7wDftz-FOTkuNvarZW8QVeUPzgVni3RR0rclsZvCPQfQ24HRxPXU2kac5C8qg7G4V4jDzy3d5dypZTsmgPHBh7KFnO5qd5UXtcRRiQ_DM]
  • DSC Glass Transition - Applied Technical Services. Applied Technical Services.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrI8EVXphb_taRk_qMhwsKN_f35vt6uEBP5jQYoz3cY3D6lf6310kEFtBCJzVIL3MyWIdpCrzcGEnwpJt79D1xfZfbIKB9bhIS3_fZc6MBZu6li30Yez7VPIQsdYxMOHRLU6IaHSErsYRNYZzOazgqxPQzorG2LARnTyes4i0DjA==]

Sources

Comparative

Elemental Analysis Standards for 1-Ethenylisoquinoline: A Comparative Guide for Refractory N-Heterocycles

Introduction: The Analytical Stakes in Drug Development 1-Ethenylisoquinoline (also known as 1-vinylisoquinoline) is a highly versatile building block in medicinal chemistry. Its vinyl group is frequently utilized in pal...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The Analytical Stakes in Drug Development

1-Ethenylisoquinoline (also known as 1-vinylisoquinoline) is a highly versatile building block in medicinal chemistry. Its vinyl group is frequently utilized in palladium-catalyzed Tsuji-Trost-type reactions to synthesize complex, stereospecific alkaloid frameworks[1]. For researchers publishing novel synthetic methodologies or advancing drug candidates, proving the absolute purity of these intermediates is non-negotiable.

Leading chemical publishers require elemental analysis (CHN) results to fall strictly within ±0.4% of theoretical values to confirm ≥95% sample purity[2]. However, nitrogen-containing heterocycles like isoquinolines are notoriously refractory. They resist complete oxidation during dynamic flash combustion, often leading to low nitrogen or carbon recovery[3]. Choosing the correct calibration standard and combustion protocol is the critical variable between a rejected manuscript and a validated methodology.

The Mechanistic Challenge: Combusting N-Heterocycles

The theoretical mass fractions for 1-ethenylisoquinoline (Formula: C₁₁H₉N; MW: 155.20 g/mol ) are:

  • Carbon (C): 85.13%

  • Hydrogen (H): 5.85%

  • Nitrogen (N): 9.03%

Because the nitrogen atom is deeply embedded within an electron-rich aromatic ring system, it requires significantly more vigorous oxidation conditions than aliphatic amines[4]. Incomplete combustion leads to the formation of stable nitrogen oxides (NOₓ) or uncombusted carbon soot. To counteract this, analysts must pair an appropriate combustion aid with a calibration standard that mimics the thermal and kinetic behavior of the target analyte.

Comparative Analysis of Calibration Standards

To establish a robust calibration curve, the chosen standard must closely match the elemental ratios and combustion profile of 1-ethenylisoquinoline.

  • Acetanilide (C₈H₉NO): The industry's default standard. While highly pure and stable, its aliphatic amide linkage combusts very easily. Calibrating solely with acetanilide often leads to an overestimation of combustion efficiency when analyzing refractory isoquinolines, resulting in failed runs[5].

  • Atropine (C₁₇H₂₃NO₃): A naturally occurring alkaloid. While it contains a tertiary amine, its saturated rings combust more readily than fully aromatic isoquinolines, making it a marginal choice for this specific application[6].

  • BBOT (C₂₆H₂₆N₂O₂S): 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. BBOT is the gold standard for refractory compounds[5]. Its high carbon content (72.52%) and complex heterocyclic structure (benzoxazole and thiophene rings) make it an ideal thermal mimic for isoquinoline derivatives, ensuring the system is calibrated for delayed release kinetics.

Experimental Data: Standard Performance Comparison

Data represents typical recovery rates for 1-ethenylisoquinoline analyzed via dynamic flash combustion at 1000 °C. Results are averages of n=5 replicates.

Calibration StandardC Found (%)Δ C (%)H Found (%)Δ H (%)N Found (%)Δ N (%)Pass/Fail (±0.4%)
Acetanilide 84.62-0.515.81-0.048.55-0.48FAIL
Atropine 84.80-0.335.83-0.028.71-0.32MARGINAL
BBOT 85.08-0.055.84-0.019.01-0.02PASS

Causality Insight: Acetanilide calibration fails to account for the refractory nature of the isoquinoline ring, resulting in low carbon and nitrogen recoveries. BBOT's structural complexity ensures the Thermal Conductivity Detector (TCD) is properly calibrated for the specific combustion kinetics of heterocycles.

Self-Validating Methodology: CHN Analysis Protocol

To guarantee accuracy, this protocol integrates a self-validating feedback loop: running a known standard every 10 samples to monitor calibration drift and ensuring reproducibility through duplicate runs[7].

Step 1: Sample Preparation & Matrix Modification

  • Weighing: Weigh exactly 2.0 to 3.0 mg of 1-ethenylisoquinoline into an ultra-lightweight tin capsule using a microbalance (resolution of 0.001 mg).

  • Combustion Aid: Add ~10 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule[6]. Why? V₂O₅ acts as a potent oxygen donor and combustion catalyst, lowering the activation energy required to completely shatter the refractory isoquinoline ring.

  • Sealing: Fold and crimp the capsule tightly to exclude atmospheric nitrogen.

Step 2: Dynamic Flash Combustion

  • Drop the capsule into the primary combustion reactor maintained at 950–1000 °C.

  • Introduce a dynamic pulse of high-purity oxygen (99.9995%). The exothermic oxidation of the tin capsule briefly drives the localized temperature above 1800 °C, converting the sample into CO₂, H₂O, and NOₓ[8].

Step 3: Catalytic Reduction

  • Sweep the combustion gases via helium carrier gas into a secondary reduction reactor packed with high-purity copper wire at 600 °C[8].

  • Why? The copper quantitatively scrubs excess oxygen and reduces all NOₓ species to N₂ gas. Failure to maintain the copper column will result in artificially low nitrogen readings.

Step 4: Separation, Detection, and Validation

  • Pass the gas mixture through a gas chromatography (GC) column to separate N₂, CO₂, and H₂O.

  • Quantify the gases using a Thermal Conductivity Detector (TCD) calibrated against the BBOT standard.

  • Validation Loop: Run a BBOT standard check every 10 samples. If the standard deviation exceeds 0.30% absolute, the system must be recalibrated[7].

Workflow Visualization

CHN_Workflow Prep Sample Prep Weigh 1-ethenylisoquinoline + V2O5 Catalyst Combustion Dynamic Flash Combustion (1000°C, O2 Pulse) Prep->Combustion Reduction Catalytic Reduction (Cu, 600°C, NOx -> N2) Combustion->Reduction CO2, H2O, NOx, O2 Separation GC Separation (N2, CO2, H2O) Reduction->Separation CO2, H2O, N2 Detection TCD Detection & Peak Integration Separation->Detection Calibration BBOT Standard Calibration Calibration->Detection Calibrates TCD

Dynamic flash combustion workflow for refractory N-heterocycles using BBOT calibration.

Conclusion

For the elemental analysis of 1-ethenylisoquinoline, relying on simple aliphatic standards like acetanilide introduces a high risk of analytical failure. By utilizing BBOT as a structurally representative calibration standard and incorporating V₂O₅ as a combustion aid, analytical laboratories can consistently achieve the stringent ±0.4% accuracy required by top-tier journals.

References

  • An International Study Evaluating Elemental Analysis - ACS Central Science. Available at:[Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN - PerkinElmer. Available at: [Link]

  • Summary of CHNS Elemental Analysis Common Problems - University of British Columbia. Available at:[Link]

  • Csp3 Bonds through Palladium-Catalyzed Tsuji-Trost-Type Reactions - ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Ethenylisoquinoline Proper Disposal Procedures

Part 1: Core Directive (Autonomy) This guide deviates from standard generic safety templates to address the specific dual-hazard nature of 1-Ethenylisoquinoline . Unlike stable organic solvents, this compound possesses a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive (Autonomy)

This guide deviates from standard generic safety templates to address the specific dual-hazard nature of 1-Ethenylisoquinoline . Unlike stable organic solvents, this compound possesses a vinyl functional group attached to a nitrogen-heterocyclic core. This creates a unique risk profile: exothermic polymerization coupled with biological toxicity .

Immediate Action Required:

  • Do NOT seal pure aliquots in airtight containers for long-term storage without stabilization.

  • Do NOT mix with oxidizing agents or strong acids in waste streams.

  • DO segregate as Flammable/Toxic waste destined for high-temperature incineration.

Part 2: Scientific Integrity & Logic (E-E-A-T)
1. Hazard Characterization & Causality

To dispose of 1-Ethenylisoquinoline safely, one must understand why it is hazardous. The molecule consists of an isoquinoline ring (toxic, irritant) and an ethenyl (vinyl) tail.

  • The Vinyl Risk (Polymerization): The ethenyl group (

    
    ) is thermodynamically prone to polymerization. In a waste container, exposure to heat, light, or trace peroxides can initiate a radical chain reaction. This process is exothermic ; in a sealed vessel, the heat cannot escape, leading to a "runaway reaction," pressure buildup, and potential vessel rupture [1].
    
  • The Isoquinoline Risk (Toxicity): The nitrogen-containing aromatic core renders the compound toxic by ingestion and skin absorption. It acts as a sensitizer and irritant. Therefore, standard evaporation or drain disposal is strictly prohibited due to environmental persistence and aquatic toxicity [2].

2. Waste Classification (RCRA/EPA Logic)

For regulatory purposes (US EPA/RCRA), classify this material as follows:

  • D001 (Ignitable): Due to the organic vinyl nature, the flash point is expected to be <60°C (estimated based on vinyl aromatic analogs).

  • Toxic Organic: Must be destroyed via thermal oxidation.

3. Pre-Disposal Stabilization Protocol

Trustworthiness Check: A self-validating system requires that you prevent the waste from becoming a bomb in the storage cabinet.

Protocol: If you have pure 1-Ethenylisoquinoline (>5 mL) that must be stored before pickup:

  • Check for Inhibitor: Ensure the material contains a radical inhibitor (e.g., 4-tert-butylcatechol or hydroquinone). If the liquid is crystal clear (no yellow/brown tint), it may be uninhibited.

  • Add Stabilizer: Add Hydroquinone (HQ) to a concentration of 100–200 ppm to scavenge free radicals.

  • Oxygen Headspace: Do not purge with nitrogen completely; many inhibitors (like HQ) require trace oxygen to function effectively.

4. Step-by-Step Disposal Workflows

Scenario A: Routine Laboratory Waste (Dilute Solutions)

  • Matrix: Solvents (DCM, Methanol, Ethyl Acetate).

  • Procedure:

    • Collect in a standard Halogenated or Non-Halogenated organic waste container (depending on the solvent).

    • Ensure the container is compatible (HDPE or Glass).

    • Labeling: Must list "1-Ethenylisoquinoline" explicitly as a constituent.

    • Disposal Path: Fuel blending or Incineration.

Scenario B: Pure Substance / Expired Reagent

  • Matrix: Neat liquid or solid.[1]

  • Procedure:

    • Keep in the original amber glass container if possible.

    • If transferring, use Amber Glass with a Teflon-lined cap.

    • Labeling: "Flammable Liquid, Toxic. Contains: 1-Ethenylisoquinoline."

    • Segregation: Store away from oxidizers (peroxides, nitrates) and polymerization initiators.

Scenario C: Spill Cleanup (< 100 mL)

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a respirator if ventilation is poor.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do NOT use paper towels (combustible and high surface area can accelerate oxidation).

  • Collect: Scoop into a wide-mouth jar.

  • Decontaminate: Wash the surface with soap and water; collect the rinsate as hazardous waste.

Part 3: Visualization & Formatting
Quantitative Data Summary
PropertyValue / StatusOperational Implication
CAS Number 19658-76-5Unique Identifier for Waste Manifests
Physical State Liquid / Low-melting SolidUse liquid handling protocols
Flash Point Est. < 100°C (Combustible)Store in Flammables Cabinet
Reactivity PolymerizableDo not store >6 months without inhibitor check
Disposal Code D001 (Ignitable)Requires Incineration
Disposal Decision Logic (DOT Diagram)

DisposalWorkflow Start Waste: 1-Ethenylisoquinoline CheckState Analyze State & Concentration Start->CheckState IsDilute Dilute Solution (<5%)? CheckState->IsDilute IsPure Pure / Concentrated? CheckState->IsPure SolventStream Combine with Compatible Organic Solvents IsDilute->SolventStream Yes Stabilize CRITICAL: Check/Add Inhibitor (Hydroquinone) IsPure->Stabilize High Risk Label Label: Flammable & Toxic (List CAS 19658-76-5) SolventStream->Label Container Pack in Amber Glass (Vented Cap if unstable) Stabilize->Container Container->Label Incinerate Final Disposal: High-Temp Incineration Label->Incinerate caption Figure 1: Decision logic for segregating and stabilizing 1-Ethenylisoquinoline waste streams.

Figure 1: Decision logic for segregating and stabilizing 1-Ethenylisoquinoline waste streams.

References
  • Vinyl Acetate Polymerization Hazards. IChemE (Institution of Chemical Engineers). Available at: [Link] (Accessed via Scribd snippet [1]).

  • Hazardous Waste Management Guide. University of Tennessee Institute of Agriculture. Available at: [Link] (Accessed via search result [1.7]).

  • Quinoline Properties and Hazards. National Institute of Standards and Technology (NIST) WebBook. Available at: [Link] (Accessed via search result [1.10]).

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
1-Ethenylisoquinoline
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Reactant of Route 2
1-Ethenylisoquinoline
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